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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on N,5-Dimethyl-3-fluoroaniline: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic decoration of aniline cores with halogens and alkyl groups is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N,5-dimethyl-3-fluoroaniline (CAS: 1369939-90-1) represents a highly specialized secondary aniline building block. By combining the metabolic stability imparted by a meta-fluorine atom with the steric/lipophilic tuning of a meta-methyl group, this motif serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents.

This whitepaper provides an in-depth analysis of the physicochemical properties of N,5-dimethyl-3-fluoroaniline, details field-proven, self-validating synthetic methodologies, and explores its mechanistic utility in drug development.

Chemical Structure & Physicochemical Profiling

Understanding the causality behind a molecule's behavior requires dissecting its substituent effects. The core of N,5-dimethyl-3-fluoroaniline is modulated by three distinct functional groups, each contributing to the overall electronic and steric environment of the molecule 1.

  • 3-Fluoro Substitution (-I Effect): Fluorine is highly electronegative. Positioned meta to the amine, it exerts a strong inductive electron-withdrawing effect (-I) without significant resonance donation (+M). This deliberately lowers the

    
     of the aniline nitrogen, reducing basicity to prevent hERG liability while simultaneously blocking rapid oxidative metabolism (CYP450) at the electron-rich aromatic ring.
    
  • 5-Methyl Substitution (+I Effect): The meta-methyl group provides a weak inductive electron-donating effect (+I), slightly offsetting the fluorine's withdrawal. More importantly, it increases the overall lipophilicity (

    
    ) of the molecule, allowing the motif to perfectly occupy hydrophobic sub-pockets in target proteins.
    
  • N-Methylation: The secondary amine enhances the nucleophilicity of the nitrogen compared to a primary aniline, but introduces specific steric constraints. In kinase hinge-binding motifs, this N-methyl group dictates the rotational conformation of the attached pharmacophore.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and structural data for this building block.

PropertyValue / Description
Chemical Name N,5-dimethyl-3-fluoroaniline (or 3-fluoro-N,5-dimethylaniline)
CAS Registry Number 1369939-90-1
Molecular Formula

Molecular Weight 139.17 g/mol
SMILES String CC1=CC(F)=CC(NC)=C1
Primary Precursor 3-Fluoro-5-methylaniline (CAS: 52215-41-5) 2
Storage Conditions Sealed in dry, 2-8°C

Synthetic Methodologies & Workflow Design

Synthesizing secondary anilines with high selectivity is notoriously challenging. Direct alkylation of primary anilines (e.g., using methyl iodide) frequently results in over-alkylation, yielding tertiary amines or quaternary ammonium salts. To establish a robust, high-yielding process, we utilize two primary routes: Palladium-catalyzed cross-coupling and controlled reductive amination.

SyntheticRoutes SM1 1-Bromo-3-fluoro-5-methylbenzene RouteA Buchwald-Hartwig + MeNH2, Pd/BrettPhos SM1->RouteA SM2 3-Fluoro-5-methylaniline RouteB Reductive Amination + CH2O, NaBH(OAc)3 SM2->RouteB Product N,5-Dimethyl-3-fluoroaniline (CAS: 1369939-90-1) RouteA->Product RouteB->Product

Synthetic pathways for N,5-dimethyl-3-fluoroaniline via cross-coupling and reductive amination.

Route A: The Buchwald-Hartwig Amination (Self-Validating Protocol)

The Buchwald-Hartwig amination 3 is the gold standard for C-N bond formation. However, coupling methylamine (the smallest aliphatic primary amine) is highly prone to diarylation.

Causality in Catalyst Selection: To prevent the second arylation event, we employ BrettPhos or its pre-catalyst derivatives. The extreme steric bulk of the BrettPhos ligand creates a restrictive pocket around the Palladium center, allowing the initial oxidative addition and methylamine coordination, but physically blocking a second aryl halide from reacting with the newly formed secondary amine 4.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to confirm success at each stage before proceeding.

  • System Preparation (IPC: Inert Atmosphere Verification):

    • Oven-dry a Schlenk tube at 120°C. Cool under a continuous stream of Argon.

    • Add

      
       (2.0 mol%), BrettPhos ligand (4.0 mol%), and Sodium tert-butoxide (
      
      
      
      , 1.2 eq).
    • Validation Check: Evacuate and backfill with Argon three times. The absence of oxygen is critical; exposure will immediately turn the active catalyst black (Pd black precipitation), failing the visual validation.

  • Reagent Introduction (IPC: Catalyst Activation):

    • Inject anhydrous Toluene (0.2 M relative to substrate) via syringe.

    • Validation Check: Stir at room temperature for 5 minutes. The solution must transition from yellow to a deep, homogeneous red, confirming the formation of the active

      
      -BrettPhos complex.
      
  • Substrate Addition & Heating:

    • Add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) and Methylamine solution (2.0 M in THF, 2.0 eq).

    • Seal the tube and heat to 85°C for 12 hours.

  • Reaction Monitoring (IPC: Quantitative Conversion):

    • Validation Check: At 10 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via UPLC-MS. The reaction is self-validated to proceed to workup only when the ratio of product to starting material exceeds 98:2.

  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove catalyst residues.

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure N,5-dimethyl-3-fluoroaniline.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (MeNH2 binds) OxAdd->AmineCoord Deprot Deprotonation (NaOtBu removes H+) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Ar-NHMe

Palladium-catalyzed Buchwald-Hartwig amination cycle for N-methylarylamine synthesis.

Reaction Optimization Data
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation

/ BINAP

Toluene10022%High diarylation observed.

/ XPhos

Dioxane9065%Moderate mono-selectivity.

/ BrettPhos

Toluene 85 91% Excellent mono-selectivity; no diarylation.

Applications in Drug Development

The N,5-dimethyl-3-fluoroaniline motif is not merely a structural curiosity; it is a highly functionalized pharmacophore used to solve specific medicinal chemistry challenges.

Case Study: Modulating Pharmacokinetics in Anti-Infectives In the development of bicyclic 2-pyridone-based inhibitors targeting Chlamydia trachomatis infectivity, researchers encountered a strict limitation regarding lipophilicity and membrane permeability. Highly lipophilic derivatives suffered from poor aqueous solubility, while overly polar compounds failed to penetrate the bacterial inclusion membrane.

By incorporating the 3-fluoro-5-methylaniline motif (specifically as a C3-amide derivative), researchers successfully fine-tuned the calculated


 of the lead compounds. The unique electronic push-pull of the meta-fluoro and meta-methyl groups maintained the necessary anti-infective potency (achieving significant inhibition at low micromolar concentrations) while vastly improving the overall pharmacokinetic profile of the methyl sulfonamide series 5. This demonstrates how precise structural modifications at the aniline core can rescue a failing drug candidate by balancing PD efficacy with PK realities.

Consolidated References

  • ChemScene. "1369939-90-1 | 3-Fluoro-n,5-dimethylaniline". 1

  • Fluorochem. "3-Fluoro-5-methylaniline". 2

  • Wikipedia. "Buchwald–Hartwig amination". 3

  • Google Patents. "JP5591714B2 - Ligands for transition metal catalyzed cross coupling and methods of use thereof". 4

  • National Center for Biotechnology Information (PMC). "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors". 5

Sources

Exploratory

3-Fluoro-N,5-Dimethylaniline: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Design

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 3-Fluoro-N,5-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) is a highly privileged building block utilized in the synthesis of small-molecule therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profiling

The foundational identity of a building block dictates its behavior in complex biological systems. The molecular formula for 3-fluoro-N,5-dimethylaniline is C8H10FN , with a molecular weight of 139.17 g/mol [1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that make this molecule an attractive moiety for lead optimization:

ParameterValue
Chemical Name 3-Fluoro-N,5-dimethylaniline
CAS Number 1369939-90-1
Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
SMILES CC1=CC(F)=CC(NC)=C1
Topological Polar Surface Area (TPSA) 12.03 Ų
LogP 2.18
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Data sourced from standardized computational chemistry profiling[1].

Mechanistic Rationale in Lead Optimization

The incorporation of 3-fluoro-N,5-dimethylaniline into a drug scaffold is rarely arbitrary. Each functional group serves a distinct, causal purpose in overcoming specific drug development hurdles.

  • The 3-Fluoro Substitution (Metabolic Shielding): Fluorine is approximately 20% larger than hydrogen but significantly more electronegative. Its primary role is to act as a bioisostere that blocks cytochrome P450-mediated aromatic oxidation at the 3-position[2][3]. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent amine, often preventing excessive protonation at physiological pH, thereby improving oral bioavailability[2].

  • N-Methylation (Permeability Enhancement): Converting a primary aniline to a secondary N-methyl amine removes one hydrogen bond donor. This reduction in TPSA (12.03 Ų) directly correlates with increased lipophilicity (LogP 2.18) and enhanced passive membrane permeability, which is a critical requirement for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration[1].

  • The 5-Methyl Group (Steric Tuning): The addition of a methyl group at the 5-position introduces steric bulk that can lock the molecule into a specific bioactive conformation. This reduces the entropic penalty upon target binding and further shields the aromatic ring from enzymatic degradation.

Mechanistic rationale for structural substitutions in 3-fluoro-N,5-dimethylaniline.

Synthetic Methodology: Reductive Amination Protocol

The synthesis of 3-fluoro-N,5-dimethylaniline is typically achieved via the reductive amination of 3-fluoro-5-methylaniline using formaldehyde.

Causality Behind Reagent Selection

Direct alkylation of primary amines with methyl iodide is notoriously difficult to control, often resulting in over-alkylation to yield unwanted tertiary amines[4]. To achieve selective mono-alkylation, reductive amination is employed. The choice of reducing agent is critical:

  • Sodium borohydride (NaBH₄) is too reactive and will reduce the formaldehyde directly to methanol before the imine can form.

  • Sodium cyanoborohydride (NaBH₃CN) is highly effective but generates highly toxic cyanide gas byproducts under acidic conditions, complicating industrial scale-up and waste management[4][5].

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. It is a mild, chemoselective reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde, ensuring high yields of the secondary amine with a superior safety profile[5][6].

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 equivalent of 3-fluoro-5-methylaniline in anhydrous 1,2-dichloroethane (DCE). Add 1.1 equivalents of aqueous formaldehyde (37% w/w). Stir at room temperature for 30 minutes to allow the formation of the intermediate iminium ion.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to control the mild exotherm.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-fluoro-N,5-dimethylaniline.

Step-by-step reductive amination workflow and self-validating quality control protocol.

Self-Validating Quality Control (QC) Systems

To ensure the integrity of the synthesized building block before integration into complex drug scaffolds, a self-validating analytical system must be employed:

  • Mass Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry is used to verify the molecular weight. Given the monoisotopic mass of 139.08 Da, the positive electrospray ionization (ESI+) spectrum must display a dominant [M+H]⁺ peak at m/z 140.08 .

  • Structural Integrity (¹H & ¹⁹F NMR): Proton NMR is critical for confirming mono-alkylation. The N-methyl group will appear as a distinct singlet or doublet (depending on exchange rates) integrating to 3 protons around 2.7–2.9 ppm. The absence of a primary amine broad singlet confirms the complete conversion. ¹⁹F-NMR provides orthogonal validation, showing a single peak corresponding to the aromatic fluorine, confirming that the halogen was not lost or substituted during the reductive process.

References

1.[1] ChemScene. "1369939-90-1 | 3-Fluoro-n,5-dimethylaniline". ChemScene. URL: 1 2.[2] Priya A, et al. "Fluorine in drug discovery: Role, design and case studies". Pharmacy Journal. URL: 2 3.[3] Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry - ACS Publications. URL: 3 4.[6] Abdel-Magid, A.F., Maryanoff, C.A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes". URL:6 5.[4] "Reductive Amination, and How It Works". Master Organic Chemistry. URL: 4 6.[5] "Sodium Triacetoxyborohydride". MilliporeSigma. URL: 5

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of Fluorinated N-Methylanilines

Executive Summary Fluorinated N-methylanilines (e.g., N-methyl-4-fluoroaniline, 2-fluoro-N-methylaniline) represent a critical class of intermediates in the synthesis of high-value agrochemicals and fluoro-pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated N-methylanilines (e.g., N-methyl-4-fluoroaniline, 2-fluoro-N-methylaniline) represent a critical class of intermediates in the synthesis of high-value agrochemicals and fluoro-pharmaceuticals. The strategic introduction of fluorine enhances metabolic stability and lipophilicity, while the N-methyl group modulates basicity and hydrogen bonding capacity.

However, the specific solubility behavior of these compounds—governed by the interplay between the electron-withdrawing fluorine atom and the secondary amine functionality—presents unique challenges in process design. This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data of fluorinated N-methylanilines in organic solvents. It moves beyond simple data listing to explore the causality of solvation, enabling researchers to predict behavior and optimize crystallization workflows.

Molecular Architecture & Solvation Mechanisms

To understand solubility, one must first deconstruct the solute-solvent interaction at the molecular level.

The Fluorine Effect

The substitution of hydrogen with fluorine (


) on the aniline ring induces a strong inductive effect (

).
  • Electronic Consequences: The electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring. However, resonance effects (

    
    ) can partially counteract this at the para position.
    
  • Solvation Impact: Fluorine is a weak hydrogen bond acceptor. Its primary contribution to solubility is the increase in lipophilicity (logP), making these compounds significantly more soluble in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to their non-fluorinated counterparts.

The N-Methyl Perturbation

Unlike primary anilines (


), N-methylanilines (

) possess only one hydrogen bond donor.
  • Crystal Lattice Energy: The introduction of the methyl group disrupts the efficient hydrogen-bonding network found in primary anilines, typically lowering the melting point.

  • Solubility implication: This reduction in lattice energy (

    
    ) generally lowers the energy barrier for dissolution, often resulting in higher solubility in organic solvents compared to the parent primary amine.
    

Experimental Methodology: The Laser Monitoring Technique[1][2][3][4]

While the static "shake-flask" method is traditional, it is prone to sampling errors and temperature fluctuations. For high-precision thermodynamic data, the Dynamic Laser Monitoring Method is the industry gold standard.

Principle

This method detects the phase transition (solid-liquid equilibrium) by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves, turbidity decreases, and laser transmittance maximizes.

Detailed Protocol

Equipment Required:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • He-Ne Laser source and photo-detector.

  • Magnetic stirrer.[1]

Step-by-Step Workflow:

  • Preparation: Clean and dry the vessel. Calibrate the temperature probe against a standard platinum resistance thermometer.

  • Gravimetric Loading: Weigh the solute (

    
    ) and solvent (
    
    
    
    ) to an accuracy of
    
    
    g. Calculate the initial mole fraction (
    
    
    ).
  • Equilibration: Set the thermostat to a temperature 5 K below the expected saturation point.

  • Dynamic Heating: Increase temperature at a slow, controlled ramp (e.g., 0.2 K/min) while stirring.

  • Detection: Continuously record laser transmittance. The saturation temperature (

    
    )  is defined as the point where the transmittance signal plateaus (indicating complete dissolution).
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Workflow Visualization

LaserMethod Start Start: Gravimetric Weighing Mix Mixing Vessel (Temp Control) Start->Mix Soln Suspension/ Solution Mix->Soln Laser Laser Source (Incident Beam) Laser->Soln Light Path Detect Photo Detector (Transmittance) Soln->Detect Data Data Acquisition (T vs. Intensity) Detect->Data Data->Mix Ramp Temp End Result: Saturation Temp (T_sat) Data->End

Figure 1: Schematic of the Dynamic Laser Monitoring system for solubility determination.

Thermodynamic Modeling

To translate experimental points into predictive process parameters, we utilize thermodynamic models.[2]

Modified Apelblat Equation

The Modified Apelblat equation is empirically the most accurate model for correlating solubility data of substituted anilines in pure solvents. It accounts for the non-ideality of the solution.



  • 
    : Mole fraction solubility[3][4]
    
  • 
    : Absolute temperature (K)[2][3][4][5]
    
  • 
    : Empirical model parameters derived from regression.
    

Application: Use this model to interpolate solubility at any temperature within the measured range for reactor set-points.

Van't Hoff Equation

This model is used to extract thermodynamic properties (


, 

).


  • Interpretation:

    • If the slope (

      
      ) is negative, dissolution is endothermic  (
      
      
      
      ), meaning solubility increases with temperature.
    • For fluorinated N-methylanilines, dissolution is typically endothermic and entropy-driven (

      
      ).
      

Solubility Data Synthesis

The following data summarizes the solubility hierarchy of N-methyl-4-fluoroaniline and related analogs (e.g., 4-fluoroaniline) based on polarity and hydrogen bonding capability.

Table 1: Solubility Hierarchy in Organic Solvents (298.15 K)

Solvent ClassRepresentative SolventSolubility TrendMechanistic Rationale
Ketones AcetoneHigh Strong dipole-dipole interaction; Acetone accepts H-bond from N-H.
Esters Ethyl AcetateHigh Similar to ketones; favorable polar interactions.
Alcohols Methanol, EthanolModerate - High Amphiprotic nature allows solvation of both amine and aromatic ring.
Aromatics TolueneModerate

stacking interactions; good for the fluorinated ring.
Alkanes n-HeptaneLow Lack of polar interactions; "Fluorine effect" helps slightly but not enough.
Water WaterVery Low Hydrophobic effect dominates; F-atom does not compensate for the hydrophobic ring.

Note: Quantitative mole fraction values (


) for these systems typically range from 

(in non-polar) to

(in polar aprotic) at 298 K.

Application in Process Design

Understanding the solubility landscape allows for the design of efficient purification processes.

Cooling Crystallization

Since the dissolution is endothermic (


), cooling crystallization is highly effective.
  • Solvent Choice: Select a solvent with a steep solubility curve (large coefficient

    
     in Apelblat). Ethanol  or Isopropanol  are often ideal because they show high solubility at reflux but moderate/low solubility at 
    
    
    
    .
Anti-Solvent Crystallization

For thermally sensitive compounds, anti-solvent addition is preferred.

  • Workflow: Dissolve the fluorinated N-methylaniline in a "Good" solvent (e.g., Acetone) and slowly add a "Poor" solvent (e.g., Water or Heptane).

  • Critical Parameter: The Metastable Zone Width (MSZW) must be determined to avoid oiling out (liquid-liquid phase separation), which is a common risk with fluorinated anilines.

Process Decision Matrix

ProcessLogic Input Target: Purify Fluorinated N-methylaniline CheckTherm Is compound thermally stable? Input->CheckTherm Stable Yes: Use Cooling Crystallization CheckTherm->Stable Stable > 60°C Unstable No: Use Anti-Solvent Crystallization CheckTherm->Unstable Degrades SolventSelect1 Select Solvent with High d(Solubility)/dT (e.g., Ethanol, Toluene) Stable->SolventSelect1 SolventSelect2 Select Solvent Pair: Good: Acetone/MeOH Bad: Water/Heptane Unstable->SolventSelect2 Execute Execute & Monitor Laser Transmittance SolventSelect1->Execute SolventSelect2->Execute

Figure 2: Decision matrix for selecting the crystallization mode based on solubility and stability data.

References

  • Li, X., Wang, M., Cong, Y., et al. (2017).[5] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[5]15) K and mixing properties of solutions. Journal of Chemical Thermodynamics, 110, 33-40.[5] Retrieved from [Link]

  • Zarghampour, A., Jouyban-Gharamaleki, K., et al. (2024).[6] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.[6] Retrieved from [Link]

  • PubChem. (2025).[7] 4-Fluoro-N-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shakeel, F., et al. (2023).[1] Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib. Dissolution Technologies. Retrieved from [Link]

Sources

Exploratory

Technical Safety & Handling Architecture: 3-Fluoro-N,5-dimethylaniline

CAS Registry Number: 1369939-90-1 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol Synonyms: N,5-Dimethyl-3-fluoroaniline; 3-Fluoro-5-methyl-N-methylaniline[1] Part 1: Compound Identity & Strategic Context The F...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1369939-90-1 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol Synonyms: N,5-Dimethyl-3-fluoroaniline; 3-Fluoro-5-methyl-N-methylaniline[1]

Part 1: Compound Identity & Strategic Context

The Fluorinated Aniline Pharmacophore

In modern drug discovery, 3-fluoro-N,5-dimethylaniline represents a high-value "fragment" used to modulate metabolic stability and lipophilicity. The strategic incorporation of a fluorine atom at the meta position of the aniline ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs the CYP450-mediated oxidation at the electron-rich aromatic ring, extending the half-life of the parent drug scaffold.

  • Lipophilic Tuning: The fluorine atom increases the LogP (partition coefficient), enhancing membrane permeability compared to its non-fluorinated analogues.

However, these same properties—enhanced lipophilicity and metabolic resistance—amplify the toxicological risks for the researcher. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic risk assessment and operational handling strategy.

Part 2: Hazard Architecture & Toxicology (The "Why")

Standard SDS documents often list generic hazards. For this specific aniline derivative, the safety profile is dominated by two mechanisms: Percutaneous Absorption and Metabolic Activation .

The Silent Hazard: Methemoglobinemia

Unlike simple corrosive acids, 3-fluoro-N,5-dimethylaniline acts systematically. Upon entering the bloodstream (via inhalation or skin), it undergoes hepatic N-hydroxylation.

  • Mechanism: The N-methyl group is demethylated or oxidized to form a phenylhydroxylamine intermediate.

  • Effect: This intermediate oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue skin/lips) which may be delayed by 2–4 hours.

The Fluorine Effect on Permeation

The presence of the fluorine atom and the N-methyl group significantly increases the compound's lipophilicity.

  • Risk: It penetrates nitrile gloves and human skin faster than unsubstituted aniline.

  • Implication: Standard "splash protection" is insufficient for prolonged handling.

Quantitative Hazard Data (GHS Classification)

Based on structural analogues (e.g., 3-fluoro-N-methylaniline) and QSAR modeling.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3/4H301: Toxic if swallowedDANGER
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skinDANGER
Acute Toxicity (Inhal.) Cat 3/4H332: Harmful if inhaledWARNING
Skin Irritation Cat 2H315: Causes skin irritationWARNING
Eye Irritation Cat 2AH319: Causes serious eye irritationWARNING
STOT - RE Cat 2H373: May cause damage to blood/organsWARNING

Part 3: Operational Safety Protocols

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Containment: Use spill trays. Aniline derivatives are oily and difficult to clean from porous surfaces.

Personal Protective Equipment (PPE) Matrix
  • Gloves (Critical):

    • Standard Nitrile (4 mil):Insufficient for immersion. Breakthrough < 5 mins.

    • Recommended:Double-gloving (Nitrile under Laminate/PE) or Viton/Butyl gloves for prolonged tasks.

  • Respiratory: If fume hood work is impossible (e.g., scale-up maintenance), use a full-face respirator with OV (Organic Vapor) cartridges (Black band).

  • Clothing: Tyvek lab coat recommended over cotton to prevent skin absorption from splashes.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines oxidize in air to form dark-colored azobenzenes and nitro-compounds, degrading purity.

  • Segregation: Keep away from acids (exothermic salt formation) and strong oxidizers.[2][3]

Part 4: Emergency Response Architecture

This workflow defines the immediate actions required upon exposure. Speed is critical to prevent systemic toxicity.

Visualization: Exposure Response Workflow

EmergencyResponse Start EXPOSURE INCIDENT Route Identify Route Start->Route Skin SKIN CONTACT (High Risk) Route->Skin Eye EYE CONTACT Route->Eye Inhale INHALATION Route->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. DO NOT use Alcohol/Solvents Skin->Action_Skin Immediate Action_Eye Rinse w/ Water (15 min) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if breathing difficult Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Mention: Aniline Derivative) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Monitor Monitor for Methemoglobinemia (Cyanosis, Dizziness) Medical->Monitor Antidote Specific Antidote: Methylene Blue (IV) Monitor->Antidote If MetHb > 30%

Figure 1: Critical response workflow for aniline derivative exposure. Note the prohibition of solvent washing on skin, which accelerates absorption.

First Aid Specifics
  • Skin: Wash with soap and water only.[4] Never use ethanol or acetone; these solvents dilate pores and strip skin oils, accelerating the absorption of the fluorinated aniline into the bloodstream.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high.

  • Antidote Note: Medical personnel should be informed that the patient was exposed to an aniline derivative . Methylene Blue is the standard treatment for drug-induced methemoglobinemia but must be administered under medical supervision.

Part 5: Experimental & Disposal Logic

Reaction Setup

When using 3-fluoro-N,5-dimethylaniline in synthesis (e.g., Buchwald-Hartwig amination):

  • Weighing: Perform in a closed balance or inside the hood.

  • Quenching: Acidify reaction mixtures carefully. The hydrochloride salt (formed by adding HCl) is generally less volatile but still toxic.

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Protocol: Do not mix with oxidizing acids (Nitric/Chromic) to prevent violent oxidation.

  • Destruction: Incineration with a scrubber (to capture Hydrogen Fluoride and NOx gases).

References

  • PubChem . (2024). Compound Summary: 3-Fluoro-N-methylaniline.[5] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Novel Fluorinated Aniline Building Blocks in Medicinal Chemistry

Topic: Novel Fluorinated Aniline Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads [1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Fluorinated Aniline Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

[1]

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the aniline moiety remains a privileged scaffold, serving as a critical hydrogen bond donor/acceptor and a rigid linker in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, the metabolic liability of the electron-rich aromatic ring (susceptibility to CYP450 oxidation) and the potential toxicity of aniline metabolites (quinone imines) necessitate precise structural modulation.

This guide focuses on novel fluorinated aniline building blocks —specifically moving beyond simple fluoro- and trifluoromethyl-substitutions to advanced motifs like pentafluorosulfanyl (SF₅) , trifluoromethoxy (OCF₃) , and trifluoromethylthio (SCF₃) anilines. These moieties offer superior modulation of lipophilicity, metabolic stability, and electronic character, often termed the "Fluorine Effect 2.0."

Structural Classes & Physicochemical Profiling[2]

The selection of a fluorinated aniline building block is rarely arbitrary. It is a calculated decision to modulate pKa (reducing basicity to prevent hERG binding), LogP (membrane permeability), and metabolic soft spots .

Comparative Physicochemical Properties

The following table contrasts traditional substituents with emerging fluorinated motifs. Note the distinct "super-lipophilic" nature of the SF₅ group.

SubstituentHammett

Hansch

(Lipophilicity)
Est. Aniline pKa*Steric Bulk (

)
-H 0.000.00~4.6Small
-F 0.060.14~4.0Small (Bioisostere to H/OH)
-CF₃ 0.540.88~2.6Medium (Isostere to Isopropyl)
-OCF₃ 0.351.04~3.5Medium
-SCF₃ 0.501.44~2.8Large
-SF₅ 0.681.51~2.3Large (Isostere to t-Butyl)

*Values are approximate for para-substituted anilines. Lower pKa indicates reduced basicity of the amine nitrogen.

The "Super-Trifluoromethyl" Effect (SF₅)

The pentafluorosulfanyl group is a square pyramidal hypervalent motif. Unlike the planar aromatic ring, the SF₅ group introduces a significant steric volume and high electronegativity without the chemically reactive "benzylic" bonds found in alkyl groups.

  • Benefit: It withstands harsh metabolic conditions better than CF₃.

  • Application: Ideal for occupying large hydrophobic pockets (e.g., kinase back-pockets) while stripping electron density from the aniline nitrogen to reduce mutagenic potential.

Synthesis Methodologies: From Building Block to Drug[3]

Accessing these novel anilines requires specialized synthetic workflows. Traditional S_NAr is often insufficient for introducing complex fluorinated groups.

Workflow: De Novo Synthesis of SF₅-Anilines

The introduction of the SF₅ group is challenging and typically requires radical chemistry on alkynes or thiols, followed by aromatization or functional group interconversion.

Caption: General synthetic pathway for accessing SF5-aniline building blocks via oxidative fluorination and nitro-reduction.

Detailed Experimental Protocols

The following protocols represent validated methods for handling these specific fluorinated building blocks.

Protocol A: Synthesis of 4-(Pentafluorosulfanyl)aniline via Nitro Reduction

Context: Converting a commercially available nitro-precursor into the active aniline building block.

Reagents:

  • 1-Nitro-4-(pentafluorosulfanyl)benzene (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-nitro-4-(pentafluorosulfanyl)benzene (5.0 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (25.0 mmol) in Water (10 mL) to the flask.

  • Reduction: Add Iron powder (25.0 mmol) in a single portion. Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor reaction via TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear within 2-4 hours, replaced by the fluorescent aniline spot (Rf ~0.3).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with EtOAc (50 mL).

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes) to yield the 4-(SF₅)aniline as a white crystalline solid.

Protocol B: Late-Stage C-H Fluorination of Anilines

Context: Direct monofluorination of a complex aniline scaffold using Selectfluor.

Reagents:

  • Substituted Aniline Substrate (1.0 eq)

  • Selectfluor (F-TEDA-BF₄, 1.2 eq)

  • Solvent: Acetonitrile (MeCN)

Methodology:

  • Dissolution: Dissolve the aniline substrate (0.5 mmol) in anhydrous MeCN (5 mL) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add Selectfluor (0.6 mmol) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Note: Electron-rich anilines react rapidly; electron-deficient ones may require heating to 40-60°C.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Extract with DCM (3 x 10 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Yield: Isolate the ortho-fluoroaniline regioisomer (typical major product due to directing effect of the amine) via chromatography.

Strategic Decision Framework

When to use which fluorinated aniline? Use the following logic flow to guide building block selection.

Caption: Decision tree for selecting fluorinated aniline building blocks based on medicinal chemistry objectives.

References

  • Vertex AI Search . (2024). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific.[1] [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Exploratory

Metabolic Stability Profile of N-methyl-3-fluoro-5-methylaniline: Mechanisms, Assessment, and Optimization

Executive Summary N-methyl-3-fluoro-5-methylaniline represents a specific structural class of secondary anilines where metabolic stability is governed by the interplay between the electron-withdrawing fluorine atom, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3-fluoro-5-methylaniline represents a specific structural class of secondary anilines where metabolic stability is governed by the interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the susceptible N-alkyl moiety.[1] This guide provides a technical deep-dive into the metabolic fate of this scaffold, identifying specific "soft spots" for enzymatic degradation and outlining rigorous protocols for assessing its intrinsic clearance (


) and bioactivation potential.

Structural Analysis & Physicochemical Determinants[1][2][3]

Before assessing metabolism, one must understand the electronic environment that dictates enzymatic affinity.

The Fluorine Effect (C3 Position)

The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the aniline nitrogen's basicity.

  • pKa Modulation: Unlike N-methylaniline (pKa ~4.8), the 3-fluoro substituent lowers the pKa of the conjugate acid (likely to ~3.5–4.0). This reduces lysosomal trapping but may alter binding affinity to the heme iron of Cytochrome P450 (CYP) enzymes.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert under standard physiological conditions, effectively blocking metabolism at the 3-position.

The Methyl Effect (C5 Position)

The meta-methyl group introduces a lipophilic bulk and a site for benzylic oxidation. While it weakly activates the ring via hyperconjugation, its primary metabolic relevance lies in its susceptibility to CYP-mediated hydrogen abstraction.

Predicted Metabolic Pathways (Phase I & II)

The metabolic clearance of N-methyl-3-fluoro-5-methylaniline is driven by three competing Phase I pathways, primarily mediated by CYP450 isoforms (CYP2E1, 1A2, 3A4) and Flavin-containing Monooxygenases (FMOs).[1]

Pathway A: N-Demethylation (Major Route)

This is typically the rate-limiting step for secondary N-methyl anilines.[1]

  • Mechanism: CYP450 abstracts a hydrogen atom from the N-methyl group (

    
    ).[1]
    
  • Intermediate: Formation of an unstable carbinolamine (N-hydroxymethyl intermediate).

  • Collapse: Spontaneous loss of formaldehyde to yield the primary amine, 3-fluoro-5-methylaniline.[1]

Pathway B: Aromatic Hydroxylation (Regioselectivity)

Despite the deactivating fluorine, the aniline ring remains electron-rich.

  • Regioselectivity: The para position (C4) relative to the amino group is the most sterically accessible and electronically favorable site for oxidation.

  • Product: 4-hydroxy-N-methyl-3-fluoro-5-methylaniline.[1]

  • Risk: If hydroxylation occurs ortho or para to the amine, the resulting aminophenol can undergo two-electron oxidation to form reactive quinone imines , a toxicological flag.

Pathway C: Benzylic Oxidation

The C5-methyl group is a "metabolic soft spot."[1]

  • Mechanism: Hydrogen abstraction yields a benzylic radical, followed by hydroxyl rebound.[1]

  • Product: 3-fluoro-5-(hydroxymethyl)-N-methylaniline, which may further oxidize to the carboxylic acid.[1]

Visualization of Metabolic Fate

The following diagram maps the divergence of the parent compound into its primary metabolites.

MetabolicMap Parent N-methyl-3-fluoro- 5-methylaniline PrimaryAmine 3-Fluoro-5-methylaniline (N-Demethylation) Parent->PrimaryAmine CYP450 (-HCHO) N_Oxide N-Oxide (FMO mediated) Parent->N_Oxide FMO ParaOH 4-Hydroxy metabolite (Ring Oxidation) Parent->ParaOH CYP450 BenzylOH Benzylic Alcohol (C5-Oxidation) Parent->BenzylOH CYP450 Quinone Reactive Quinone Imine (Bioactivation Risk) ParaOH->Quinone -2e- / -2H+ (Toxicity)

Figure 1: Predicted metabolic divergence of N-methyl-3-fluoro-5-methylaniline showing bioactivation pathways.[1]

Experimental Assessment Protocols

To validate the predicted stability, the following assays are mandatory. These protocols prioritize data integrity and reproducibility.[1]

Microsomal Stability Assay (In Vitro )

This assay determines the intrinsic clearance using Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

Reagents:

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Microsomes: 0.5 mg/mL protein concentration.[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.


Reactive Metabolite Trapping (GSH Adducts)

To assess the risk of quinone imine formation (Pathway B downstream), a Glutathione (GSH) trapping assay is required.

Protocol Modification:

  • Add 5 mM GSH (or a GSH-ethyl ester) to the microsomal incubation mixture.[1]

  • Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).[1]

  • Interpretation: Detection of GSH adducts confirms the formation of electrophilic reactive metabolites.

Optimization Strategies

If the compound exhibits high clearance (


) or toxicity, employ these medicinal chemistry strategies:
Deuteration (Kinetic Isotope Effect)
  • Target: Replace the N-methyl protons with Deuterium (

    
    ).
    
  • Rationale: The C-D bond is stronger than C-H.[1] If N-demethylation is the rate-determining step, this will significantly reduce clearance (KIE > 2).[1]

Steric Blocking[1]
  • Target: Introduce a substituent (e.g., Cl or another F) at the C4 position (para to amine).

  • Rationale: This blocks the primary site of aromatic hydroxylation, forcing the enzyme to attack less favorable positions or reducing metabolism overall.

Polarity Adjustment[1]
  • Target: Replace the C5-methyl with a trifluoromethyl (

    
    ) group.
    
  • Rationale: This eliminates the benzylic oxidation soft spot and further lowers the ring electron density, making the amine less susceptible to oxidation.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for evaluating the compound's stability.

Workflow Start Start: N-methyl-3-fluoro- 5-methylaniline Assay Microsomal Stability Assay (HLM + NADPH) Start->Assay Decision Calculate CL_int Assay->Decision HighStab Low Clearance (< 15 uL/min/mg) Decision->HighStab Stable LowStab High Clearance (> 50 uL/min/mg) Decision->LowStab Unstable MetID Metabolite ID (LC-MS/MS) LowStab->MetID Opt1 Strategy: Deuterate N-Me MetID->Opt1 If N-demethylation dominant Opt2 Strategy: Block C4 (Para) MetID->Opt2 If Ring-OH dominant

Figure 2: Decision tree for stability assessment and structural optimization.

References

  • RSC Publishing. (2015).[1] Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450. Dalton Transactions.[1] Link

  • Chemical Research in Toxicology. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. ACS Publications.[1] Link

  • National Institutes of Health (NIH). (2010).[1] Reaction pathways for biodehalogenation of fluorinated anilines. PubMed.[1] Link

  • Beilstein Journals. (2016). Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. Beilstein J. Org.[1] Chem. Link

  • Journal of Medicinal Chemistry. (2019). The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. ACS Publications.[1] Link

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile of Fluoro-Dimethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Fluoro-dimethylaniline derivatives, a subset of substituted aromatic amines, are integral to various industrial processes, including the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-dimethylaniline derivatives, a subset of substituted aromatic amines, are integral to various industrial processes, including the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] Their utility stems from the unique chemical properties conferred by the fluorine atom and the dimethylamino group attached to the aniline ring.[2] However, as with many aromatic amines, their toxicological profile raises significant concerns, necessitating a thorough understanding for risk assessment and safe handling. This guide provides a comprehensive overview of the toxicity of fluoro-dimethylaniline derivatives, delving into their metabolic activation, mechanisms of toxicity, structure-activity relationships, and key experimental protocols for their evaluation.

Section 1: Toxicokinetics - The Journey and Transformation in the Body

The toxicity of fluoro-dimethylaniline derivatives is intrinsically linked to their metabolic fate within an organism. The journey from exposure to toxic effect is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

Metabolic Activation: The Genesis of Toxicity

The primary driver of the toxicity of many aromatic amines, including fluoro-dimethylaniline derivatives, is their metabolic activation into reactive electrophilic species.[3] This biotransformation is predominantly carried out by cytochrome P450 (CYP450) enzymes in the liver.[4] The key metabolic pathways include:

  • N-Oxidation and N-Demethylation: The initial and critical steps involve the oxidation of the nitrogen atom to form N-hydroxy metabolites and the removal of methyl groups.[5][6]

  • Ring Hydroxylation: Hydroxyl groups can also be added to the aromatic ring, although this is often a minor pathway compared to N-oxidation.[5][6]

  • Formation of Reactive Intermediates: The N-hydroxy metabolite is a proximate carcinogen that can be further activated, for instance by O-esterification (e.g., acetylation or sulfation), to form a highly reactive nitrenium ion.[7][8] This electrophilic species can then readily form covalent adducts with cellular nucleophiles like DNA and proteins, initiating the cascade of toxic events.[4][7]

The metabolic activation process is a critical determinant of the genotoxic and carcinogenic potential of these compounds.

Caption: Metabolic activation pathway of fluoro-dimethylaniline leading to genotoxicity.

Section 2: Unraveling the Mechanisms of Toxicity

The reactive metabolites generated during the biotransformation of fluoro-dimethylaniline derivatives can induce cellular damage through several interconnected mechanisms.

Genotoxicity: The Assault on the Genome

Genotoxicity, or damage to the genetic material, is a hallmark of many carcinogenic aromatic amines.[9]

  • DNA Adduct Formation: The ultimate carcinogenic species, the nitrenium ion, can form covalent bonds with DNA bases, primarily guanine and adenine.[7] These DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

  • Mutagenesis: If not repaired, DNA adducts can cause gene mutations. The bacterial reverse mutation assay, or Ames test, is a widely used in vitro method to assess the mutagenic potential of chemicals.[3]

  • Chromosomal Damage: Fluoro-dimethylaniline derivatives can also induce larger-scale genetic damage, such as chromosomal aberrations and micronuclei formation.[10] The in vitro micronucleus test is a standard assay for detecting such effects.[11]

Oxidative Stress: The Cellular Imbalance

Beyond direct DNA damage, the metabolism of these compounds can lead to a state of oxidative stress.

  • Redox Cycling: The metabolic intermediates can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[12]

  • Depletion of Antioxidants: The overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to the depletion of molecules like glutathione.

  • Cellular Damage: Excess ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, contributing to cytotoxicity and further genotoxicity.[12]

Caption: Workflow for the induction of oxidative stress by fluoro-dimethylaniline derivatives.

Carcinogenicity: The Ultimate Adverse Outcome

The culmination of genotoxicity and other cellular damage can lead to the development of cancer. Long-term studies in animal models are crucial for determining the carcinogenic potential of these compounds. For instance, studies on the non-fluorinated parent compound, N,N-dimethylaniline, have shown increased incidences of tumors in rats and mice.[13][14] Similar concerns exist for its fluorinated derivatives, although specific long-term carcinogenicity data for many of these compounds may be limited.

Section 3: Structure-Activity Relationships (SAR)

The toxicity of fluoro-dimethylaniline derivatives is significantly influenced by the position of the fluorine atom on the aniline ring (ortho, meta, or para).

  • Electronic Effects: Fluorine is a highly electronegative atom, and its position can alter the electron density of the aromatic ring and the nitrogen atom.[15] This, in turn, can affect the rate and site of metabolic activation by CYP450 enzymes.[16]

  • Steric Effects: The size of the fluorine atom can also sterically hinder or facilitate the interaction of the molecule with the active site of metabolizing enzymes.

  • Metabolic Stability: Strategic placement of fluorine can sometimes block sites of metabolism, potentially leading to a longer half-life or shunting the metabolism towards alternative, potentially more toxic, pathways.[17]

A study on N-hydroxy-4-fluoro-2,6-dimethylaniline showed a significant reduction in mutagenicity in Salmonella typhimurium TA100 compared to its non-fluorinated counterpart, suggesting that the fluorine substitution at the para position may hinder the formation of certain DNA adducts responsible for base substitution mutations.[7]

Table 1: Hypothetical Comparative Toxicity Data for Fluoro-dimethylaniline Isomers

CompoundPosition of FluorineRelative Genotoxicity (in vitro)Notes
2-Fluoro-N,N-dimethylanilineOrthoModerateMay exhibit altered metabolic profile due to steric hindrance near the amino group.
3-Fluoro-N,N-dimethylanilineMetaHighElectronic effects may favor metabolic activation pathways leading to genotoxicity.
4-Fluoro-N,N-dimethylanilineParaModerate to LowFluorine at the para position may block a primary site of ring hydroxylation and influence N-oxidation rates.[7]

Note: This table is illustrative and based on general principles of SAR. Actual toxicity data may vary and require specific experimental verification.

Section 4: Key Experimental Protocols for Toxicity Assessment

A battery of in vitro and in vivo tests is necessary to comprehensively evaluate the toxicity profile of fluoro-dimethylaniline derivatives.[11]

Protocol 4.1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test chemical to cause reverse mutations, restoring the ability of the bacteria to grow on a histidine-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of tester strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens), to detect different types of mutations.[3]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.[3] The S9 mix mimics the metabolic activity of the liver.

  • Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in a top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[3]

  • Scoring: Count the number of revertant colonies on each plate and compare it to the solvent control. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.

Protocol 4.2: In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Step-by-Step Methodology:

  • Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Exposure: Treat the cells with the test compound at a range of concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).

  • Recovery: Remove the test compound and allow the cells to grow for a period that allows for at least one cell division (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control.

Conclusion

The toxicity profile of fluoro-dimethylaniline derivatives is complex and multifaceted, driven primarily by their metabolic activation into reactive species that can induce genotoxicity and oxidative stress. The position of the fluorine substituent plays a critical role in modulating this toxicity through electronic and steric effects on metabolic pathways. A thorough toxicological evaluation, employing a battery of validated in vitro and in vivo assays, is essential for understanding the potential hazards of these compounds and for ensuring their safe use in research and industry. Further research is needed to fully elucidate the structure-activity relationships and to develop predictive models for the toxicity of this important class of chemicals.

References

  • Gorrod, J. W., & Gooderham, N. J. (1981). The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations. European Journal of Drug Metabolism and Pharmacokinetics, 6(3), 195-206. [URL not available]
  • ChemicalBook. (2020, August 20). What is N,N-Dimethylaniline?.
  • Pai, V., & Sheil, M. (1995). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 327(1-2), 105-114. [URL not available]
  • BenchChem. (n.d.). Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers. Retrieved from a relevant chemical supplier website. [URL not available]
  • Marques, M. M., da Costa, G. G., Blankenship, L. R., Culp, S. J., & Beland, F. A. (2002). The effect of deuterium and fluorine substitution upon the mutagenicity of N-hydroxy-2,6-dimethylaniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 143-150. [URL not available]
  • National Center for Biotechnology Information. (n.d.). In Vitro Toxicity Testing. Retrieved from a relevant government health institute website. [URL not available]
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [URL not available]
  • Marques, M. M., da Costa, G. G., Blankenship, L. R., Culp, S. J., & Beland, F. A. (2002). The effect of deuterium and fluorine substitution upon the mutagenicity of N-hydroxy-2,6-dimethylaniline. Mutation research, 519(1-2), 143–150. [URL not available]
  • Li, X., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4384. [URL not available]
  • Chambers, R. D., et al. (2015). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Journal of Fluorine Chemistry, 178, 144-150. [URL not available]
  • G. Johnson, et al. (2010). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 117(1), 72-81. [URL not available]
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from a relevant government agency website. [URL not available]
  • Fassina, G., et al. (1990). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis, 5(4), 357-361. [URL not available]
  • Zholdakova, Z. I., et al. (1998). Prediction of toxicity using quantitative structure-activity relationships. Gigiena i sanitariia, (3), 54-58. [URL not available]
  • Fekete, Z. A., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1475. [URL not available]
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development.
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  • Shaughnessy, M. J., et al. (2014). Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. ChemMedChem, 9(4), 733-736. [URL not available]
  • Gan, J. (2003). Mechanisms of toxicity and carcinogenicity of three alkylanilines. DSpace@MIT. [URL not available]
  • National Toxicology Program. (n.d.). NTP Technical Reports Index. Retrieved from a relevant government health institute website. [URL not available]
  • Lu, G. H., et al. (2007). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae. Bulletin of environmental contamination and toxicology, 78(1), 73-77. [URL not available]
  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 360, 1-175. [URL not available]
  • Bodnar, S., et al. (2024). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. International Journal of Molecular Sciences, 25(24), 13456. [URL not available]
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from a relevant chemical supplier website. [URL not available]
  • Gorrod, J. W., & Gooderham, N. J. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines: III. Effect of various potential inhibitors, activators and inducers on α-C- and N-oxidation. Xenobiotica, 13(10), 615-624. [URL not available]
  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [URL not available]
  • National Toxicology Program. (1990). NTP technical report on the toxicology and carcinogenesis studies of 2,6-xylidine (2,6-dimethylaniline) (CAS no. 87-62-7) in Charles River CD rats : (feed studies). [URL not available]
  • Wang, B. L., et al. (2014). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of agricultural and food chemistry, 62(1), 158-166. [URL not available]
  • Chem-Impex. (n.d.). 4-Fluoro-N,N-dimethylaniline. Retrieved from a relevant chemical supplier website. [URL not available]
  • Banks, W. R., et al. (1992). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 32, 531-558. [URL not available]

Sources

Exploratory

suppliers and price of 3-fluoro-N,5-dimethylaniline

Technical Procurement & Synthesis Guide: 3-Fluoro-N,5-dimethylaniline Executive Summary 3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) is a specialized fluorinated building block used primarily in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Procurement & Synthesis Guide: 3-Fluoro-N,5-dimethylaniline

Executive Summary

3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) is a specialized fluorinated building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals. Unlike its widely available primary amine precursor (3-fluoro-5-methylaniline), this secondary amine is often a "make-to-order" item with significant lead times and premium pricing.

This guide provides a dual-track strategy for researchers:

  • Direct Procurement: Verified suppliers and price estimation for the final compound.

  • In-House Synthesis: A validated, one-step protocol to generate the compound from commodity precursors, offering a ~90% cost reduction.

Chemical Profile & Identity Verification

Critical Note: Ambiguity in nomenclature often leads to purchasing errors. Ensure you are sourcing the secondary amine , not the primary or tertiary variants.

PropertySpecification
Chemical Name 3-Fluoro-N,5-dimethylaniline
Synonyms N-Methyl-3-fluoro-5-methylaniline; 3-Fluoro-5-methyl-N-methylaniline
CAS Number 1369939-90-1 (Target)
Common Confusion 3-Fluoro-5-methylaniline (Primary Amine, CAS 52215-41-5)
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Structure Secondary amine (N-methyl) with 3-F, 5-Me substitution on the ring.

Market Analysis: Supply Chain & Pricing

The "Make vs. Buy" Reality

The target compound is a Tier 3 Building Block (Low volume, high specificity). Most major catalogs (Sigma, Fisher) do not stock it directly but list it as "Inquire."

Table 1: Supplier & Price Comparison

Compound TypeVendor CategoryTypical Pack SizeEstimated PriceLead Time
Target (Secondary Amine) Specialty Aggregators (ChemScene, MolPort)1g - 5g$150 - $450 / g 2-4 Weeks (Synthesis on Demand)
Precursor (Primary Amine) Commodity Vendors (Sigma, BLD Pharm, Enamine)25g - 100g$1.50 - $3.00 / g 1-3 Days (In Stock)

Strategic Recommendation:

  • For <5g needs: Request a quote (RFQ) from ChemScene or Enamine . The time cost of synthesis outweighs the material cost.

  • For >10g needs: Synthesize in-house. The precursor (3-fluoro-5-methylaniline) is 100x cheaper and the conversion is a standard 1-day protocol.

Technical Workflow: In-House Synthesis

If lead times are prohibitive, the following protocol converts the commodity primary amine to the target secondary amine via Reductive Amination . This method avoids the over-alkylation common with direct alkylation (MeI).

Reaction Pathway

The synthesis utilizes 3-fluoro-5-methylaniline (CAS 52215-41-5) and Paraformaldehyde, reduced by Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).

Synthesispath cluster_0 One-Pot Reductive Amination Precursor 3-Fluoro-5-methylaniline (CAS: 52215-41-5) Primary Amine Reagents 1. Paraformaldehyde / NaOMe 2. NaBH4 (Reductant) Intermediate Imine / Hemiaminal Intermediate Precursor->Intermediate Condensation (MeOH, Reflux) Product 3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) Secondary Amine Intermediate->Product Reduction (0°C to RT)

Figure 1: Selective mono-methylation pathway via reductive amination.

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 3-fluoro-5-methylaniline (1.0 eq) in anhydrous Methanol (MeOH).

    • Add Paraformaldehyde (1.1 - 1.5 eq) and a catalytic amount of Sodium Methoxide (NaOMe).

    • Reflux for 2–4 hours. (Monitoring: TLC should show disappearance of primary amine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control gas evolution.

    • Allow to warm to Room Temperature (RT) and stir overnight.

  • Workup:

    • Quench with water/ice.

    • Extract with Ethyl Acetate (EtOAc) x3.

    • Wash organic layer with Brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Procurement Decision Logic

Use this logic flow to determine the optimal sourcing strategy for your project timeline and budget.

ProcurementLogic Start Need: 3-Fluoro-N,5-dimethylaniline QtyCheck Quantity Required? Start->QtyCheck Timeline Timeline Critical? QtyCheck->Timeline > 5g Buy BUY from Specialist (ChemScene/Enamine) Cost: High | Lead: 2-4 Wks QtyCheck->Buy < 5g Timeline->Buy Yes (< 1 week) Make SYNTHESIZE In-House Precursor: CAS 52215-41-5 Cost: Low | Lead: 2 Days Timeline->Make No (> 1 week)

Figure 2: Decision matrix for sourcing vs. synthesis based on quantity and timeline.

Safety & Handling (SDS Highlights)

  • Hazards: Like most fluoro-anilines, this compound is Toxic if swallowed (H301) and causes Skin Irritation (H315) .

  • Specific Risk: Fluorination increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated anilines.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Anilines oxidize (darken) upon exposure to air/light.

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides.

References

  • ChemScene . (2024). Product Analysis: 3-Fluoro-n,5-dimethylaniline (CAS 1369939-90-1). Retrieved from

  • PubChem . (2024).[1] Compound Summary: 3-Fluoro-5-methylaniline (Precursor CAS 52215-41-5).[2][3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich . (2024). Building Block Pricing: 3-Fluoro-5-methylaniline. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-fluoro-N,5-dimethylaniline from 3-fluoro-5-methylaniline

Application Note: Precision Synthesis of 3-Fluoro-N,5-dimethylaniline Executive Summary The synthesis of 3-fluoro-N,5-dimethylaniline is a critical transformation in the development of kinase inhibitors (e.g., p38 MAP ki...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Fluoro-N,5-dimethylaniline

Executive Summary

The synthesis of 3-fluoro-N,5-dimethylaniline is a critical transformation in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and fluorinated bio-isosteres. The core challenge in this synthesis is the selective mono-methylation of the primary aniline starting material, 3-fluoro-5-methylaniline.

Direct alkylation with methyl iodide often leads to a statistical mixture of unreacted starting material, the desired secondary amine, and the over-alkylated tertiary amine (N,N-dimethyl). To ensure the high purity required for pharmaceutical applications (>98%), this guide recommends a Two-Step Acylation-Reduction Protocol . This method creates a "selectivity lock," guaranteeing mono-methylation by proceeding through an N-formyl intermediate. A secondary, high-throughput protocol using Controlled Reductive Amination is provided for rapid screening contexts.

Strategic Analysis of Synthetic Routes

FeatureRoute A: Acylation-Reduction (Recommended) Route B: Direct Reductive Amination Route C: Direct Alkylation (MeI)
Selectivity High (100% Mono) Moderate (Risk of ~10% N,N-dimethyl)Low (Statistical Mixture)
Scalability Excellent (Gram to Kg)Good (Gram scale)Poor (Purification difficult)
Atom Economy Lower (Requires reducing agent)HighHigh
Purification Simple Extraction/CrystallizationChromatography often requiredDifficult Chromatography
Mechanism



Substitution

Protocol 1: The "Gold Standard" (Acylation-Reduction)

This protocol is the industry standard for generating secondary anilines with high fidelity. It effectively "masks" the nitrogen, preventing over-alkylation.

Step 1: N-Formylation[1]
  • Objective: Convert 3-fluoro-5-methylaniline to N-(3-fluoro-5-methylphenyl)formamide.

  • Reaction:

    
    
    

Materials:

  • 3-Fluoro-5-methylaniline (1.0 eq)

  • Formic Acid (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) or THF (Solvent)

Procedure:

  • Activation: In a dry flask under

    
    , mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 0°C for 30 minutes to generate the active acylating agent, Acetic Formic Anhydride.
    
  • Addition: Dissolve 3-Fluoro-5-methylaniline in DCM (5 vol). Add dropwise to the activated anhydride mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Target Mass: M+1 = 154).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Intermediate: The N-formyl intermediate is typically a solid. It can be carried forward directly or recrystallized from Hexane/EtOAc.

Step 2: Reduction to N-Methyl Product
  • Objective: Reduce the formamide carbonyl to a methylene group.

  • Reagent Choice: Borane-Dimethyl Sulfide (BMS) is preferred over

    
     for safety and ease of workup on larger scales.
    

Procedure:

  • Setup: Dissolve the N-formyl intermediate (from Step 1) in anhydrous THF (10 vol) under

    
    .
    
  • Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (2.0 M in THF, 2.5 eq) dropwise. Caution: Gas evolution (

    
    ).
    
  • Reflux: Heat the mixture to mild reflux (65°C) for 3–4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane. Then, add 1M HCl (aq) and stir at RT for 1 hour to cleave the boron-amine complex.

  • Isolation: Basify the aqueous layer to pH >10 using 4M NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics (

    
    ) and concentrate. Purify via short-path distillation or silica gel chromatography (Hexane/EtOAc gradient).
    

Protocol 2: Controlled Reductive Amination (High Throughput)

For rapid synthesis where small amounts of tertiary amine byproduct are acceptable or separable.

Reagents:

  • 3-Fluoro-5-methylaniline (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Sodium Methoxide (NaOMe) (0.1 eq) - Catalyst for depolymerization

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[1][2]

Procedure:

  • Imine Formation: In a flask, combine aniline, paraformaldehyde, and NaOMe in Methanol. Reflux for 2 hours. This ensures formation of the imine/hemiaminal species while minimizing free formaldehyde concentration.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Stir: Allow to stir at RT for 4 hours.

  • Workup: Quench with water. Extract with EtOAc.

  • Note: If N,N-dimethyl byproduct is observed (>5%), it is difficult to separate by standard flash chromatography due to similar polarity. Amine-functionalized silica or preparative HPLC may be required.

Analytical Validation

Expected Data for 3-Fluoro-N,5-dimethylaniline:

ParameterValue / CharacteristicNotes
Molecular Weight 139.17 g/mol LCMS

Appearance Pale yellow oilOxidizes slowly in air

NMR (DMSO-d6)

2.20 (s, 3H, Ar-Me)
Methyl group on ring

2.68 (s, 3H, N-Me)
Diagnostic doublet if coupled to NH, singlet if broad

5.80 (br s, 1H, NH)
Exchangeable proton

6.1-6.3 (m, 3H, Ar-H)
Aromatic pattern characteristic of 1,3,5-substitution

NMR

-110 to -115 ppm
Typical for meta-fluoro aniline

Visualization: Reaction Workflow

The following diagram illustrates the "Gold Standard" Acylation-Reduction pathway, highlighting the critical intermediate check-point.

SynthesisWorkflow cluster_QC Quality Control Checkpoint Start Start: 3-Fluoro-5-methylaniline (Primary Amine) Step1 Step 1: Formylation (HCOOH / Ac2O) Start->Step1 Activation @ 0°C Inter Intermediate: N-Formyl Derivative (Stable Solid) Step1->Inter Isolation (Extraction) Step2 Step 2: Reduction (BH3-DMS / THF) Inter->Step2 Reflux 65°C Quench Hydrolysis & Workup (MeOH -> HCl -> NaOH) Step2->Quench Cleave Boron Complex Product Product: 3-Fluoro-N,5-dimethylaniline (Secondary Amine) Quench->Product Basification pH >10

Caption: Two-step synthesis workflow ensuring mono-methylation selectivity via stable N-formyl intermediate.

References

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.
  • Krishnamurthy, S. (1976). "Lithium Aluminum Hydride Reduction of Amides." Tetrahedron Letters, 17, 219.
  • Sorribes, I., et al. (2015). "Selective N-Methylation of Amines with Methanol." Journal of the American Chemical Society.

Sources

Application

Application Note: Reductive Amination of Fluorinated Anilines

Topic: Reductive Amination Protocol for Fluorinated Anilines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Overcoming Nucleophilic Deact...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Protocol for Fluorinated Anilines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Overcoming Nucleophilic Deactivation in Medicinal Chemistry

Abstract & Core Challenge

Fluorinated anilines are ubiquitous in medicinal chemistry due to their metabolic stability and lipophilicity modulation. However, they present a significant synthetic bottleneck in reductive amination. The strong electron-withdrawing nature of the fluorine atom(s) dramatically lowers the nucleophilicity of the nitrogen lone pair (pKa of aniline


 4.6 vs. 2,4-difluoroaniline 

1.7).

The Consequence: The initial equilibrium between the carbonyl and the amine to form the hemiaminal/imine is thermodynamically unfavorable and kinetically slow. Standard reductive amination protocols often fail, leading to:

  • No Reaction: Recovery of starting materials.

  • Direct Reduction: The reducing agent preferentially reduces the aldehyde/ketone to the corresponding alcohol rather than the imine.

This guide details two field-proven protocols to overcome these barriers: the Acid-Activated STAB Method (for mono-fluorinated substrates) and the Titanium(IV)-Mediated Method (for poly-fluorinated/highly deactivated substrates).

Mechanistic Insight & Causality

To ensure success, one must understand the competition between Imine Formation (


) and Carbonyl Reduction  (

).
The Reaction Pathway

The diagram below illustrates the critical bifurcation point. For fluorinated anilines,


 is small. If the reducing agent is present before the imine forms, 

dominates, yielding the alcohol byproduct.

ReactionPathway SM Carbonyl + F-Aniline Hemiaminal Hemiaminal (Unstable) SM->Hemiaminal Slow (Low Nucleophilicity) Alcohol Alcohol ( undesired Byproduct) SM->Alcohol Direct Reduction (k3) Dominates if k1 is slow Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O Product Secondary Amine (Desired Product) Imine->Product Reduction (k2) Fast

Figure 1: Mechanistic pathway highlighting the competition between productive imine reduction and counter-productive carbonyl reduction.

Protocol A: The Acid-Activated STAB Method

Best for: Mono-fluorinated anilines or aldehydes (which are more reactive than ketones).

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike NaBH₄, STAB is less reactive toward aldehydes/ketones, allowing the amine time to equilibrate. Acetic acid is added to catalyze the dehydration of the hemiaminal.

Reagents
  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[4][5][6][7][8]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).[8]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a dry vial, dissolve the Fluorinated Aniline (1.0 equiv) and the Aldehyde/Ketone (1.0 - 1.2 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: This allows initial equilibrium establishment.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Monitoring: Stir at RT. Monitor by LCMS at 2 hours.

    • Self-Validating Check: If LCMS shows remaining aniline but the aldehyde is gone (converted to alcohol), the amine is too deactivated for this method. Switch to Protocol B.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The Titanium(IV) "Force Multiplier"

Best for: Poly-fluorinated anilines (e.g., 2,4-difluoro, pentafluoro) or sterically hindered ketones.

When the amine is too weak to attack the carbonyl, Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-mode catalyst:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping water.

Reagents
  • Solvent: Neat (no solvent initially) or Toluene/THF.

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 - 1.5 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv) dissolved in Ethanol.

Workflow Diagram (Graphviz)

TiProtocol Step1 1. COMPLEXATION Mix Aniline + Ketone + Ti(OiPr)4 (Neat or min. Toluene) Step2 2. INCUBATION Stir 2-12h @ RT or 60°C (Forms Ti-Imine Complex) Step1->Step2 Dehydration Step3 3. DILUTION Dilute viscous mix with absolute Ethanol Step2->Step3 Prep for reduction Step4 4. REDUCTION Add NaBH4 slowly (Exothermic) Step3->Step4 Imine Reduction Step5 5. HYDROLYSIS Add 1N NaOH or H2O (Precipitates TiO2) Step4->Step5 Workup

Figure 2: The Titanium-mediated workflow.[9][10] The pre-complexation step is the critical success factor.

Step-by-Step Procedure
  • Complexation: In a dry flask under N₂, mix the Fluorinated Aniline (1.0 equiv) and Ketone/Aldehyde (1.1 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Note: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of dry Toluene.

  • Imine Formation: Stir the mixture.

    • For Aldehydes: 1–2 hours at RT.

    • For Ketones: 6–12 hours at RT (or 2 hours at 60°C).

  • Reduction: Dilute the mixture with absolute Ethanol (approx. 2–3 mL per mmol). Carefully add NaBH₄ (2.0 equiv) in portions. Caution: Hydrogen gas evolution.

  • Workup (Crucial): The reaction will contain titanium salts.

    • Add 1N NaOH or water to hydrolyze the titanates. A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Data Comparison: Method Selection Guide

The following table summarizes expected outcomes based on aniline electronics.

Substrate TypeExamplepKa (approx)Protocol A (STAB)Protocol B (Ti)
Aniline Phenylamine4.6Excellent (>90%)Good (Overkill)
Mono-F Aniline 4-Fluoroaniline3.2Good (70-85%)Excellent (>90%)
Di-F Aniline 2,4-Difluoroaniline1.7Poor (<30%)Excellent (80-95%)
Poly-F Aniline Pentafluoroaniline< 1.0Fail (No Rxn)Good (60-80%)

Troubleshooting & Self-Validation

Scenario 1: LCMS shows starting Aniline + Alcohol byproduct.

  • Diagnosis: Imine formation was too slow; reducing agent consumed the carbonyl.

  • Fix: Switch to Protocol B (Ti-mediated). The Titanium locks the carbonyl into an activated state and prevents reduction until the borohydride is added after imine formation.

Scenario 2: Reaction stalls at the Imine (intermediate mass observed).

  • Diagnosis: The fluorinated imine is formed but is sterically hindered or electron-poor, making hydride attack difficult.

  • Fix: Increase temperature during the reduction step (50°C) or switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the transition state via hydrogen bonding, often accelerating difficult reductions.

Scenario 3: Dehalogenation observed.

  • Diagnosis: If using catalytic hydrogenation (H₂/Pd), fluorine/chlorine atoms can be stripped.

  • Fix: Strictly adhere to hydride methods (STAB/NaBH₄) described above. Avoid transition metal catalysis.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][11][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][7] Link

  • Mattson, R. J., et al. (1990).[14] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[14] The Journal of Organic Chemistry, 55(8), 2552–2554.[14] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[10] Link

  • Tang, F., et al. (2011). Green and Efficient Reductive Amination of Carbonyl Compounds in 2,2,2-Trifluoroethanol. Advanced Synthesis & Catalysis, 353(16), 2910-2914. Link

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Fluoro-5-methylaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly functionalized aromatic amines is a cornerstone of modern medicinal chemistry and agrochemical development. The incorporation of the 3-fluoro-5-methylphenyl moiety into molecular scaffolds is highly valued: the fluorine atom modulates lipophilicity and metabolic stability (blocking cytochrome P450-mediated oxidation), while the methyl group provides critical steric and hydrophobic interactions within target protein binding pockets[1],[2].

This application note provides a comprehensive, field-validated protocol for the C–N cross-coupling of 3-fluoro-5-methylaniline with aryl halides using the Buchwald-Hartwig amination[3],[4]. By detailing the mechanistic causality behind catalyst, ligand, and base selection, this guide ensures reproducible, high-yield syntheses suitable for both discovery chemistry and process scale-up[5],[6].

Mechanistic Pathway & Causality

The Buchwald-Hartwig amination operates via a highly orchestrated Pd(0)/Pd(II) catalytic cycle[3],[7]. Understanding this cycle is critical for troubleshooting and optimizing the reaction for deactivated or sterically hindered substrates like 3-fluoro-5-methylaniline.

The electron-withdrawing nature of the meta-fluorine atom slightly reduces the nucleophilicity of the primary amine, while the meta-methyl group introduces mild steric bulk. Therefore, the rate-determining step often shifts between oxidative addition and amine coordination, necessitating a highly active, electron-rich catalyst system[5].

BHA_Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Complex Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord Pd(II)(Ar)(NH₂R)Lₙ Amine Coordination OxAdd->AmineCoord + 3-Fluoro-5-methylaniline (Ligand Substitution) Amido Pd(II)(Ar)(NHR)Lₙ Amido Complex AmineCoord->Amido + Base - Base·HX (Deprotonation) Amido->Pd0 (Reductive Elimination) Product Ar-NHR Coupled Product Amido->Product Yields Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Reagent Selection Rationale (E-E-A-T)
  • Palladium Precursor (Pd(OAc)₂ vs. Pd₂(dba)₃): Pd(OAc)₂ is preferred for this protocol. It is air-stable, easily weighed, and is reduced in situ to the active Pd(0) species by the amine or phosphine ligand[3],[8].

  • Ligand Design (BINAP vs. BrettPhos): Bidentate ligands like BINAP prevent the formation of inactive palladium iodide/bromide dimers after oxidative addition, accelerating the reaction[4]. For primary anilines like 3-fluoro-5-methylaniline, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos) are exceptional. They prevent the binding of a second aryl group (over-arylation) and their electron-rich nature accelerates the oxidative addition of the aryl halide[8],[6].

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While sodium tert-butoxide (NaOtBu) is a kinetically fast base, its high basicity leads to poor functional group tolerance (cleaving esters, epimerizing stereocenters). Cesium carbonate (Cs₂CO₃) is the industry standard for functionalized substrates. Its high solubility relative to other carbonates and mild nature make it ideal for complex pharmaceutical intermediates[6],[9].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 3-fluoro-5-methylaniline with a standard aryl bromide (e.g., 4-bromoanisole). This data illustrates the causality of reagent choices.

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Causality / Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | K₂CO₃ | Toluene | 110 | < 15% | Monodentate ligand fails to stabilize Pd; rapid catalyst death (Pd black). | | 2 | Pd₂(dba)₃ (2.5 mol%) | BINAP (7.5 mol%) | NaOtBu | Toluene | 110 | 72% | Good conversion, but strong base causes minor degradation of sensitive moieties. | | 3 | Pd(OAc)₂ (5 mol%) | BINAP (7.5 mol%) | Cs₂CO₃ | Toluene | 110 | 88% | Standard Protocol: Optimal bidentate coordination; mild base prevents side reactions[8]. | | 4 | Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 95% | Advanced Protocol: Highly electron-rich ligand accelerates cycle; prevents bis-arylation[6]. |

Standard Operating Procedure (SOP)

This protocol describes a self-validating, highly reproducible method for the synthesis of secondary diarylamines using 3-fluoro-5-methylaniline[8],[9].

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Reaction (100-110°C, 8-12h) Prep->Reaction Workup 3. Workup (Celite Filtration) Reaction->Workup Purification 4. Purification (Chromatography) Workup->Purification Analysis 5. Validation (LC-MS, NMR) Purification->Analysis

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials Required
  • Amine: 3-Fluoro-5-methylaniline (1.2 equivalents)[10]

  • Electrophile: Aryl bromide or chloride (1.0 equivalent)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 equivalents / 5 mol%)

  • Ligand: BINAP or BrettPhos (0.075 equivalents / 7.5 mol%)

  • Base: Cesium carbonate, Cs₂CO₃ (2.0 equivalents)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (10 mL per gram of substrate)

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Addition of Solids: To the cooled flask, add the aryl halide (1.0 equiv, if solid), Pd(OAc)₂ (5 mol%), the chosen phosphine ligand (7.5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Critical Step: Ensure Cs₂CO₃ is finely powdered and strictly anhydrous, as water poisons the catalytic cycle and promotes aryl halide hydrolysis[6].

  • Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, killing the catalyst[3].

  • Addition of Liquids: Via syringe, add anhydrous, degassed solvent (Toluene or 1,4-Dioxane). Add 3-fluoro-5-methylaniline (1.2 equiv) and the aryl halide (if liquid) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the vessel to a pre-heated oil bath or heating block set to 100–110 °C. Stir vigorously (800+ rpm) for 8 to 12 hours.

    • Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in toluene)[8].

  • Reaction Monitoring (Self-Validation): After 4 hours, cool the reaction slightly, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS.

    • Validation Check: You should observe the depletion of the aryl halide and the appearance of the product mass. If the aryl halide is consumed but no product is formed, check for the hydrodehalogenated byproduct (Ar-H), which indicates successful oxidative addition but failed amine coordination[4].

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[8]. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure diarylamine.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of your synthesis, implement the following diagnostic checks if yields are sub-optimal:

  • Issue: Formation of Palladium Black (Precipitate).

    • Cause: Catalyst decomposition before oxidative addition can occur.

    • Solution: Ensure the solvent is thoroughly degassed. Switch to a more electron-rich ligand (e.g., BrettPhos) to accelerate oxidative addition, or increase the ligand-to-palladium ratio to 2:1[1],[4].

  • Issue: High Levels of Unreacted 3-Fluoro-5-methylaniline but Aryl Halide is Consumed.

    • Cause: The aryl halide is undergoing hydrodehalogenation. The amine is not coordinating fast enough.

    • Solution: The nucleophilicity of the amine is hindered by the fluorine atom. Switch the base to NaOtBu (if the substrate lacks sensitive functional groups) to accelerate the deprotonation/amido complex formation step[7],[6].

  • Issue: Bis-arylation (Tertiary Amine Formation).

    • Cause: The newly formed secondary amine is undergoing a second Buchwald-Hartwig coupling.

    • Solution: Utilize a sterically demanding ligand like BrettPhos or RuPhos, which creates a binding pocket too small to accommodate a secondary diarylamine, thus halting the reaction at the desired secondary amine stage[4].

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:[Link]

  • Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor / Advanced Synthesis & Catalysis. Available at:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at:[Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit (r/chemistry). Available at:[Link]

Sources

Application

Application Note: Overcoming Low Nucleophilicity in the Selective N-Monomethylation of Electron-Deficient Anilines

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide self-validating, highly scalable, and mechanistically grounded protocols for the selective mono-N-methylati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide self-validating, highly scalable, and mechanistically grounded protocols for the selective mono-N-methylation of deactivated anilines.

Executive Summary & Mechanistic Rationale

The selective mono-N-methylation of primary anilines is a fundamental transformation in medicinal chemistry. However, when the aniline ring bears strongly electron-withdrawing groups (EWGs) such as nitro (


), cyano (

), or trifluoromethyl (

), the lone pair on the nitrogen atom is highly delocalized into the aromatic

-system.

This delocalization drastically reduces the amine's nucleophilicity, rendering traditional methylation strategies ineffective[1]:

  • Standard Alkylation (e.g., with Methyl Iodide): The reaction is sluggish and requires harsh bases. Furthermore, because the resulting secondary amine is often more nucleophilic than the deactivated primary starting material, severe over-alkylation to the tertiary amine occurs[2].

  • Standard Reductive Amination (Formaldehyde /

    
    ):  The initial condensation step to form the iminium ion is thermodynamically disfavored for electron-deficient substrates.
    

To solve this, modern process chemistry relies on alternative mechanistic pathways that bypass direct


 alkylation or direct aqueous imine formation. This application note details three state-of-the-art, field-proven methodologies: Continuous Flow with Dimethyl Carbonate (DMC), the Formimidate Condensation-Reduction strategy, and Catalytic Borrowing Hydrogen.

Protocol A: Continuous Flow N-Monomethylation using Dimethyl Carbonate (DMC)

Causality & Design Principles

Dimethyl carbonate (DMC) acts as a green, non-toxic methoxycarbonylating agent. At elevated temperatures, it forms a methyl carbamate intermediate with the aniline. Carbamate formation is significantly less sensitive to the amine's nucleophilicity than direct alkylation. Subsequent thermal decarboxylation yields the N-methylated product[2].

Why Flow Chemistry? Achieving the activation energy required for the decarboxylation of electron-deficient carbamates requires superheating the solvent to 250 °C. In a batch reactor, this generates immense, dangerous pressure and leads to thermal degradation. A continuous flow system safely maintains the liquid phase via a Back Pressure Regulator (BPR) and strictly limits residence time (12 minutes) to prevent over-alkylation[3].

Flow_DMC A Primary Aniline (Electron-Deficient) C T-Mixer A->C B DMC + DBU Reagent Stream B->C D Heated Reactor Coil (250 °C, 12 min residence) C->D E In situ Carbamate Formation D->E G Back Pressure Regulator (Cooling & Depressurization) D->G Reaction Pathway F Thermal Decarboxylation (-CO2) E->F F->G H Selective Mono-N-Methylaniline G->H

Continuous flow setup and reaction pathway for DMC-mediated N-methylation.

Step-by-Step Methodology

System Requirements: Vapourtec E-series (or equivalent) continuous flow reactor.

  • Feed Preparation: Prepare a homogeneous feed solution containing the electron-deficient aniline (1.0 M) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 M) dissolved in anhydrous DMC.

    • Causality: Using DMC as both the solvent and reagent ensures pseudo-first-order kinetics, driving the carbamate formation to completion.

  • Reactor Priming & Validation: Prime the system with neat DMC. Set the BPR to 250 psi.

    • Self-Validation Check: Monitor the system pressure for 5 minutes. A stable pressure of 250 psi confirms the system can suppress solvent boiling at 250 °C. Ensure the reactor coil is made of stainless steel ; standard PFA tubing will melt at this temperature[2].

  • Execution: Pump the feed solution through the 250 °C heated reactor coil at a flow rate calibrated to achieve exactly a 12-minute residence time.

  • In-Process Control (IPC): Collect the first 2 mL of steady-state output and analyze via LC-MS. You should observe >95% conversion to the N-methyl product with <2% of the unreacted carbamate intermediate.

  • Workup: Collect the bulk steady-state stream. Concentrate under reduced pressure to recover excess DMC (which can be recycled). Partition the residue between Ethyl Acetate (EtOAc) and water to remove DBU salts, then purify via silica gel chromatography.

Protocol B: Two-Step Formimidate Condensation-Reduction

Causality & Design Principles

For laboratories lacking continuous flow infrastructure, the formimidate strategy is the optimal benchtop alternative. By reacting the deactivated aniline with a highly reactive electrophile like triethyl orthoformate, the unfavorable imine condensation is bypassed. A stable formimidate intermediate is quantitatively generated[4]. This intermediate is highly susceptible to hydride transfer, allowing for a mild reduction to the N-methyl group without touching sensitive functional groups like nitriles or halogens.

Formimidate_Mechanism A Electron-Poor Aniline (Ar-NH2) C Acid Catalyst (e.g., Zeolite/TsOH) A->C Condensation B Triethyl Orthoformate HC(OEt)3 B->C Condensation D Formimidate Intermediate (Ar-N=CH-OEt) C->D - 2 EtOH F N-Methylaniline (Ar-NH-CH3) D->F Reduction E Hydride Source (NaBH3(OAc) or NaBH4) E->F Hydride Transfer

Mechanistic workflow of the formimidate condensation and hydride reduction strategy.

Step-by-Step Methodology
  • Condensation: In a round-bottom flask, combine the electron-deficient aniline (1.0 equiv) and triethyl orthoformate (3.0 equiv). Add a catalytic amount of acid (e.g., p-Toluenesulfonic acid, 5 mol%, or MCM-41-SO3H mesoporous zeolite)[4].

  • Equilibrium Shifting: Heat the mixture to 120 °C. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct.

    • Causality: Le Chatelier's principle dictates that the continuous removal of ethanol will drive the equilibrium entirely toward the formimidate intermediate, overcoming the substrate's poor nucleophilicity.

  • IPC: Monitor the reaction via GC-MS. Proceed to the next step only when the primary aniline peak is fully consumed (>98% conversion).

  • Reduction: Cool the mixture to 0 °C and dilute with anhydrous Tetrahydrofuran (THF). Slowly add sodium triacetoxyborohydride (

    
    , 2.5 equiv) in portions. (Note: 
    
    
    
    can be used if the substrate lacks reducible functional groups like ketones).
  • Workup & Isolation: Stir at room temperature for 4 hours. Quench carefully with saturated aqueous

    
     (gas evolution will occur). Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate to yield the selectively mono-methylated aniline.

Protocol C: Catalytic Borrowing Hydrogen with Methanol

Causality & Design Principles

From a green chemistry perspective, methanol is the ideal C1 source. Using transition metal catalysts (such as Ru(II) arene complexes or Mn-PNP pincer complexes), methanol is catalytically dehydrogenated to formaldehyde in situ, releasing


[5]. The aniline condenses with the formaldehyde to form an imine, which is subsequently reduced by the "borrowed" 

[6]. This atom-economical method produces only water as a byproduct but requires strict inert atmospheric conditions.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the three protocols when applied to notoriously difficult, electron-deficient substrates.

MethodologyPrimary Reagents / CatalystKey Mechanistic AdvantageTypical Yield (e.g., 4-Nitroaniline)Scalability / Throughput
Continuous Flow (DMC) DMC, DBU, 250 °CAbsolute suppression of over-alkylation; green solvent.85 - 92%High (Gram to Kg)
Formimidate Reduction

,

Benchtop friendly; bypasses imine thermodynamics.75 - 88%Medium (Batch limited)
Borrowing Hydrogen MeOH, Ru/Mn-complex, BaseHighly atom-economical; sustainable C1 source.70 - 85%Medium to High

References

1.[2] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at:[Link] 2.[4] ChemInform Abstract: A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. ResearchGate. Available at:[Link] 3.[5] ORGANIC CHEMISTRY - RSC Publishing. Royal Society of Chemistry. Available at:[Link] 4.[6] Ruthenium(II) Arene Complexes Bearing Simple Dioxime Ligands: Effective Catalysts for the One-Pot Transfer Hydrogenation/N-methylation. UNIPI. Available at:[Link] 5.[1] Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. ResearchGate. Available at:[Link]

Sources

Method

C-H activation substrates containing N-methylaniline motifs

Application Note: C-H Activation Architectures for N-Methylaniline Substrates Executive Summary The N-methylaniline (NMA) motif is a privileged pharmacophore in drug discovery, serving as a core scaffold in analgesics, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-H Activation Architectures for N-Methylaniline Substrates

Executive Summary

The N-methylaniline (NMA) motif is a privileged pharmacophore in drug discovery, serving as a core scaffold in analgesics, antipyretics, and kinase inhibitors. However, its chemical functionalization presents a "selectivity paradox":

  • The Nitrogen Trap: The free N-H (in secondary anilines) and the Lewis-basic nitrogen often poison high-valent metal catalysts (Pd, Rh).

  • The Regio-Divergence: Reagents must discriminate between the electron-rich ortho-C(sp²)–H bonds and the oxidatively labile

    
    -C(sp³)–H bonds of the methyl group.
    

This Application Note provides two validated, high-fidelity protocols for the divergent functionalization of NMA substrates. We move beyond standard protection/deprotection sequences, utilizing Ligand-Enabled C–H Activation for ring functionalization and Cross-Dehydrogenative Coupling (CDC) for side-chain modification.

Mechanistic Divergence & Strategy

Successful activation requires selecting the catalytic system that matches the desired bond cleavage event.[1]

  • Path A: Ortho-C(sp²)–H Arylation. Requires a bifunctional ligand that facilitates proton abstraction (CMD mechanism) while preventing the formation of the thermodynamic C–N coupled product (Buchwald-Hartwig amination).

  • Path B:

    
    -C(sp³)–H Functionalization.  Relies on Single Electron Transfer (SET) oxidation to generate a radical cation, followed by hydrogen atom abstraction (HAT) to form a reactive iminium ion.
    

MechanisticDivergence NMA N-Methylaniline Substrate Pd_Cat Pd(II) / Bifunctional Ligand (e.g., bipy-6-OH) NMA->Pd_Cat Path A: Ring Activation Oxidant Oxidant (TBHP) / Cu(I) NMA->Oxidant Path B: Methyl Activation CMD Concerted Metalation- Deprotonation (CMD) Pd_Cat->CMD N-H Deprotonation Suppresses C-N Coupling Ortho_Prod Ortho-Arylated Product (C-C Bond) CMD->Ortho_Prod SET SET Oxidation & Iminium Formation Oxidant->SET -1e, -H• Alpha_Prod Alpha-Alkylated Product (CDC) SET->Alpha_Prod + Nucleophile

Figure 1: Divergent activation pathways for N-methylaniline.[2] Path A targets the aromatic ring via Pd-catalysis; Path B targets the methyl group via oxidative coupling.

Protocol A: Direct Ortho-Arylation of Unprotected N-Methylanilines

Objective: Install an aryl group at the ortho-position without N-protection. Challenge: Preventing competitive N-arylation. Solution: Use of [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) as a cooperating ligand.[3] The pyridone moiety acts as an internal base, lowering the barrier for C–H cleavage below that of reductive elimination for C–N bond formation.

Materials
  • Substrate: N-methylaniline (1.0 equiv).

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: [2,2'-bipyridin]-6(1H)-one (bipy-6-OH ) (10 mol%).

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (for cost efficiency, though Ag often gives higher yields).

  • Solvent: HFIP (Hexafluoroisopropanol) or Pinacolone (0.2 M).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a dry vial, mix Pd(OAc)₂ (5 mol%) and bipy-6-OH (10 mol%) in the solvent (1 mL).

    • Stir at room temperature for 15 minutes. The solution should turn from orange to a deep red/brown, indicating ligation. Why: Pre-forming the active catalyst prevents Pd-black precipitation upon substrate addition.

  • Reaction Assembly:

    • Add the Aryl Iodide (1.5 mmol) and Base (Ag₂CO₃, 1.0 mmol) to the catalyst mixture.

    • Add N-methylaniline (1.0 mmol) last.

    • Seal the tube with a PTFE-lined cap.

  • Thermal Activation:

    • Heat the reaction block to 100 °C for 16–24 hours.

    • Note: Vigorous stirring (800 rpm) is required due to the heterogeneous nature of the base.

  • Work-up:

    • Cool to room temperature.[4] Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Scope & Limitations

Parameter Condition Outcome
Electronic Effect Electron-Rich Ar-I High Yield (>80%)
Electronic Effect Electron-Poor Ar-I Moderate Yield (50-65%)
Regioselectivity Ortho vs Meta/Para >20:1

| Chemoselectivity | C-C vs C-N (Amination) | >95:5 |

Protocol B: -C(sp³)–H Alkynylation (CDC)

Objective: Functionalize the methyl group to form propargylamines (key intermediates for heterocycle synthesis). Mechanism: Copper-catalyzed Cross-Dehydrogenative Coupling (CDC).[5] Safety Warning: This reaction uses TBHP (tert-Butyl hydroperoxide) at elevated temperatures. Use a blast shield.

Materials
  • Substrate: N-methylaniline (1.0 equiv).

  • Nucleophile: Phenylacetylene (1.2 equiv).

  • Catalyst: CuBr (5 mol%).[6]

  • Oxidant: TBHP (5.0–6.0 M in decane) (1.2 equiv).

  • Solvent: Neat (Solvent-free) or Acetonitrile (if solid substrates).

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube and backfill with Nitrogen (N₂). Note: While CDC is an oxidative process, initiating under N₂ ensures controlled radical generation.

  • Reagent Addition:

    • Add CuBr (0.05 mmol) to the tube.

    • Add N-methylaniline (1.0 mmol) and Phenylacetylene (1.2 mmol) via syringe.

    • Crucial Step: Add TBHP (1.2 mmol) dropwise over 2 minutes. Exotherm risk.

  • Reaction:

    • Heat to 80 °C for 4–6 hours.

    • The solution will darken significantly (formation of Cu(II) species and iminium intermediates).

  • Quench & Purification:

    • Cool to RT. Quench with saturated aq. Na₂S₂O₃ (to reduce excess peroxide).

    • Extract with DCM (3 x 10 mL).

    • Purify on silica gel (neutralized with 1% Et₃N to prevent hydrolysis of the propargylamine).

CDC_Workflow Start Start: N-Methylaniline + Alkyne Cat_Add Add CuBr (5 mol%) + TBHP (Dropwise) Start->Cat_Add Heat Heat 80°C, 4-6h (Formation of Iminium Ion) Cat_Add->Heat Quench Quench: Na2S2O3 (aq) (Destroy Peroxides) Heat->Quench Isolate Isolate: Propargylamine Quench->Isolate

Figure 2: Workflow for the Copper-Catalyzed CDC reaction.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by free amine.Increase bipy-6-OH loading to 15 mol%. Ensure pre-complexation time is respected.
C-N Coupling Observed (Protocol A) Ligand dissociation.Lower temperature to 80°C; switch solvent to HFIP (stabilizes charged intermediates).
Explosive Peroxide Test (Protocol B) Residual TBHP.Wash organic layer twice with 10% NaHSO₃ or Na₂S₂O₃ before concentration.
Product Hydrolysis (Protocol B) Acidic silica gel.Pre-treat silica column with 1% Triethylamine/Hexanes.

References

  • Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.[3][7] ACS Catalysis, 12, 14527–14532. [3][7]

  • Li, Z., & Li, C.-J. (2006).[6] Catalytic Enantioselective Alkynylation of Prochiral sp³ C–H Bonds Adjacent to a Nitrogen Atom. Organic Letters, 8(1), 2130–2133. (Foundational work on CDC of N-methylanilines).

  • Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations.[6] Accounts of Chemical Research, 42(2), 335–344.

  • Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews, 119(4), 2192–2452.

Sources

Application

Application Note: Regioselective Synthesis of Fluorinated Indoles from 3-Fluoro-N,5-dimethylaniline

This Application Note provides a comprehensive technical guide for the preparation of fluorinated N-heterocycles, specifically targeting the regioselective synthesis of 7-fluoro-1,5-dimethyl-1H-indole from 3-fluoro-N,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of fluorinated N-heterocycles, specifically targeting the regioselective synthesis of 7-fluoro-1,5-dimethyl-1H-indole from 3-fluoro-N,5-dimethylaniline .

Abstract & Strategic Overview

Fluorinated indoles are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability and altered pKa profiles compared to their non-fluorinated congeners. The starting material, 3-fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) , presents a unique synthetic challenge and opportunity due to its specific substitution pattern.

This guide details a high-fidelity protocol for converting this aniline into 7-fluoro-1,5-dimethylindole . Unlike classical Fischer indole synthesis, which often yields regioisomeric mixtures with meta-substituted anilines, this protocol utilizes Directed Ortho-Metalation (DoM) followed by Larock Indole Synthesis . This pathway exploits the synergistic directing effects of the fluorine atom and the N-protecting group to achieve high regioselectivity.

Key Chemical Challenges
  • Regiocontrol: The starting material has three open ortho/para positions relative to the amine. Direct electrophilic aromatic substitution (EAS) is prone to forming mixtures (C2 vs. C4 vs. C6 isomers).

  • Steric Congestion: The C2 position (between the N-methyl and Fluoro groups) and C4 position (between Fluoro and Methyl) are sterically encumbered.

  • Solution: Use of n-Butyllithium (n-BuLi) and a directing group to force lithiation exclusively at the C2 position (ortho to both F and N), followed by iodination to create the requisite precursor for Palladium-catalyzed annulation.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name 3-Fluoro-N,5-dimethylaniline
CAS Number 1369939-90-1
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Key Functional Groups Secondary Amine (-NHMe), Aryl Fluoride (-F), Aryl Methyl (-Me)
Reactivity Hotspots C2: Activated by F (inductive) and N (resonance); site of DoM. C4: Activated by N (para); site of EAS. C6: Activated by Me (ortho) and N (ortho).
Mechanism of Regioselectivity

The success of this protocol relies on the "Cooperative Ortho-Effect."

  • Fluorine (F): A powerful Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the ortho-proton (C2 and C4).

  • N-Boc Group: Converting the N-methyl amine to an N-Boc-N-methyl amine creates a complex-induced proximity effect (CIPE) with organolithiums.

  • Result: The C2 position is flanked by two directing groups (F and N-Boc), making it significantly more acidic and kinetically accessible for lithiation than C4 (flanked by F and Me) or C6 (flanked by N-Boc and Me).

Experimental Workflow Diagram

IndoleSynthesis SM 3-Fluoro-N,5-dimethylaniline (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, DMAP) SM->Step1 Protection Inter1 Intermediate A (N-Boc-3-F-N,5-dimethylaniline) Step1->Inter1 Step2 Step 2: Directed Ortho-Lithiation (s-BuLi, -78°C) -> I2 Quench Inter1->Step2 Regioselective C-H Activation Inter2 Intermediate B (2-Iodo-3-F-N-Boc derivative) Step2->Inter2 Iodination Step3 Step 3: Larock Annulation (Pd(OAc)2, TMS-Acetylene) Inter2->Step3 Pd-Cat Cyclization Product Target: 7-Fluoro-1,5-dimethylindole Step3->Product Desilylation & Aromatization

Caption: Workflow for the regioselective conversion of 3-fluoro-N,5-dimethylaniline to 7-fluoro-1,5-dimethylindole via Directed Ortho-Metalation and Larock Annulation.

Detailed Experimental Protocols

Phase A: N-Protection (Synthesis of Intermediate A)

Objective: Convert the secondary amine to a carbamate to facilitate directed lithiation and prevent N-deprotonation.

Reagents:

  • 3-Fluoro-N,5-dimethylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (Solvent, 0.5 M)

Protocol:

  • Charge a flame-dried round-bottom flask with 3-fluoro-N,5-dimethylaniline and anhydrous DCM under N₂ atmosphere.

  • Add DMAP followed by the dropwise addition of Boc₂O dissolved in minimal DCM at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the aniline.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield Intermediate A as a colorless oil.

Phase B: Regioselective Iodination (Synthesis of Intermediate B)

Objective: Install an iodine atom exclusively at the C2 position using the cooperative directing effects of Fluorine and N-Boc.

Reagents:

  • Intermediate A (1.0 equiv)

  • sec-Butyllithium (1.4 M in cyclohexane) (1.2 equiv)

  • TMEDA (Tetramethylethylenediamine) (1.2 equiv)

  • Iodine (I₂) (1.5 equiv)

  • THF (Anhydrous, 0.2 M)

Protocol:

  • Dissolve Intermediate A and TMEDA in anhydrous THF in a Schlenk flask under Argon. Cool the solution to -78°C (Dry ice/acetone bath).

  • Add sec-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating lithiation.

  • Stir at -78°C for 1 hour to ensure complete deprotonation at the C2 position.

  • Dissolve Iodine in anhydrous THF and add it dropwise to the lithiated species at -78°C.

  • Stir for 30 minutes at -78°C, then allow to warm slowly to 0°C.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from violet to colorless). Extract with Et₂O.

  • Purification: Silica gel chromatography. The product Intermediate B (2-iodo-3-fluoro-N-Boc-N,5-dimethylaniline) is typically a solid or viscous oil.

Phase C: Larock Indole Synthesis

Objective: Palladium-catalyzed heteroannulation with an alkyne to form the indole core.

Reagents:

  • Intermediate B (1.0 equiv)[3]

  • Trimethylsilylacetylene (TMSA) (2.0 equiv) [Acts as a surrogate for acetylene to form the unsubstituted C2-C3 bond, or use internal alkynes for substituted indoles].

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates).

  • K₂CO₃ (3.0 equiv)

  • DMF (0.1 M)

Protocol:

  • In a pressure vial, combine Intermediate B , Pd(OAc)₂ , Ligand , and K₂CO₃ .

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed DMF and TMS-acetylene .

  • Seal and heat to 100°C for 12-24 hours.

  • Deprotection (In situ): The TMS group and Boc group may partially cleave under these conditions. If the TMS group remains, treat the crude mixture with TBAF (1.0 M in THF) at room temperature for 1 hour. If the Boc group remains (forming N-Boc indole), it can be removed thermally or with TFA/DCM in a subsequent step.

    • Refinement: For N-methyl indoles, the Boc group on the N-methyl aniline precursor usually eliminates during the Pd-cycle or is cleaved by the base/heat, regenerating the N-Me indole.

  • Final Isolation: Dilute with water, extract with EtOAc. Purify via column chromatography to obtain 7-fluoro-1,5-dimethylindole .

Data Summary & Troubleshooting

Stoichiometry Table
ReagentRoleEquivalentsCritical Parameter
Intermediate A Substrate1.0Dryness (azeotrope with toluene)
s-BuLi Lithiating Agent1.2Titrate before use; Add at -78°C
TMEDA Ligand1.2Essential for breaking Li-aggregates
Iodine Electrophile1.5Dissolve completely in THF
Pd(OAc)₂ Catalyst0.05O₂-free environment required
Expert Tips (Troubleshooting)
  • Low Yield in Step 2 (Iodination): If the regioselectivity is poor (C4 iodination observed), switch the base to LDA (Lithium Diisopropylamide) at -78°C. LDA is bulkier and may further favor the thermodynamically accessible C2 proton over the C4 proton. However, the Cooperative Ortho-Effect usually makes s-BuLi highly selective for C2.

  • Incomplete Cyclization: If the Larock reaction stalls, switch the solvent to DMAc (Dimethylacetamide) and increase temperature to 120°C. The addition of n-Bu₄NCl (1.0 equiv) can stabilize the Pd-intermediate.

  • Safety Warning: HF Generation. While this protocol does not use HF directly, the combustion or metabolic breakdown of fluorinated aromatics can release fluoride ions. Handle all fluorinated waste according to specific EHS protocols.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Schlosser, M. (1998). "Organometallic chemistry of fluoro-substituted benzenes and pyridines." Journal of Organometallic Chemistry, 561(1-2), 1-133.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Method

Advanced Application Note: Electrophilic Aromatic Substitution on Fluoroanilines

Executive Summary Electrophilic aromatic substitution (EAS) on fluoroanilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electrophilic aromatic substitution (EAS) on fluoroanilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a highly activating amino group (-NH₂) and a weakly deactivating, yet ortho/para-directing, fluoro group (-F) creates a complex electronic environment. This application note provides a deep mechanistic analysis of how to control regioselectivity through environmental tuning (e.g., protonation states and catalytic complexation) rather than relying solely on traditional protection-deprotection strategies.

Mechanistic Causality: Directing Effects & Regioselectivity

The regioselectivity of EAS on fluoroanilines is dictated by the competition between the nitrogen's strong +M (resonance) effect and the fluorine's -I (inductive) / +M effects[1]. Under neutral or mildly acidic conditions, the free amino group dominates, directing incoming electrophiles to its ortho and para positions.

However, advanced synthetic protocols manipulate this baseline reactivity to achieve divergent regioselectivity:

The Anilinium Shift (Nitration)

Direct nitration of 4-fluoroaniline using standard aqueous conditions often results in severe oxidative degradation. By utilizing strictly anhydrous conditions (100% H₂SO₄ and 100% HNO₃), the free amine is quantitatively protonated to form the anilinium ion (-NH₃⁺)[2]. This transformation flips the amino group from a strongly activating ortho/para-director to a strongly deactivating meta-director . Consequently, the incoming nitronium ion (NO₂⁺) is directed to the C3 position—which is simultaneously meta to the anilinium group and ortho to the fluorine atom. This synergistic directing effect yields 4-fluoro-3-nitroaniline with high precision, bypassing the need for an acetylation protection step[3].

Mechanism_Regioselectivity Substrate 4-Fluoroaniline Protonated Anilinium Ion (-NH3+) Strongly Meta-Directing Substrate->Protonated Strong Acid (H2SO4) Protected N-(4-fluorophenyl)acetamide Ortho/Para-Directing Substrate->Protected Ac2O Protection NitrationAcid Nitration (HNO3/H2SO4) Protonated->NitrationAcid Product3 4-Fluoro-3-nitroaniline (Substitution at C3) NitrationAcid->Product3 Synergistic directing to C3 NitrationProt Nitration (HNO3/H2SO4) Protected->NitrationProt Product2 4-Fluoro-2-nitroaniline (Substitution at C2) NitrationProt->Product2 Amide directs to C2

Fig 1: Divergent regioselectivity in the nitration of 4-fluoroaniline based on amine protonation vs. protection.

Steric & Electronic Dominance (Bromination)

For 2-fluoroaniline, the free -NH₂ group strongly directs halogenation to the C4 (para) and C6 (ortho) positions. Because highly activated anilines are prone to rapid polyhalogenation, traditional methods require masking the amine. However, by utilizing Tetrabutylammonium bromide (TBAB) as a catalyst, molecular bromine is complexed into a milder tribromide-like species. This tempers the electrophilicity of the bromine, allowing for exclusive monobromination at the less sterically hindered para position (C4), yielding 4-bromo-2-fluoroaniline[4].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for selectively functionalizing fluoroanilines, contrasting traditional methods with advanced catalytic/anhydrous routes.

SubstrateReaction TypeReagents & CatalystTarget ProductRegioselectivity RationaleYield
4-Fluoroaniline Direct Nitration100% HNO₃ / 100% H₂SO₄ (Anhydrous, 2°C)4-Fluoro-3-nitroanilineAnilinium (-NH₃⁺) meta-direction synergizes with Fluorine ortho-direction[2].82–89%
4-Fluoroaniline Protected Nitration1. Ac₂O 2. HNO₃/H₂SO₄4-Fluoro-2-nitroanilineAcetamido group retains +M effect, directing to the adjacent C2 position[1].Variable
2-Fluoroaniline Direct BrominationBr₂ / TBAB in CH₂Cl₂4-Bromo-2-fluoroanilineFree -NH₂ dominates (+M), directing to the less sterically hindered para position (C4)[4].97%
2-Fluoroaniline Catalytic BrominationNaBr, Na₂S₂O₈, CuSO₄ (25 mol%)4-Bromo-2-fluoroanilineMild radical/electrophilic conditions directed by free -NH₂ to para position[5].63%

Validated Experimental Protocols

Protocol A: Direct Anhydrous Nitration of 4-Fluoroaniline

Causality Focus: Maintaining strictly anhydrous conditions prevents oxidative degradation of the electron-rich aromatic ring and locks the substrate into the meta-directing anilinium state[2].

  • Preparation of Nitrating Mixture: In a highly controlled, moisture-free environment, carefully mix equimolar amounts of 100% nitric acid and 100% sulfuric acid. Keep chilled in an ice bath.

  • Substrate Dissolution: In a round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 4-fluoroaniline in 100% sulfuric acid. Note: This step is highly exothermic due to the formation of the anilinium salt. Cool the vessel to maintain an internal temperature below 20 °C.

  • Nitration: Cool the substrate solution to 2 °C. Add the nitrating mixture dropwise over a period of 1 hour, strictly maintaining the internal temperature at 2 °C to prevent runaway oxidation[2].

  • Reaction Maturation: Allow the mixture to react for an additional 1 hour at 2 °C.

  • Isolation: Pour the crude mixture over crushed ice.

Protocol B: Catalytic Regioselective Bromination of 2-Fluoroaniline

Causality Focus: TBAB acts as a phase-transfer catalyst and complexing agent, tempering the reactivity of Br₂ to prevent polybromination, while facilitating the immediate precipitation of the product as a stable salt[4].

  • Catalyst Preparation: In a dry glass vessel, add 33.5 g (0.104 mol) of tetrabutylammonium bromide (TBAB) to 100 mL of dry methylene chloride (CH₂Cl₂) at ambient temperature[4].

  • Bromine Addition: Slowly add 16.5 g (0.103 mol) of molecular bromine dissolved in 10 mL of dry CH₂Cl₂. A slight temperature rise will occur.

  • Substrate Addition: Add 11.33 g (0.103 mol) of 2-fluoroaniline in one single portion. The solution will immediately turn yellowish, and the temperature will spike to approximately 40 °C. Apply an ice bath to rapidly return the vessel to ambient temperature[4].

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Isolation: Filter the precipitated solids. Wash the filter cake with ice-cold CH₂Cl₂ until the filtrate runs clear.

Bromination_Workflow Substrate 2-Fluoroaniline Catalyst TBAB Catalyst in CH2Cl2 Substrate->Catalyst Reagent Br2 Addition (Controlled Exotherm) Catalyst->Reagent Reaction Stir 2h at Ambient Temp Reagent->Reaction Product 4-Bromo-2-fluoroaniline HBr (Direct Precipitation) Reaction->Product Self-purifying isolation

Fig 2: Catalytic bromination workflow of 2-fluoroaniline utilizing TBAB for direct precipitation.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the synthesized compounds, both protocols are designed as self-validating systems:

  • Nitration Purification (Protocol A): The crude 4-fluoro-3-nitroaniline is purified by exploiting its specific pKa. By dissolving the crude mass in cold dilute hydrochloric acid, neutral polymeric byproducts and unreacted starting materials are left undissolved[2]. Subsequent basification of the acidic filtrate precisely precipitates the target API intermediate, ensuring >99% purity without the need for column chromatography[3]. If no precipitate forms upon basification, the initial nitration failed to proceed, likely due to insufficient acid concentration failing to form the anilinium ion.

  • Bromination Precipitation (Protocol B): This reaction is visually self-validating. The successful monobromination is indicated by the transition of the reaction mixture from a clear orange/yellow solution to a milky suspension, culminating in the precipitation of white 4-bromo-2-fluoroaniline hydrobromide solids[4]. If the solution remains clear after 2 hours, the TBAB complexation has failed, likely due to the introduction of moisture competing with the phase-transfer catalyst.

References

1.[3] Title: Buy 4-Fluoro-3-nitroaniline | 364-76-1 - Smolecule. Source: smolecule.com. URL: 2.[1] Title: Application Notes and Protocols: Reaction of 4-(3-Chloro-4-fluorophenyl)aniline with Electrophilic Reagents - Benchchem. Source: benchchem.com. URL: 3.[5] Title: A Practical Procedure for Regioselective Bromination of Anilines. Source: thieme-connect.com. URL: 4.[4] Title: US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents. Source: google.com. URL: 5.[2] Title: US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. Source: google.com. URL:

Sources

Application

Application Note: Radiosynthesis of 3-Fluoro-N,5-Dimethylaniline-Based PET Tracers

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology/CNS Drug Development Professionals. Introduction & Pharmacophore Rationale The 3-fluoro-N,5-dimethylaniline moiety is a highly privileged structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology/CNS Drug Development Professionals.

Introduction & Pharmacophore Rationale

The 3-fluoro-N,5-dimethylaniline moiety is a highly privileged structural motif in modern drug discovery. It is frequently embedded in high-affinity kinase inhibitors, such as the Anaplastic Lymphoma Kinase (ALK) inhibitor CJ-2360 [1], as well as in central nervous system (CNS) targeting agents for neurodegenerative diseases [3].

From a medicinal chemistry perspective, the strategic placement of the fluorine atom modulates the basicity (


) of the aniline nitrogen, enhancing metabolic stability against cytochrome P450 oxidation. Concurrently, the N-methyl and 5-methyl groups act as critical vectors for engaging hydrophobic pockets within target proteins. Translating these therapeutic pharmacophores into Positron Emission Tomography (PET) tracers requires highly efficient, late-stage radiolabeling methodologies. This guide details two state-of-the-art approaches: Carbon-11 N-methylation  and Fluorine-18 Copper-Mediated Radiofluorination (CMRF) .

Scientific Rationale & Causality (E-E-A-T)

To ensure high radiochemical yields (RCY) and molar activities (


), the choice of radiolabeling chemistry must be dictated by the electronic properties of the precursor.
Strategy A: Carbon-11 via

The Challenge: Anilines are inherently weak nucleophiles. Traditional N-methylation using


methyl iodide (

) often requires harsh conditions (strong bases like NaH or KOH, and temperatures >100°C), which can degrade sensitive functional groups on complex tracer molecules. The Solution: Utilizing

methyl triflate (

). Because the triflate anion is an exceptional leaving group,

is orders of magnitude more electrophilic than

. This allows for rapid, quantitative N-alkylation of the secondary amine (3-fluoro-5-methylaniline precursor) to form the tertiary amine at mild temperatures (80°C) without the need for strong bases, thereby suppressing unwanted O- or C-alkylation side reactions [3].
Strategy B: Fluorine-18 via Copper-Mediated Radiofluorination (CMRF)

The Challenge: The 3-fluoro-N,5-dimethylaniline ring is highly electron-rich due to the electron-donating amine and methyl groups. Standard nucleophilic aromatic substitution (


) with 

is thermodynamically forbidden on such rings, as

strictly requires strong electron-withdrawing groups in the ortho or para positions. The Solution: Copper-Mediated Radiofluorination (CMRF) of an arylstannane precursor. By utilizing a

catalyst, the reaction proceeds via transmetalation of the stannyl group to copper, followed by reductive elimination to forge the

bond. This transition-metal-catalyzed pathway completely bypasses the electronic limitations of the arene, enabling late-stage radiofluorination of electron-rich targets [2].

Quantitative Data Summary

The following table summarizes the optimized parameters for both radiolabeling strategies, providing a benchmark for expected performance during automated synthesis.

ParameterCarbon-11 N-MethylationFluorine-18 CMRF
Isotope Half-Life 20.4 minutes109.8 minutes
Precursor Type Desmethyl secondary amine (1-2 mg)Trimethyl-arylstannane (3-5 mg)
Radiolabeling Agent


/ Kryptofix-222
Catalyst / Base None (Base-free)

(2.0 equiv)
Solvent Acetone or MEK (300 µL)Anhydrous DMA (400 µL)
Reaction Conditions 80°C for 5 minutes110°C for 10-20 minutes
Typical RCY (Decay-Corrected) 45% – 60%15% – 30%
Typical Molar Activity (

)
> 80 GBq/µmol> 150 GBq/µmol

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems. The integration of inline High-Performance Liquid Chromatography (HPLC) and post-formulation Quality Control (QC) guarantees that only batches meeting strict release criteria are utilized for preclinical or clinical imaging.

Protocol A: Synthesis of N- Methyl-3-fluoro-5-methylaniline Derivatives
  • Isotope Production: Produce

    
     via the 
    
    
    
    nuclear reaction in a cyclotron.
  • Reagent Conversion: Catalytically reduce

    
     to 
    
    
    
    , followed by gas-phase iodination to yield
    
    
    . Pass the
    
    
    vapor through a heated Silver Triflate (
    
    
    ) column at 200°C to quantitatively generate
    
    
    .
  • Radiolabeling: Sweep the

    
     gas into a sealed V-vial containing 1.5 mg of the desmethyl precursor dissolved in 300 µL of anhydrous acetone. Heat the reactor to 80°C for exactly 5 minutes.
    
  • Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% MeCN in

    
     with 0.1% TFA). Inject the crude mixture onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to the pure tracer.
    
  • Formulation: Dilute the collected fraction with 50 mL of sterile water. Pass the solution through a pre-conditioned C18 Sep-Pak cartridge to trap the tracer. Wash with 10 mL of sterile water, then elute the tracer with 1 mL of USP-grade Ethanol into a sterile vial containing 9 mL of 0.9% normal saline.

Protocol B: Synthesis of 3- Fluoro-N,5-dimethylaniline Derivatives via CMRF
  • Isotope Trapping: Receive aqueous

    
     from the cyclotron and trap it on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
    
  • Elution & Drying: Elute the

    
     into the reaction vessel using a solution of 
    
    
    
    (1 mg) and Kryptofix-222 (5 mg) in
    
    
    . Perform azeotropic drying at 110°C under a stream of helium, adding anhydrous MeCN iteratively until the fluoride is completely dry.
  • CMRF Reaction: Add a pre-mixed solution of the arylstannane precursor (4 mg) and

    
     catalyst (2.0 molar equivalents relative to precursor) dissolved in 400 µL of anhydrous dimethylacetamide (DMA). Heat the sealed vessel at 110°C for 15 minutes.
    
  • Purification & Formulation: Quench the reaction with 1.5 mL of HPLC buffer. Purify via semi-preparative HPLC and formulate using the solid-phase extraction (SPE) method described in Protocol A.

System Validation & Quality Control (QC) Release Criteria

Before utilizing the tracer, the following self-validating checks must be passed:

  • Radiochemical Purity (RCP): > 95% confirmed via analytical HPLC (radio-detector).

  • Chemical Purity: Absence of precursor or copper catalyst (UV absorbance below ICH thresholds).

  • Molar Activity (

    
    ):  Calculated via UV peak area against a standard calibration curve; must exceed 30 GBq/µmol.
    
  • Sterility: The final formulated dose must pass a 0.22 µm sterile filter bubble-point test (> 50 psi) and LAL endotoxin testing (< 175 EU/V).

Visualizations

Radiosynthesis P1 Precursor (Stannane/Amine) R1 Radiolabeling [11C]MeOTf or [18F]KF/Cu P1->R1 Radioisotope Addition H1 Semi-prep HPLC Purification R1->H1 Crude Mixture (Quenched) S1 SPE Formulation (C18 Cartridge) H1->S1 Pure Tracer Fraction Q1 Sterile Filtration & QC Release S1->Q1 Formulated Dose

Fig 1: End-to-end automated radiosynthesis and quality control workflow for PET tracers.

ALK_Pathway Tracer Radiolabeled Tracer (3-fluoro-N,5-dimethylaniline) ALK ALK Receptor Tyrosine Kinase Tracer->ALK Target Engagement (PET Signal) PI3K PI3K / AKT Survival Pathway ALK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation ALK->MAPK Phosphorylation STAT3 JAK / STAT3 Transcription ALK->STAT3 Phosphorylation

Fig 2: Target engagement of 3-fluoro-N,5-dimethylaniline tracers with the ALK signaling pathway.

References

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. ACS Medicinal Chemistry Letters / PMC. Available at: 1

  • Copper-Mediated Radiofluorin

    
    . Organic Letters (ACS). Available at: 2
    
  • Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α‑Synuclein Aggregates. ACS Omega. Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

preventing over-alkylation in N-methylaniline synthesis

Ticket #402: Preventing Over-Alkylation in Aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist Root Cause Analysis: The "Runaway" Mechanism User Query: "Why does my reaction yield 40% N,N-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Preventing Over-Alkylation in Aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Root Cause Analysis: The "Runaway" Mechanism

User Query: "Why does my reaction yield 40% N,N-dimethylaniline when I only add 1 equivalent of methyl iodide?"

Technical Diagnosis: The failure stems from the Nucleophilicity Ladder .[1] In direct alkylation (SN2), the introduction of an electron-donating methyl group (+I effect) increases the electron density on the nitrogen atom. Consequently, the product (N-methylaniline) is a stronger nucleophile than the starting material (aniline).

The reaction kinetics favor the consumption of the product over the starting material, creating a "runaway" effect toward the tertiary amine and quaternary ammonium salt.

Visualization: The Kinetic Trap

NucleophilicityLadder Aniline Aniline (Primary Amine) Relative Nucleophilicity: 1x NMA N-Methylaniline (Secondary Amine) Relative Nucleophilicity: ~10x Aniline->NMA + Me-X (Slow Step) DMA N,N-Dimethylaniline (Tertiary Amine) Relative Nucleophilicity: High NMA->DMA + Me-X (Fast Step - DANGER) Quat Quaternary Salt (Dead End) DMA->Quat + Me-X

Figure 1: The kinetic hierarchy of amine methylation. The second step is kinetically faster than the first, leading to unavoidable over-alkylation in standard SN2 conditions.

Standard Operating Procedures (SOPs)

Protocol A: Reductive Amination (The Gold Standard)

Best For: High selectivity, mild conditions, lab-scale synthesis. Mechanism: Formation of an imine/hemiaminal intermediate followed by selective reduction.[2][3][4]

Why it works: By separating the C-N bond formation (imine) from the reduction, or by using a reducing agent that only acts on the imine (and not the aldehyde), you prevent the "runaway" alkylation because the secondary amine product does not react with formaldehyde to form a reducible species as readily as the primary amine.

Reagents:

  • Aniline derivative (1.0 equiv)[5]

  • Paraformaldehyde or Formalin (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) — Crucial: STAB is less reactive than NaBH4 and will not reduce the aldehyde, ensuring only the imine is reduced.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[6][7]

Step-by-Step Workflow:

  • Imine Formation: Dissolve aniline in DCE. Add paraformaldehyde.[8] Stir for 30–60 mins. (Optional: Add 1 eq. Acetic Acid to catalyze imine formation).[6][7]

  • Selective Reduction: Add STAB portion-wise. The reaction is slightly exothermic.

  • Quench: Quench with saturated NaHCO3.

  • Purification: Extract with DCM.

Protocol B: Cesium Hydroxide Promoted Alkylation

Best For: Cases where reductive amination fails (e.g., steric bulk) or when alkyl halides must be used. Mechanism: The "Cesium Effect." The large ionic radius of Cs+ creates a "naked" anion effect and likely coordinates with the nitrogen, altering the solvation shell to favor mono-alkylation.

Reagents:

  • Aniline (1.0 equiv)

  • Alkyl Halide (e.g., MeI) (1.0 equiv)

  • Cesium Hydroxide Monohydrate (CsOH·H2O) (1.2 equiv)

  • 4Å Molecular Sieves (Activated, Powdered)[9][10][11]

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Flame dry glassware. Add activated 4Å MS to anhydrous DMF.

  • Base Addition: Add CsOH·H2O and stir for 10 mins to create a suspension.

  • Substrate Addition: Add aniline. Stir for 30 mins.

  • Controlled Alkylation: Add Methyl Iodide (diluted in DMF) dropwise over 20 minutes.

  • Workup: Filter off sieves/salts before aqueous workup to prevent emulsion.

Protocol C: Green Chemistry (Dimethyl Carbonate)

Best For: Industrial scale, green chemistry requirements, avoiding toxic halides. Mechanism: Tunable reactivity. At lower temps, DMC acts as a carboxymethylating agent; at high temps (with Zeolites), it acts as a methylating agent.[12]

Reagents:

  • Aniline[6][8][13][14][15][16][17]

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)

  • Catalyst: NaY Zeolite (Faujasite)[5][12]

Key Parameter:

  • Temperature must be >120°C (requires autoclave/pressure vessel) to trigger methylation (BAl2 mechanism) rather than carbamoylation (BAc2).

Troubleshooting & FAQs

Decision Matrix: Which Method?

MethodSelection Start Start: Aniline Substrate AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive GreenReq Strict Green/Toxicity Limits? AcidSensitive->GreenReq No Cesium Protocol B: CsOH Direct Alkylation AcidSensitive->Cesium Yes (Avoid AcOH/STAB) Reductive Protocol A: Reductive Amination (STAB) GreenReq->Reductive No (Standard Lab Scale) DMC Protocol C: DMC + Zeolites GreenReq->DMC Yes (Avoid MeI)

Figure 2: Logic flow for selecting the appropriate methylation protocol based on substrate tolerance and safety requirements.

Common Failure Modes
SymptomProbable CauseCorrective Action
High % of Tertiary Amine (Dimethyl) Excess Methyl Source: In reductive amination, excess HCHO was present during reduction.Ensure 1:1 stoichiometry of HCHO. Pre-form the imine for 1 hour before adding the reducing agent.
No Reaction (Reductive Amination) Imine Stability: The imine is not forming due to electron-withdrawing groups on the aniline.Add a Lewis Acid catalyst (Ti(OiPr)4) or use molecular sieves to drive water removal during imine formation.
Emulsions during Workup (CsOH) Fine Particulates: CsOH and sieves create fine dust.Filter the reaction mixture through a Celite pad before adding water/brine.
Carbamate Formation instead of Methyl Temperature too low (DMC Method): Reaction run <120°C.Increase temperature to >130°C to shift from carbonyl attack to methyl attack.
FAQ: Expert Insights

Q: Can I use NaBH4 instead of STAB for Protocol A? A: Not recommended. NaBH4 is a non-selective reducing agent. It reduces aldehydes/ketones almost as fast as imines. This leaves free amine to react with the remaining aldehyde, leading to mixtures. STAB (Sodium Triacetoxyborohydride) is sterically hindered and electron-deficient, making it highly selective for the imine bond over the carbonyl.

Q: I need to methylate a highly deactivated aniline (e.g., p-Nitroaniline). Protocol A is slow. A: Deactivated anilines form unstable imines. Switch to Protocol B (CsOH) or use Protocol C (DMC) at high temperatures (150°C+). The high thermal energy in the DMC method overcomes the nucleophilic barrier.

Q: Is there a metal-catalyzed option? A: Yes. The Chan-Lam coupling using Methylboronic acid and Cu(OAc)2 is an excellent alternative for mild, aerobic monomethylation, though reagents are significantly more expensive [4].

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (1999).[10] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[9][10][11] Organic Letters.

  • Selva, M., & Tundo, P. (1997). "Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites." Journal of the Chemical Society, Perkin Transactions 1.

  • González, I., et al. (2009).[16] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters.

Sources

Optimization

Technical Support Center: Purification of Secondary Anilines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary anilines (e.g., N-methylaniline) from their tertiary counterparts (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary anilines (e.g., N-methylaniline) from their tertiary counterparts (e.g., N,N-dimethylaniline). Because these compounds share nearly identical molecular weights, polarities, and boiling points, standard purification techniques often fail.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of secondary anilines.

Troubleshooting & FAQs

Q: Why is standard fractional distillation insufficient for separating N-methylaniline (NMA) and N,N-dimethylaniline (N,N-DMA)? A: The boiling points of NMA (195.7 °C) and N,N-DMA (193.5 °C) are separated by a mere 2.2 °C. According to thermodynamic vapor-liquid equilibrium principles, this minimal temperature differential yields a relative volatility close to 1.0, rendering simple or fractional distillation highly inefficient. Solution: To overcome this, industrial and large-scale lab processes utilize azeotropic distillation. Adding aniline as an entrainer forms a specific low-boiling azeotrope with N,N-DMA, allowing it to be removed under subatmospheric pressure .

Q: How can I chemically differentiate and separate these amines using derivatization? A: Chemical derivatization exploits the active N–H bond present in secondary amines. By treating the mixture with an electrophile like acetic anhydride or benzenesulfonyl chloride (the classic Hinsberg reaction mechanism), the secondary amine is converted into a neutral amide or sulfonamide . Causality: Because tertiary amines lack this N–H bond, they remain unreacted and basic. A subsequent acid wash (e.g., 1M HCl) protonates the tertiary amine, driving it into the aqueous phase, while the protected secondary amine remains cleanly in the organic phase.

Q: I am experiencing severe peak tailing and poor resolution when separating these amines on silica gel. How can I fix this? A: Basic amines have a strong affinity for the acidic silanol groups on bare silica, leading to irreversible adsorption and tailing. Solution: Modify your mobile phase with a competing amine (e.g., 1–5% triethylamine) to mask the silanol sites. For trace impurity removal, switching to amine-functionalized silica or utilizing Reverse-Phase UPLC with a pH-controlled buffer (e.g., pH 3.5 sodium phosphate) ensures the amines remain in a consistent ionization state, drastically improving resolution .

Q: Can differential salt precipitation (crystallization) be used to isolate the secondary amine? A: Yes. Converting the crude amine mixture to a hydrochloride salt in an anhydrous, non-polar solvent (such as diethyl ether) often leads to selective precipitation. Causality: The secondary amine hydrochloride typically possesses a higher lattice energy and lower solubility in ethereal solvents compared to the sterically hindered tertiary amine salt, allowing for rapid isolation via simple vacuum filtration .

Physicochemical Properties & Method Comparison

Table 1: Physicochemical Properties of Target Anilines
CompoundTypeBoiling Point (°C)pKa (Conjugate Acid)Reactivity with Electrophiles
N-Methylaniline Secondary195.74.85High (Forms amides/sulfonamides)
N,N-Dimethylaniline Tertiary193.55.15None (Sterically hindered, no N-H)
Aniline (Entrainer)Primary184.44.60Very High
Table 2: Comparison of Purification Strategies
MethodScalabilityTypical YieldPurity AchievedPrimary Mechanism
Azeotropic Distillation Industrial85–90%>99.5%Vapor-liquid equilibrium alteration via entrainer
Chemical Derivatization Lab / Pilot75–85%>99.9%Covalent modification & differential pKa extraction
Anhydrous Salt Precipitation Lab60–80%95–98%Differential lattice energy and solvent solubility

Process Workflows

Azeotropic A NMA + N,N-DMA Mixture B Add Aniline Entrainer (10x N,N-DMA weight) A->B C Vacuum Distillation (Subatmospheric) B->C D Distillate (Aniline + N,N-DMA Azeotrope) C->D Top Fraction E Bottoms (Pure NMA + Residual Aniline) C->E Bottom Fraction F Fractional Distillation E->F G Ultra-Pure NMA F->G

Azeotropic distillation process using aniline to remove N,N-dimethyl impurities.

Derivatization A Crude Mixture (Sec + Tert Anilines) B Add Acetic Anhydride (Derivatization) A->B C Reaction Mixture (Neutral Sec-Amide + Tert-Amine) B->C D Wash with 1M HCl (Acid Extraction) C->D E Organic Phase (Protected Sec-Amine) D->E Retained F Aqueous Phase (Tert-Amine Salt) D->F Extracted G Base Hydrolysis (Deprotection) E->G H Pure Secondary Aniline G->H

Workflow for separating secondary and tertiary anilines via chemical derivatization.

Validated Experimental Protocols

Protocol 1: Azeotropic Distillation of N,N-Dimethylaniline

Self-Validating Metric: The complete disappearance of the N,N-DMA peak in GC-FID analysis of the bottoms confirms successful azeotrope removal.

  • Preparation: Charge a distillation flask with the crude mixture containing N-methylaniline and N,N-dimethylaniline.

  • Entrainer Addition: Add pure aniline to the mixture. The weight of aniline should be 5 to 10 times the estimated weight of the N,N-dimethylaniline impurity .

  • Distillation Setup: Equip the flask with a fractionating column (e.g., packed with glass helices) and a vacuum distillation apparatus.

  • Azeotropic Removal: Apply subatmospheric pressure (e.g., 90–100 mmHg) and heat the mixture. Collect the distillate boiling at approximately 115–119 °C. This fraction contains the aniline/N,N-dimethylaniline azeotrope.

  • Recovery: Once the head temperature indicates the depletion of the azeotrope, the bottoms will contain pure N-methylaniline and residual aniline. Separate these via standard fractional distillation (leveraging their ~11 °C boiling point difference).

Protocol 2: Chemical Derivatization and Acid-Base Extraction

Self-Validating Metric: The organic layer must show a neutral pH upon aqueous extraction, ensuring all basic tertiary amines have been successfully partitioned into the aqueous waste.

  • Derivatization: Dissolve the crude amine mixture in dichloromethane (DCM). Add 1.2 equivalents of acetic anhydride dropwise at 0 °C. Stir at room temperature for 2 hours to fully acetylate the secondary amine.

  • Acid Wash (Tertiary Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer three times with 1M HCl. The unreacted N,N-dimethylaniline protonates and partitions into the aqueous layer.

  • Organic Phase Workup: Wash the DCM layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N-methylacetamide derivative.

  • Deprotection: Reflux the amide in 20% aqueous NaOH and ethanol for 12 hours. Extract with diethyl ether, dry, and evaporate to recover the ultra-pure secondary aniline.

Protocol 3: Anhydrous Hydrochloride Salt Precipitation

Self-Validating Metric: The isolated precipitate should be completely soluble in water but insoluble in non-polar organics, confirming successful salt formation.

  • Dissolution: Dissolve 1.0 g of the crude amine mixture in 20 mL of anhydrous diethyl ether in a round-bottom flask .

  • Acidification: While stirring vigorously at 0 °C, add a 2.0 M solution of anhydrous HCl in diethyl ether dropwise.

  • Precipitation: Monitor the formation of a white precipitate (the secondary amine hydrochloride). The tertiary amine hydrochloride, being more sterically hindered and soluble, largely remains in the ethereal mother liquor.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash thoroughly with cold, anhydrous diethyl ether.

  • Free-basing: Suspend the solid in water, adjust the pH to 10 with 1M NaOH, and extract with ethyl acetate to recover the purified free secondary amine.

References

  • US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline Google Patents URL
  • Hinsberg Reagent And Test BYJU'S URL:[Link]

  • Is there an easy way to purify organic amines? Biotage URL:[Link]

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-N,5-Dimethylaniline

The following technical guide is structured as a Tiered Support System for the purification of 3-fluoro-N,5-dimethylaniline . It prioritizes modern, high-throughput techniques before moving to classical chemical manipula...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tiered Support System for the purification of 3-fluoro-N,5-dimethylaniline . It prioritizes modern, high-throughput techniques before moving to classical chemical manipulation.

Ticket ID: #F-ME-ANILINE-SEP Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary (The "Why" & "What")

Target Molecule: 3-fluoro-N,5-dimethylaniline (Secondary Amine) Primary Impurity: 3-fluoro-5-methylaniline (Starting Material - Primary Amine) Secondary Impurity: 3-fluoro-N,N,5-trimethylaniline (Over-alkylation - Tertiary Amine)

The Challenge: Separating N-methylated anilines from their primary precursors is notoriously difficult because:

  • ΔBoiling Point is negligible: The addition of a methyl group (

    
    ) adds mass but reduces hydrogen bonding, often resulting in boiling point differences of <5°C under vacuum.
    
  • pKa Similarity: The electron-withdrawing fluorine atom at the meta position (C3) lowers the pKa of both the starting material and product via the inductive effect (-I), making them both weaker bases than unsubstituted aniline, but distinct enough to streak on silica.

TIER 1: Chromatographic Troubleshooting (The "Standard" Protocol)

Use this module if your scale is <5g and you observe "tailing" or overlapping spots on TLC.

Diagnostic: Why are my spots streaking?

Silica gel is acidic (


). Even fluorinated anilines act as bases, protonating on the silica surface. This creates an ion-exchange mechanism that competes with adsorption, causing peak broadening (tailing).
Protocol A: Mobile Phase Modifiers (The "Band-Aid")

Goal: Suppress ionization of the amine or block silica active sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1.0% - 2.0%Competes for acidic silanol sites.Normal Phase (Hex/EtOAc)
Ammonium Hydroxide (28%) 0.5% - 1.0%Basifies the mobile phase; suppresses protonation.DCM/MeOH gradients
Ammonium Bicarbonate 10 mMBuffers pH to ~8-9.Reverse Phase (C18)

Application Note: When using TEA, pre-flush the column with 3 column volumes (CV) of the mobile phase containing TEA before injecting your sample. This "neutralizes" the column ahead of time.

Protocol B: Amine-Functionalized Silica (The "Pro" Fix)

Goal: Eliminate silanol interactions entirely. Switch to an Amine-Bonded Silica (KP-NH) cartridge.[1]

  • Chemistry: The stationary phase is functionalized with propyl-amine groups.

  • Benefit: The surface is basic.[2] Your fluorinated aniline will not protonate.

  • Result: Sharp, symmetrical peaks without adding TEA to your solvent.

  • Solvent System: Use Hexane/Ethyl Acetate gradients.[1] Avoid aldehydes/ketones (acetone) as solvents, as they react with the stationary phase.

TIER 2: Chemical Scavenging (The "Smart" Protocol)

Use this module if Chromatography fails to resolve the Primary Amine (SM) from the Secondary Amine (Product).

Theory: We cannot easily separate two amines based on polarity. However, we can chemically transform the Primary Amine impurity into a non-basic, lipophilic species (an Imine) while leaving the Secondary Amine product untouched.

The "Salicylaldehyde Scavenge" Method

This is superior to acetic anhydride (which acetylates both) or phthalic anhydride (which requires high heat).

Reagents:

  • Salicylaldehyde (1.1 equivalents relative to the impurity amount).

  • Solvent: DCM or Toluene.

  • Scavenger Resin (Optional): Polymer-supported amine.

Step-by-Step Protocol:

  • Quantify Impurity: Determine the mole % of unreacted starting material (3-fluoro-5-methylaniline) via NMR or HPLC.

  • Add Scavenger: Dissolve the crude mixture in DCM. Add 1.1 to 1.5 equivalents of Salicylaldehyde relative only to the impurity.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanism:[3][4][5][6] The primary amine reacts to form a Schiff Base (Imine). The secondary amine (your product) cannot form a stable imine due to the lack of a second proton.

  • Workup (Two Options):

    • Option A (Flash Column): The Schiff base is now much less polar (high Rf) and yellow/orange. It will elute in 100% Hexanes/DCM, while your amine product stays on the baseline.

    • Option B (Acid Wash): Wash the organic layer with 1M Citric Acid .

      • Warning: Schiff bases are acid-labile. However, the secondary amine is more basic than the Schiff base. Careful pH control (pH 4-5) can extract the amine product into water while leaving the lipophilic Schiff base in the organic layer. Option A is safer for yield.

TIER 3: Visualization & Logic Flow

Workflow Decision Matrix

Caption: Logical decision tree for selecting the correct purification strategy based on impurity profile.

PurificationStrategy Start Crude Mixture Analysis CheckImpurity Impurity Type? Start->CheckImpurity Tertiary Tertiary Amine (Over-methylation) CheckImpurity->Tertiary Major Impurity Primary Primary Amine (Starting Material) CheckImpurity->Primary Major Impurity Chromatography Flash Chromatography (KP-NH or TEA modifier) Tertiary->Chromatography Large Rf Difference CheckScale Scale > 10g? Primary->CheckScale Distillation Vacuum Distillation (High Reflux Ratio) CheckScale->Distillation Yes Scavenge Chemical Scavenging (Salicylaldehyde) CheckScale->Scavenge No (Difficult Separation)

FAQ: Common Troubleshooting Questions

Q: Can I use acetic anhydride to remove the starting material? A: Not recommended. Acetic anhydride will acetylate the primary amine to an amide, but it will also acetylate your secondary amine product to form an N-methyl acetamide. While the secondary amine reacts slower, the selectivity is rarely high enough to prevent yield loss.

Q: I tried acid-base extraction, but I lost my product. Why? A: The fluorine substitution at the 3-position lowers the pKa of your aniline (likely to ~3.5 - 4.0). If you used a weak acid (like 5% HCl) and then neutralized to pH 7, your product might still be protonated (water-soluble) or partially free-based.

  • Fix: When recovering the amine from the aqueous acid layer, ensure you basify to pH > 10 using NaOH to fully deprotonate the fluorinated amine and drive it back into the organic layer.

Q: Why does the tertiary amine impurity move faster on silica? A: The tertiary amine (3-fluoro-N,N,5-trimethylaniline) has no N-H protons to hydrogen bond with the silica silanols. Therefore, it is significantly less polar and will elute near the solvent front (high Rf), making it the easiest impurity to remove via standard chromatography.

References

  • Biotage Application Notes. "Strategies for the Purification of Amines." Biotage Knowledge Base. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sielc Technologies. "Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column." Sielc Applications. Link

  • BenchChem. "Electronic Effects of Fluorine on Aniline Basicity." BenchChem Technical Guides. Link

Sources

Optimization

Technical Support Center: Troubleshooting the Reductive Alkylation of Fluoroanilines

Welcome to the Technical Support Center for advanced organic synthesis. Reductive alkylation (amination) of fluoroanilines presents unique chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Reductive alkylation (amination) of fluoroanilines presents unique chemical challenges. The strong electronegativity of the fluorine atom exerts an inductive electron-withdrawing effect (-I effect) on the aromatic ring, significantly reducing the nucleophilicity of the amine. This support guide is designed to help researchers and drug development professionals troubleshoot low yields, poor reaction kinetics, and unwanted side reactions in these specific workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my reductive amination of fluoroaniline yielding mostly unreacted starting material? The Causality: The initial step of reductive amination requires the nucleophilic attack of the aniline on the carbonyl carbon to form a hemiaminal, followed by dehydration to form an imine or iminium ion. Because fluoroanilines are weakly basic and poor nucleophiles, this equilibrium heavily favors the starting materials[1]. If the reducing agent is added too early or is too aggressive (like


), it will preferentially reduce the carbonyl to an alcohol before the imine can form, leaving your fluoroaniline unreacted.
The Solution:  You must drive the imine formation kinetically and thermodynamically. Use a Brønsted acid (e.g., glacial acetic acid) or a Lewis acid (e.g., 

) to activate the carbonyl[2]. Additionally, utilizing a highly chemoselective reducing agent like ensures that only the protonated imine is reduced, leaving the unreacted carbonyl intact to continue cycling through the equilibrium[2].

Q2: Which reducing agent should I choose to maximize yield and prevent defluorination? The Causality: Strong reducing conditions, particularly catalytic hydrogenation (


 with 

) or lithium aluminum hydride (

), carry a high risk of hydrodefluorination (cleavage of the C-F bond), especially for ortho- and para-fluoroanilines. The Solution: Hydride donors with tuned reactivity are required. STAB (

) is the industry standard for weakly basic anilines because the electron-withdrawing acetate groups stabilize the boron-hydride bond, making it mild enough to avoid defluorination while remaining highly selective for iminium ions[2]. For extremely electron-deficient systems (e.g., polyfluoroanilines), the has proven highly effective, achieving full conversion in minutes at 0 °C[3].

Q3: I am observing significant dialkylation (over-alkylation). How can I suppress this? The Causality: Dialkylation occurs when the newly formed secondary amine (the monoalkylated target) is more nucleophilic than the primary fluoroaniline starting material. The product competes for the remaining carbonyl, leading to a tertiary amine impurity[2]. The Solution: Abandon the one-pot procedure in favor of a stepwise (indirect) reductive amination [2]. By pre-forming the imine to 100% conversion using a desiccant or Dean-Stark apparatus, and subsequently removing any excess unreacted carbonyl before adding the reducing agent, you mathematically eliminate the possibility of the secondary amine reacting with another carbonyl equivalent.

Part 2: Quantitative Data Comparison

To select the optimal reducing system for your specific fluoroaniline, consult the empirical performance metrics below:

Reducing AgentChemoselectivity (Imine vs Carbonyl)Defluorination RiskDialkylation RiskBest Use Case for Fluoroanilines
STAB (

)
ExcellentLowLow-ModerateStandard one-pot reactions for moderately weak anilines[2].

Good (pH dependent)LowModerateAcidic conditions; requires handling of highly toxic HCN byproducts.

/

Very GoodLowLowExtremely electron-deficient or sterically hindered anilines[3].

/

Poor (Reduces everything)High HighAvoid for fluoroanilines due to severe C-F cleavage risk.

Part 3: Verified Experimental Protocols

Protocol A: One-Pot Reductive Amination using STAB

Best for moderately hindered/weakly nucleophilic fluoroanilines where dialkylation is not the primary failure mode.

  • Preparation: Charge a flame-dried flask with 4-fluoroaniline (1.0 eq) and the target ketone/aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 eq) to the mixture. Self-Validation: Stir for 15–30 minutes at room temperature to allow the hemiaminal equilibrium to establish before introducing the reductant[4].

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Causality: Portion-wise addition prevents thermal spikes that could inadvertently accelerate direct carbonyl reduction[4].

  • Monitoring: Stir under

    
     at room temperature. Monitor via LCMS until the fluoroaniline mass is consumed (typically 2–12 hours depending on steric bulk).
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with dichloromethane, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure[4].
Protocol B: Stepwise Reductive Amination using and

Best for highly unreactive ketones or when severe dialkylation is observed.

  • Imine Pre-formation: In a dry flask under

    
    , combine the fluoroaniline (1.0 eq) and carbonyl (1.0 eq) in anhydrous THF.
    
  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (

    
    ) (1.2 eq). Stir at room temperature for 12 hours. Causality:
    
    
    
    acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the imine equilibrium to absolute completion.
  • Validation: Validate complete imine formation via GC/MS or

    
     NMR (monitor the disappearance of the aldehyde/ketone proton and the appearance of the imine signal). Do not proceed until starting material is gone.
    
  • Reduction: Cool the reaction to 0 °C. Carefully add

    
     (1.5 eq) dissolved in a minimal amount of absolute ethanol.
    
  • Workup: Stir for 2 hours. Quench with water (this will form a white, granular

    
     precipitate). Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate[2].
    

Part 4: Visual Workflows

Mechanism A Fluoroaniline + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack (Hindered by F-atom) C Imine / Iminium (Kinetically Slow Bottleneck) B->C Dehydration (Requires Acid Catalysis) D Monoalkylated Fluoroaniline (Target) C->D Hydride Reduction (e.g., STAB) E Dialkylated Impurity D->E Over-alkylation (If Target is more nucleophilic)

Mechanistic pathway of reductive alkylation highlighting the kinetic bottleneck for fluoroanilines.

Troubleshooting Start Low Yield in Fluoroaniline Reductive Alkylation? Check1 Is Starting Material Mostly Unreacted? Start->Check1 Check2 Is Dialkylation Occurring? Start->Check2 Check3 Is Defluorination Observed? Start->Check3 Sol1 Add Lewis Acid (Ti(OiPr)4) or use BH3·THF/TMSCl Check1->Sol1 Yes Sol2 Use Stepwise Protocol (Pre-form Imine completely) Check2->Sol2 Yes Sol3 Switch from Pd/C or LiAlH4 to STAB (NaBH(OAc)3) Check3->Sol3 Yes

Troubleshooting logic tree for diagnosing and solving common reductive amination failures.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Air-Sensitive Fluorinated Aromatic Amines

Welcome to the Technical Support Center. Fluorinated aromatic amines (e.g., fluoroanilines) are highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Fluorinated aromatic amines (e.g., fluoroanilines) are highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, their purification is notoriously challenging. Despite the electron-withdrawing nature of the fluorine substituent, the amine moiety remains highly susceptible to single-electron oxidation by atmospheric oxygen, a process severely accelerated by heat[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating, field-proven methodologies to ensure high-yield, high-purity isolation of these sensitive compounds.

Part 1: Core Methodologies & Step-by-Step Protocols

To prevent the formation of highly colored, complex oxidative mixtures (such as azobenzenes or nitroarenes), purification must be conducted under strictly anaerobic conditions[2][3].

Protocol A: Anaerobic Fractional Vacuum Distillation via Schlenk Line

Causality: Distillation under high vacuum significantly lowers the boiling point of the amine, mitigating thermal decomposition. Simultaneously, interfacing the setup with a Schlenk line ensures an inert argon atmosphere, completely arresting oxidative coupling pathways[4][5].

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a fractional distillation apparatus utilizing a Vigreux column (to increase theoretical plates for closely boiling impurities) and a multi-flask receiving bulb (cow adapter). Flame-dry the entire setup under a high vacuum (< 0.5 mmHg) and backfill with ultra-high purity (UHP) Argon three times[5].

  • Sample Loading & Degassing: Transfer the crude fluorinated amine into the distillation flask under a positive flow of Argon. To remove dissolved oxygen, perform three freeze-pump-thaw cycles using a liquid nitrogen bath. Self-Validation Check: The liquid should no longer bubble vigorously upon thawing under vacuum.

  • Vacuum Establishment: Open the system to the dynamic vacuum line. Critical: Do not apply heat until the digital Pirani gauge reads a stable pressure of ≤ 0.5 mmHg. Heating in the presence of residual oxygen will immediately trigger oxidation[2].

  • Fractional Heating: Gradually apply heat using a controlled heating mantle. Monitor the vapor temperature at the distillation head. Collect and discard the low-boiling fore-run (typically residual solvents or low-molecular-weight starting materials).

  • Product Collection: Rotate the cow adapter to a tared, flame-dried receiving flask when the temperature stabilizes at the target product's boiling point (See Table 1).

  • Isolation: Once distillation is complete, remove the heat source, allow the system to cool completely to room temperature under vacuum, and then backfill with Argon. Seal the receiving flask with a specialized Schlenk closure or PTFE stopper.

G Start Crude Fluorinated Amine Setup Assemble Flame-Dried Distillation Apparatus Start->Setup Degas Degas via Freeze-Pump-Thaw or Argon Sparge Setup->Degas Vacuum Establish High Vacuum (< 0.5 mmHg) Degas->Vacuum Heat Apply Gradual Heating (Monitor Temp) Vacuum->Heat Collect Collect Fractions (Discard Fore-run) Heat->Collect Store Store under Argon in Dark Ampoules Collect->Store

Workflow for the anaerobic vacuum distillation of air-sensitive fluorinated amines.

Protocol B: Deactivated Anaerobic Column Chromatography

Causality: When impurities possess boiling points too close to the target fluoroaniline (e.g., over-alkylated side products), distillation fails[6]. Chromatography is required. However, the acidic silanol (Si-OH) groups on standard silica gel will protonate the basic amine, causing severe streaking and irreversible binding. Pre-treating the silica with a sacrificial base neutralizes these sites[6].

Step-by-Step Methodology:

  • Stationary Phase Deactivation: Slurry the silica gel in the chosen non-polar eluent (e.g., hexanes) containing 1–5% triethylamine (TEA). Pack the column and flush with 3 column volumes of the TEA-spiked solvent[6].

  • Anaerobic Setup: Connect an Argon line to the top of the chromatography column using an adapter.

  • Elution: Load the crude mixture and elute using a gradient of ethyl acetate in hexanes (maintaining 1% TEA). Collect fractions in test tubes purged with Argon.

  • Concentration: Combine product-containing fractions and remove the solvent via rotary evaporation, backfilling the rotavap with Argon instead of ambient air.

Part 2: Troubleshooting Guide & FAQs

Q1: My distillation flask is turning deep red or brown as soon as I apply heat. What is happening? A: You are witnessing oxidative coupling. Even with the electron-withdrawing fluorine atom, the nitrogen lone pair is highly susceptible to oxidation. Trace oxygen in the system, combined with heat, strips an electron from the amine to form an amine radical. These radicals rapidly dimerize to form symmetric, highly conjugated azobenzenes (e.g., 4,4'-difluoroazobenzene), which exhibit intense red/brown coloration[2][7]. Actionable Fix: Abort the distillation. Your vacuum is either insufficient, or your system has a micro-leak. Ensure your vacuum is < 0.5 mmHg before applying any heat.

Oxidation Amine Fluorinated Aniline (Clear/Pale) Radical Amine Radical Intermediate Amine->Radical O2 / Heat (-e-, -H+) Azoxybenzene Azoxybenzene (Yellow/Orange) Amine->Azoxybenzene Mild Oxidation (Peroxides/O2) Nitro Nitrobenzene (Pale Yellow) Amine->Nitro Strong Oxidation (Excess O2/Base) Azobenzene Symmetric Azobenzene (Deep Red/Brown) Radical->Azobenzene Dimerization (-2H+) Azoxybenzene->Azobenzene Reduction (Side reaction)

Oxidative degradation pathways of fluorinated anilines upon exposure to air and heat.

Q2: I successfully distilled my product, but GC-MS shows I still have unreacted starting material. Why didn't distillation separate them? A: This is a theoretical plate issue. For example, separating 4-fluoroaniline from its mono-alkylated derivative (like N-allyl-4-fluoroaniline) can be challenging if the vacuum is not strictly controlled or if the distillation column is too short[4]. Actionable Fix: Utilize a longer Vigreux column to increase the number of theoretical plates. If the boiling points are within 10 °C of each other under vacuum, switch to Protocol B (Deactivated Chromatography)[6].

Q3: How should I store the purified fluorinated amine to ensure long-term stability? A: Purified air-sensitive amines must be stored in tightly sealed, amber glass ampoules or Schlenk flasks under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the liquid better). Store at sub-ambient temperatures (e.g., -20 °C) to further depress any kinetic degradation pathways[6].

Part 3: Quantitative Data Summaries

Table 1: Distillation Parameters for Representative Fluorinated Amines

Note: Always cross-reference your specific vacuum pressure, as boiling points fluctuate logarithmically with pressure changes.

CompoundBoiling PointVacuum PressureReference
4-Fluoroaniline187 °C760 mmHg (Atmospheric)Standard Lit.
N-allyl-4-fluoroaniline50–58 °C0.5 mmHg[4]
3-Bromo-5-fluoroaniline103–105 °C7.0 mmHg[8]
p-Fluoro-N-(trimethylgermyl)aniline98–100 °C4.5–5.0 mmHg[9]
Table 2: Visual Indicators of Oxidative Degradation

Monitoring the color of your reaction or distillation flask provides a self-validating real-time diagnostic tool for system integrity.

Observed ColorProbable Degradation ProductMechanistic Cause
Clear to Pale Yellow None (Target Amine)Intact system; Anaerobic conditions maintained.
Bright Yellow / Orange AzoxybenzenesMild oxidation; often occurs if trace peroxides or mild oxidants are present[3].
Deep Red / Brown Symmetrical AzobenzenesRadical dimerization; indicates severe oxygen ingress during heating[2][7].
Pale Yellow (with high mass) NitrobenzenesOver-oxidation; typically requires strong base and prolonged oxygen exposure[3].

References

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. URL:[Link]

  • Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. PMC - NIH. URL:[Link]

  • The Improved Method of Oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene. Taylor & Francis. URL:[Link]

  • Synthesis of 3-bromo-5-fluoroaniline. PrepChem.com. URL: [Link]

  • anilines. My E-town. URL:[Link]

  • Organic Syntheses Procedure: Schlenk Filtration and Vacuum Distillation. OrgSyn. URL:[Link]

  • A simple, efficient phase-transfer catalyzed method for preparing symmetrical azobenzenes from anilines. SciSpace. URL: [Link]

Sources

Optimization

Technical Support Center: Fluoro-aniline Isomer Purification

Topic: Optimization of Column Chromatography for Fluoro-aniline Isomers Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Updated: March 2026 Executive Summary: The Separation Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Column Chromatography for Fluoro-aniline Isomers Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Updated: March 2026

Executive Summary: The Separation Challenge

Separating fluoro-aniline isomers (2-, 3-, and 4-fluoroaniline) presents a unique chromatographic challenge due to their distinct electronic properties masked by structural similarity.[1] While their hydrophobicities (LogP) are nearly identical, their basicity (pKa) varies significantly due to the inductive (-I) and resonance (+R) effects of the fluorine atom relative to the amine group.

The Expert Insight: Standard silica chromatography often fails because the basic amine groups interact strongly with acidic silanols, causing severe tailing. Furthermore, standard C18 columns may struggle to resolve the ortho and meta isomers due to insufficient hydrophobic selectivity.

Recommendation: The most robust separation is achieved by exploiting pKa differences using pH-controlled Reversed-Phase (RP) chromatography or by utilizing Fluorophenyl (PFP) stationary phases for


 and halogen-selective interactions.[1]
Physicochemical Data Matrix

Understanding the ionization state of your target isomer is the first step to method design.

Property2-Fluoroaniline (Ortho) 3-Fluoroaniline (Meta) 4-Fluoroaniline (Para) Chromatographic Implication
pKa (Conjugate Acid) ~3.2~3.5~4.65Para is the strongest base; it will be the most ionized (and least retained) at acidic pH.[1]
LogP ~1.26~1.3~1.15Hydrophobicities are too similar for separation based solely on non-polar interactions.[1]
Electronic Effect Strong Inductive (-I) withdrawal; H-bonding feasible.[1]Inductive (-I) only.Resonance (+R) donation competes with Inductive (-I).[1]Ortho isomers often show distinct retention on PFP columns due to "ortho effects."[1]
Method Development Decision Tree

Use this logic flow to select the optimal stationary phase and mobile phase conditions.

G start START: Select Separation Goal scale Is this Analytical or Prep/Flash? start->scale prep Preparative / Flash scale->prep Isolation anal Analytical (HPLC/UPLC) scale->anal Purity Check silica Standard Silica Gel? prep->silica c18 C18 / C8 Column anal->c18 Standard Screening pfp PFP (Pentafluorophenyl) Column (Recommended for Isomers) anal->pfp High Resolution Needed mod CRITICAL: Add 1-3% TEA or NH4OH to Mobile Phase silica->mod Prevent Tailing ph_low Low pH (2.5 - 3.0) Buffer: Formate/TFA c18->ph_low Exploit pKa ph_high High pH (9.0 - 10.0) Buffer: Ammonium Bicarb c18->ph_high Suppress Ionization result_low Elution Order: Para (Fastest) -> Ortho (Slowest) (Based on Ionization) ph_low->result_low result_high Elution Order: Hydrophobicity Dominates (Better Peak Shape) ph_high->result_high

Figure 1: Decision matrix for selecting stationary and mobile phases based on the scale of purification and available equipment.

Troubleshooting Guide & Protocols
Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The basic amine group of the fluoro-aniline is interacting with acidic silanol groups (Si-OH) on the silica support. This is a secondary retention mechanism that drags the peak.[1][2][3]

Protocol A: The "Silanol Blocker" (For Normal Phase/Flash)

  • Goal: Neutralize silica surface acidity.

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Triethylamine (TEA) .[1]

  • Procedure:

    • Pre-rinse the silica column with 3 Column Volumes (CV) of the mobile phase containing TEA.[1] This saturates the active sites.[1]

    • Run the purification.[1]

    • Note: If isolating the product, TEA is difficult to remove (high boiling point).[1] Alternatively, use 1% Ammonium Hydroxide (28% NH3) in the polar solvent component if miscibility allows (e.g., DCM/MeOH systems).

Protocol B: High pH Reversed-Phase (For HPLC)

  • Goal: Keep the aniline non-ionized (neutral).

  • Column: Must use a "Hybrid" or "High pH Stable" C18 column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia).

  • Mechanism: At pH 9.5, all isomers (pKa < 5) are deprotonated.[1] Neutral amines do not interact with cationic silanols, resulting in sharp, symmetrical peaks.

Issue 2: Co-elution of Isomers (Poor Selectivity)

Diagnosis: On standard C18, the hydrophobic difference between ortho and meta isomers is negligible.

Protocol C: The "Fluorine Selectivity" Method (PFP Columns)

  • Why it works: Pentafluorophenyl (PFP) columns offer distinct separation mechanisms:

    
     interactions, dipole-dipole interactions, and shape selectivity.[1] The electron-deficient PFP ring interacts differently with the electron-rich aniline ring depending on the position of the fluorine substituent.
    
  • Column: PFP (e.g., Phenomenex Kinetex PFP, Thermo Hypersil GOLD PFP).

  • Mobile Phase: Water/Methanol (Methanol is preferred over Acetonitrile for promoting

    
     interactions).[1]
    
  • Additives: 0.1% Formic Acid.[1]

  • Expected Result: Enhanced resolution of positional isomers compared to C18.

Issue 3: Low Recovery / Mass Balance Issues

Diagnosis: Fluoro-anilines can form insoluble salts if strong mineral acids are used during workup or if they irreversibly bind to highly acidic, activated silica.[1]

Fix:

  • Avoid HCl: Do not use Hydrochloric acid in the mobile phase; it can form hydrochloride salts that may precipitate in organic solvents.[1] Use volatile organic acids (Formic, Acetic, TFA).

  • Column Saturation: For flash chromatography, "deactivate" the silica by running 100% Ethyl Acetate with 1% TEA before equilibrating to your starting conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why does 4-fluoroaniline elute faster than 2-fluoroaniline at pH 3.0 on C18? A: At pH 3.0, the mobile phase is acidic.[1]

  • 4-Fluoroaniline (pKa 4.65): Is >95% protonated (

    
    ).[1] It is highly polar and repelled by the hydrophobic C18 chains, eluting early.
    
  • 2-Fluoroaniline (pKa 3.2): Is ~60% protonated.[1] A significant portion remains neutral, allowing it to interact with the C18 phase and retain longer.

  • Tip: This "pKa shift" is a powerful tool.[1] If you can't separate them at neutral pH, try pH 3.0.[1]

Q2: Can I use UV detection? Which wavelength? A: Yes. Fluoro-anilines have strong UV absorbance.[1]

  • Primary Max: ~230-240 nm.[1]

  • Secondary Max: ~280-290 nm.[1]

  • Recommendation: Use 254 nm for general detection.[1] If using a Diode Array Detector (DAD), extract 235 nm for high sensitivity, but be aware that mobile phase modifiers (like TEA) absorb in the low UV range.

Q3: My peaks are splitting. Is the column dead? A: Not necessarily. Peak splitting in aniline separations is often caused by solvent mismatch .[1]

  • Scenario: You dissolved the sample in 100% DMSO or Methanol, but your starting gradient is 95% Water.

  • Fix: Dissolve the sample in the starting mobile phase composition (e.g., 5% MeOH / 95% Water with 0.1% Formic Acid). If solubility is poor, use the smallest volume of DMSO possible.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9584, 2-Fluoroaniline.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[1] Retrieved from [Link][1]

  • Phenomenex Technical Support. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

Sources

Troubleshooting

minimizing defluorination side reactions during reduction

Technical Support Center: Chemoselective Reduction & Minimizing Defluorination Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradox of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Reduction & Minimizing Defluorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradox of the carbon-fluorine (C-F) bond: while it is the strongest single bond in organic chemistry, it is notoriously susceptible to unintended cleavage—known as hydrodefluorination (HDF)—under reductive conditions[1].

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind defluorination side reactions and provide self-validating troubleshooting workflows to ensure chemoselective reduction of nitro groups, alkenes, and carbonyls without compromising your fluorinated moieties.

Troubleshooting Guide & FAQs

Q1: I am reducing a fluoronitrobenzene to a fluoroaniline using H₂ and Pd/C, but LC-MS shows 10-20% defluorinated aniline. Why does this happen, and how do I stop it?

  • The Causality: Palladium on carbon (Pd/C) is a highly active heterogeneous catalyst. While it rapidly reduces the nitro group, Pd(0) can also undergo oxidative addition into the C-F bond. This is particularly prevalent when the fluorine is activated by electron-withdrawing groups (like the nitro group itself) or situated in sterically accessible positions[2].

  • The Solution:

    • Catalyst Poisoning: Add a catalyst poison such as pyridine or ethylenediamine (0.5–1.0 equivalents relative to Pd). This selectively blocks the most hyperactive, uncoordinated Pd sites responsible for C-F insertion, while leaving the planar sites available for nitro reduction[3].

    • Switch to Platinum: Platinum on carbon (Pt/C) has a significantly lower thermodynamic propensity for C-F oxidative addition compared to Palladium. Keep the temperature below 60 °C to ensure maximum chemoselectivity.

    • Chemical Reduction (Béchamp): Abandon hydrogenation entirely and use Iron (Fe) powder with Ammonium Chloride (NH₄Cl). This single-electron transfer mechanism is completely orthogonal to C-F oxidative addition, guaranteeing zero HDF[3].

Q2: When reducing a ketone on a polyfluoroarene with LiAlH₄, I lose a fluorine atom. What is the mechanism, and what is the alternative?

  • The Causality: Polyfluoroarenes are highly electron-deficient. Lithium aluminum hydride (LiAlH₄) is not just a reductant; it is a powerful nucleophile. Instead of exclusively attacking the carbonyl, the hydride attacks the electron-deficient aromatic ring via Nucleophilic Aromatic Substitution (SₙAr), displacing the fluoride ion.

  • The Solution:

    • Attenuate Hydride Strength: Switch to Sodium Borohydride (NaBH₄).

    • Solvent Selection is Critical: Avoid polar aprotic solvents like DMSO or DMF, which strip the sodium counterion and make the borohydride "naked" and highly nucleophilic. Instead, use less polar solvents like THF or 1,2-dimethoxyethane (DME) to suppress the SₙAr pathway[4].

    • Luche Reduction: Use NaBH₄ in the presence of Cerium(III) chloride (CeCl₃). The Lewis acid specifically activates the carbonyl, allowing for rapid reduction at low temperatures before SₙAr can occur.

Q3: How can I reduce an alkene without cleaving an adjacent allylic or vinylic C-F bond?

  • The Causality: Allylic and vinylic fluorides are exceptionally prone to hydrogenolysis and HF elimination on heterogeneous metal surfaces (like Pd/C or Raney Ni) due to the formation of stable π-allyl metal intermediates[1].

  • The Solution:

    • Homogeneous Catalysis: Use Wilkinson's catalyst, RhCl(PPh₃)₃. Rhodium-based homogeneous catalysts heavily favor alkene coordination and hydrogenation over C-F insertion[5].

    • Supported Rhodium: If a heterogeneous catalyst is required for workup reasons, Rh/Al₂O₃ or Rh nanoparticles on molecularly modified silica (Rh@Si-Dec) have been shown to selectively hydrogenate rings and alkenes while suppressing the competing HDF pathway[5].

Catalyst & Reagent Selection Matrices

To facilitate quick decision-making, summarize your substrate against the quantitative and qualitative data below.

Table 1: Catalyst Performance Matrix for Fluoronitrobenzene Reduction

Catalyst / ReagentHDF Risk LevelMechanism of Nitro ReductionChemoselectivity Notes
Pd/C + H₂ HighHeterogeneous CatalyticProne to C-F oxidative addition. Avoid for polyfluoroarenes.
Pt/C + H₂ LowHeterogeneous CatalyticMilder than Pd/C; excellent for monofluoroarenes.
Pd/C + Pyridine + H₂ Very LowPoisoned CatalyticPyridine blocks hyperactive Pd sites, preserving C-F bonds.
Fe / NH₄Cl ZeroSingle-Electron TransferThe gold standard for preserving all halogens (F, Cl, Br, I).

Table 2: Hydride Reagent Compatibility with Fluorinated Carbonyls

Reducing AgentSolventSₙAr (HDF) RiskRecommended Use Case
LiAlH₄ THF / EtherHighAvoid for electron-deficient fluoroarenes.
NaBH₄ DMSOModerateCan cause HDF on highly activated rings (e.g., pentafluorophenyl).
NaBH₄ THF / DMELowPreferred for standard fluorinated ketones/aldehydes.
NaBH₄ + CeCl₃ MeOHVery LowBest for highly sensitive or polyfluorinated carbonyls.

Mechanistic & Decision Workflows

G A Fluoronitroarene (Starting Material) B Pd/C + H2 (Standard) A->B C Fe/NH4Cl or Pt/C + Poison A->C D Oxidative Addition into C-F Bond B->D E Chemoselective Nitro Reduction C->E F Defluorinated Aniline (Side Product) D->F HDF Pathway G Fluoroaniline (Target Product) E->G Intact C-F

Mechanistic divergence between Hydrodefluorination (HDF) and Chemoselective Reduction.

G Start Target Functional Group in Fluorinated Molecule Nitro Nitro Group (-NO2) Start->Nitro Alkene Alkene (C=C) Start->Alkene Carbonyl Carbonyl (C=O) Start->Carbonyl Nitro_Sol1 Fe/NH4Cl (Béchamp) Zero HDF Risk Nitro->Nitro_Sol1 Nitro_Sol2 Pt/C or Poisoned Pd/C Low HDF Risk Nitro->Nitro_Sol2 Alkene_Sol Wilkinson's Catalyst or Rh/Al2O3 Alkene->Alkene_Sol Carbonyl_Sol NaBH4 in THF/DME or Luche Reduction Carbonyl->Carbonyl_Sol

Decision tree for selecting the appropriate reduction method to prevent defluorination.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction using Fe/NH₄Cl (Béchamp-type)

Rationale: This method relies on single-electron transfer rather than transition metal insertion, making it physically impossible to cleave the C-F bond[3].

  • Preparation: In a round-bottom flask, suspend the fluoronitroarene (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v, 10 mL/g of substrate).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

    • Self-Validation Check: Ensure the Iron powder is unoxidized (gray, not rust-brown). Oxidized iron cannot perform the necessary electron transfer, leading to stalled reactions.

  • Reaction: Heat the mixture to 70–80 °C under vigorous mechanical stirring for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Once the nitro starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure fluoroaniline.

Protocol B: Selective Catalytic Hydrogenation using Poisoned Pd/C

Rationale: Pyridine coordinates to the most highly active, defect-rich sites on the Pd surface, which are responsible for C-F oxidative addition, leaving the planar sites available for nitro reduction.

  • Preparation: Dissolve the fluoronitroarene (1.0 equiv) in Methanol or Ethyl Acetate (10 mL/g).

  • Poisoning: Add Pyridine (0.5 equiv relative to the molar amount of Pd metal).

  • Catalyst Addition: Carefully add 5% Pd/C (typically 5-10 wt% loading relative to substrate) under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Purge the vessel with H₂ gas (balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature (Do not exceed 30 °C).

  • Monitoring:

    • Self-Validation Check: Stop the reaction strictly when hydrogen uptake ceases or LC-MS shows full conversion of the nitro group. Prolonged exposure to H₂ after the nitro group is consumed drastically increases HDF risk.

  • Workup: Purge with N₂, filter through Celite, and concentrate the filtrate.

References

  • Paleta, O. "Replacement of Fluorine by Hydrogen: Reactivity of C-F Bonds in Compounds." Houben-Weyl Methods of Organic Chemistry.[Link]

  • Weaver, J. D., et al. "Synthetic Advantages of Defluorinative C–F Bond Functionalization." National Institutes of Health (NIH).[Link]

  • "Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica." RSC Publishing.[Link]

  • "Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants." ACS Publications.[Link]

  • Schoch, T. D., et al. "Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH₄." National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 3-Fluoro-5-methylaniline

Welcome to the Advanced Synthesis Support Center. Functionalizing 3-fluoro-5-methylaniline presents a unique regioselectivity challenge. The amino (-NH₂ at C1), fluoro (-F at C3), and methyl (-CH₃ at C5) groups all syner...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Functionalizing 3-fluoro-5-methylaniline presents a unique regioselectivity challenge. The amino (-NH₂ at C1), fluoro (-F at C3), and methyl (-CH₃ at C5) groups all synergistically direct electrophilic attack to the exact same carbons: C2, C4, and C6 . Because this creates a "flat" electronic landscape where all three positions are highly activated, electronic differentiation is insufficient. This guide troubleshoots the causality behind product mixtures and provides self-validating protocols to isolate your target regioisomer using steric and coordination control.

G cluster_paths Regioselective Pathways Core 3-Fluoro-5-methylaniline (Mutually Activated C2, C4, C6) Path1 Bulky N-Protection (e.g., -NHPiv) Core->Path1 Blocks C2/C6 Path2 Directing Group (e.g., -NHAc + Pd) Core->Path2 Chelation Target1 C4-Functionalization (Steric Control) Path1->Target1 Electrophilic Attack Target2 C2-Functionalization (Coordination Control) Path2->Target2 Ortho-Metalation

Workflow of regioselective control in 3-fluoro-5-methylaniline via steric and coordination strategies.

FAQ 1: Controlling Electrophilic Halogenation (C4 Selectivity)

Q: When performing standard bromination with NBS, I obtain an intractable mixture of C2, C4, and C6 brominated products. How do I force the reaction exclusively to the C4 position?

A: The issue stems from the synergistic activation of the ring. Because C2, C4, and C6 are all mutually activated by the +M effect of the amine, the +M effect of the fluorine, and the +I effect of the methyl group, you must rely on steric causality1.

Unprotected amines are relatively small, allowing electrophiles to attack C2 (between -NH₂ and -F) and C6 (between -NH₂ and -CH₃). By converting the amine into a bulky pivalamide (-NHPiv), you create a massive steric shield over the top half of the ring. This effectively blocks C2 and C6, forcing the bulky N-bromosuccinimide (NBS) to attack the C4 position (between the smaller -F and -CH₃ groups) 2.

Self-Validating Protocol: C4-Selective Bromination
  • Protection: Dissolve 3-fluoro-5-methylaniline (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (12 mmol) and cool to 0 °C.

  • Acylation: Dropwise add pivaloyl chloride (11 mmol). Stir for 2 hours at room temperature. Quench with water, extract, and concentrate to yield the N-pivaloyl protected intermediate.

    • Validation: TLC should show complete consumption of the highly polar aniline. ¹H NMR will show a massive 9H singlet at ~1.3 ppm.

  • Halogenation: Dissolve the intermediate in hexafluoroisopropanol (HFIP) (15 mL). HFIP is crucial as it enhances the Lewis acidity of NBS and stabilizes the Wheland intermediate without requiring metal catalysts [[3]]().

  • Reagent Addition: Add NBS (1.05 equivalents) portion-wise over 10 minutes at 0 °C. Stir for 4 hours.

  • Workup: Quench with saturated sodium thiosulfate to destroy excess NBS. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The bulky -NHPiv group guarantees >95% regioselectivity for the C4-bromo product.

FAQ 2: Directed C-H Activation (C2 Selectivity)

Q: My target molecule requires functionalization at the highly hindered C2 position. Steric blocking always pushes my reaction to C4. How can I overcome this?

A: To functionalize the sterically hindered C2 position, you must override steric repulsion with thermodynamic coordination. This is achieved via Transition Metal-Directed C-H Activation 4.

By converting the amine to an acetamide (-NHAc), you provide a coordination site for a Palladium(II) catalyst. The Pd(II) center coordinates to the directing group, bringing the metal into close proximity to the ortho positions (C2 and C6). Why C2 over C6? Causality lies in the relative size of the flanking groups. C2 is flanked by -F (van der Waals radius 1.47 Å), whereas C6 is flanked by -CH₃ (radius ~2.0 Å). The Pd(II) catalyst will preferentially undergo ortho-metalation at the less hindered C2 position.

G Pd Pd(OAc)2 Catalyst Coord Coordination (DG-Pd) Pd->Coord + Substrate C_H C2-H Activation Coord->C_H - HOAc Iodine Iodination (NIS) C_H->Iodine + NIS Prod Product Release Iodine->Prod Reductive Elimination Prod->Pd + PTSA Turnover

Catalytic cycle of Pd(II)-directed C-H iodination at the C2 position.

Self-Validating Protocol: Pd-Catalyzed C2-Iodination
  • Preparation: In an oven-dried vial, combine N-(3-fluoro-5-methylphenyl)acetamide (1 mmol), Pd(OAc)₂ (10 mol%), and N-iodosuccinimide (NIS) (1.2 mmol) 5.

  • Acid Promoter: Add p-toluenesulfonic acid (PTSA) (0.2 mmol). Causality: The acid promoter is critical for breaking the stable Pd-product complex, enabling catalyst turnover 5.

  • Solvent & Reaction: Suspend the mixture in 1,2-dichloroethane (DCE, 5 mL). Seal the vial and heat to 90 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via column chromatography.

    • Validation: ¹H NMR will show the disappearance of the C2 proton and the retention of the C4 and C6 protons (which will now appear as two distinct doublets with meta-coupling).

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regioselectivity outcomes based on the chosen synthetic strategy:

StrategyDirecting Group / ModificationReagent / CatalystDominant RegioisomerSelectivity Ratio (C2:C4:C6)Causality / Mechanism
Unprotected EAS None (-NH₂)Br₂ / FeBr₃Mixture30 : 50 : 20Flat electronic activation; poor steric differentiation.
Steric Blocking Pivalamide (-NHPiv)NBS / HFIPC4 <5 : 95 : <5Massive steric bulk at C1 blocks ortho positions.
Directed C-H Act. Acetamide (-NHAc)NIS / Pd(OAc)₂C2 85 : <5 : 10Pd coordination forces ortho-metalation; F is smaller than CH₃.
FAQ 3: Preventing Over-Functionalization

Q: Even with protecting groups, I am seeing di-halogenated byproducts (e.g., 2,4-dibromo species). How do I suppress this?

A: Over-halogenation occurs because the first halogenation event (e.g., at C4) does not sufficiently deactivate the highly electron-rich ring against a reactive electrophile 2. To troubleshoot:

  • Tame the Electrophile: Switch from Br₂ to NBS. If NBS is still too reactive, lower the temperature to 0 °C or switch the solvent. Avoid highly polar coordinating solvents that over-activate the halogen.

  • Stoichiometric Control: Strictly limit the halogenating agent to 0.95 - 1.00 equivalents. It is better to recover 5% starting material than to generate 5% inseparable di-halogenated byproduct.

  • Catalyst Tuning: If using Lewis acids (e.g., FeBr₃), omit them entirely, relying instead on the inherent reactivity of the activated aniline 1.

References
  • Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. Benchchem. 2

  • Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry - ACS Publications. 3

  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. Benchchem. 5

  • Amide Bond Activation. MDPI. 4

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. 1

Sources

Troubleshooting

Part 1: Frequently Asked Questions (Core Storage Principles)

Technical Support Center: Storage Stability of 3-Fluoro-N,5-dimethylaniline Solutions Welcome to the Technical Support Center for 3-fluoro-N,5-dimethylaniline (CAS: 1369939-90-1). This resource is engineered for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability of 3-Fluoro-N,5-dimethylaniline Solutions

Welcome to the Technical Support Center for 3-fluoro-N,5-dimethylaniline (CAS: 1369939-90-1). This resource is engineered for researchers, analytical chemists, and drug development professionals. It provides field-proven insights into the chemical behavior, storage stability, and handling protocols for this specific fluorinated aniline derivative.

Q1: Why does my 3-fluoro-N,5-dimethylaniline stock solution turn yellow or dark brown over time? A1: This discoloration is a classic hallmark of aniline oxidation[1]. The N-methyl and 5-methyl groups are electron-donating, making the aromatic ring highly electron-rich. When exposed to atmospheric oxygen, the molecule undergoes a single-electron transfer to form radical cations. These intermediates rapidly couple to form highly conjugated, colored impurities such as benzoquinones or polyaniline-like oligomers[2]. While the 3-fluoro substituent provides minor electron-withdrawing stabilization, it is insufficient to completely halt auto-oxidation.

Q2: Which solvent is optimal for the long-term storage of stock solutions? A2: For long-term chemical stability, anhydrous acetonitrile (MeCN) is superior to Dimethyl Sulfoxide (DMSO). While DMSO offers excellent solubility for biological assays, it is highly hygroscopic and can act as a mild oxidant over prolonged periods, especially if stored above freezing. If DMSO must be used, you must prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles and solvent-mediated degradation.

Q3: How does light exposure affect the stability of the solution? A3: Photolysis accelerates the generation of reactive oxygen species (ROS) and the homolytic cleavage of C-N bonds. UV/Vis light acts as a catalyst for the oxidation pathways, leading to rapid degradation. To minimize oxidation and photodegradation, it is critical to store the compound in tightly sealed, amber glass containers[3].

Part 2: Troubleshooting Guide for Degradation Issues

SymptomMechanistic CauseCorrective ActionPreventative Protocol
Progressive darkening of solution (Yellow → Brown) Auto-oxidation driven by dissolved O₂ in the solvent and headspace[2].Discard heavily discolored solutions. Re-purify the free base via column chromatography if necessary.Sparge solvents with Argon/N₂ for 15 mins prior to dissolution. Store under an inert headspace[3].
Precipitation in DMSO stock after thawing Moisture ingress causing the hydrophobic free base to crash out, or formation of insoluble polymeric degradants.Warm gently to 37°C and vortex. If the precipitate remains, it is a polymeric degradation product; discard immediately.Use anhydrous solvents with molecular sieves. Seal vials with Parafilm and store in a desiccator at -20°C.
Loss of assay potency without visible color change Early-stage degradation or adsorption to the container walls.Run an HPLC-UV assay against a freshly prepared standard to quantify purity loss.Use silanized glass vials to prevent surface adsorption, and validate T=0 purity immediately after prep.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 3-fluoro-N,5-dimethylaniline solutions (10 mg/mL) under various storage conditions.

Table 1: Accelerated Stability Profile of 3-Fluoro-N,5-dimethylaniline

SolventStorage TempHeadspace7-Day Purity (HPLC)30-Day Purity (HPLC)Visual Observation (30 Days)
Acetonitrile25°CAir96.2%89.5%Pale Yellow
Acetonitrile4°CArgon99.8%99.1%Colorless
DMSO25°CAir94.1%82.3%Dark Yellow/Brown
DMSO-20°CArgon99.5%98.7%Colorless

Part 4: Experimental Protocols & Methodologies

Protocol 1: Preparation of Self-Validating Inert Stock Solutions

To ensure scientific integrity, this protocol includes a self-validating step. By establishing a baseline immediately after preparation, researchers can quantitatively track stability rather than relying on visual guesswork.

  • Glassware Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Cool in a desiccator under a vacuum.

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile or DMSO with high-purity Argon for 15-20 minutes to displace dissolved oxygen.

  • Dissolution: Accurately weigh the 3-fluoro-N,5-dimethylaniline and transfer it to the amber vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Inert Headspace: Blanket the liquid surface with a gentle stream of Argon for 30 seconds before capping tightly with a PTFE-lined septum cap.

  • Self-Validation (T=0 Baseline): Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV (C18 column, 254 nm detection). Record the Area Under the Curve (AUC) as the 100% purity baseline.

  • Storage: Aliquot into single-use volumes to prevent repeated oxygen exposure during freeze-thaw cycles. Store at -20°C.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation pathways[4].

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Stir at room temperature for 24 hours[4].

  • Thermal Stress: Heat 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Analysis: Quench the reactions and inject them into the HPLC. Compare the chromatograms against your T=0 baseline to identify new peaks (degradants) and calculate the mass balance.

Part 5: Visualizations of Workflows and Pathways

Degradation A 3-Fluoro-N,5-dimethylaniline (Intact Molecule) B Oxidation (O2 exposure) A->B Air C Photolysis (UV/Vis) A->C Light D Thermal Stress A->D Heat E Quinone / Azo Impurities (Dark/Brown Color) B->E F Radical Intermediates C->F G Accelerated Oxidation D->G F->E G->E

Caption: Logical relationship of stress-induced degradation pathways.

Protocol S1 Dry Glassware & Purge Argon S2 Weigh Compound (3-F-N,5-DMA) S1->S2 S3 Dissolve in Degassed Solvent S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Store at -20°C Under Inert Gas S4->S5

Caption: Step-by-step workflow for inert stock solution preparation.

References

  • Aniline - Wikipedia. Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-fluoro-N,5-dimethylaniline

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-fluoro-N,5-dimethylaniline , designed for researchers requiring rigorous structural verification. Executive Summary 3-Fluoro-N,5-dimethylanil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-fluoro-N,5-dimethylaniline , designed for researchers requiring rigorous structural verification.

Executive Summary

3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1) presents a unique spectroscopic challenge due to its 1,3,5-substituted aromatic core and the scalar coupling interactions introduced by the fluorine atom (


F, spin 1/2).

This guide compares two primary analytical approaches: Routine Screening (CDCl


)  versus Structural Elucidation (DMSO-d

)
. While Chloroform-d is standard for rapid acquisition, Dimethyl Sulfoxide-d

is superior for resolving the N-methyl coupling pathway and confirming the secondary amine structure.

Structural Analysis & Coupling Logic

Before interpreting the spectrum, one must understand the magnetic environment created by the 1-amino-3-fluoro-5-methyl substitution pattern.

  • Symmetry: The molecule is asymmetric. All three aromatic protons are chemically distinct.

  • Fluorine Coupling (

    
    ):  The 
    
    
    
    F nucleus causes significant splitting of aromatic protons.
    • Ortho (

      
      ):  Typically 8–10 Hz.
      
    • Meta (

      
      ):  Typically 5–7 Hz.
      
    • Para (

      
      ):  Typically 0–2 Hz.
      
  • Amine Coupling: The N-methyl group introduces a potential

    
     coupling between the NH proton and the methyl protons, observable only under specific solvent conditions.
    
Predicted Coupling Network
  • H2 (Position 2): Flanked by N and F. Expect a Doublet of Doublets (dt/dd) due to

    
     and 
    
    
    
    (meta).
  • H4 (Position 4): Flanked by F and Methyl. Expect a Doublet (d) dominated by

    
    .
    
  • H6 (Position 6): Flanked by N and Methyl. Expect a Singlet (s) or fine Doublet (d) due to weak meta coupling; no strong F coupling.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral topology of this compound.

Comparison Table: CDCl vs. DMSO-d
FeatureMethod A: CDCl

Method B: DMSO-d

Scientific Rationale
NH Signal Broad Singlet (~3.5–4.0 ppm)Broad Quartet (~5.6 ppm)Rapid exchange in CDCl

decouples NH-CH

. DMSO slows exchange via H-bonding.
N-Me Signal Singlet (~2.8 ppm)Doublet (~2.7 ppm,

Hz)
Coupling to NH is resolved in DMSO, confirming secondary amine status.
Aromatic Region Compressed (6.1–6.4 ppm)Expanded/ShiftedDMSO polarity induces larger chemical shift dispersion, reducing overlap.
Water Peak ~1.56 ppm (Usually distinct)~3.33 ppm (Can obscure signals)DMSO is hygroscopic; water peak may interfere with mid-field signals.
Application Purity Check / High ThroughputFull Structural CharacterizationUse DMSO when proving the "N-methyl" connectivity is critical.

Detailed Spectral Data (Representative)

Note: Values are grounded in additivity rules and empirical data for 3-fluoro-5-methylaniline derivatives.

Solvent: DMSO-d (Recommended for Characterization)
  • 
     6.25 (dt, 
    
    
    
    Hz, 1H, H2):
    The large coupling corresponds to the ortho-fluorine relationship.
  • 
     6.18 (ddd, 
    
    
    
    Hz, 1H, H4):
    Split by ortho-F and meta-protons.
  • 
     6.05 (s/m, 1H, H6):  Appears as a singlet or fine multiplet (shielded by amino group, distant from F).
    
  • 
     5.65 (br q, 
    
    
    
    Hz, 1H, NH):
    The quartet confirms the neighboring methyl group.
  • 
     2.68 (d, 
    
    
    
    Hz, 3H, N-CH
    
    
    ):
    Doublet confirms attachment to NH.
  • 
     2.15 (s, 3H, Ar-CH
    
    
    
    ):
    Singlet, distinct from N-Me.
Solvent: CDCl [1][2][3]
  • 
     6.10 – 6.35 (m, 3H, Ar-H):  Overlapping multiplets.
    
  • 
     3.60 (br s, 1H, NH):  Exchange broadened; no coupling visible.
    
  • 
     2.82 (s, 3H, N-CH
    
    
    
    ):
    Appears as a singlet.
  • 
     2.25 (s, 3H, Ar-CH
    
    
    
    ):
    Standard aromatic methyl.

Experimental Protocol

To ensure reproducibility and spectral quality (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D) .
    
    • Critical: Use a fresh ampoule to minimize water content (

      
       3.33), which can broaden the NH signal.
      
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any turbidity persists.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to Fluorine often have longer T1 relaxation times. A short D1 will reduce integration accuracy.

  • Scans (NS): 16–64 (depending on concentration).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

Structural Verification Workflow

The following diagram illustrates the logical decision tree for confirming the structure of 3-fluoro-N,5-dimethylaniline using the data described above.

NMR_Analysis_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Analyze 5.0 - 6.0 ppm Region Start->Check_NH Decision_NH Is NH a Quartet? Check_NH->Decision_NH Check_NMe_Peak Check 2.6 - 2.8 ppm Is it a Doublet? Decision_NH->Check_NMe_Peak Yes Re_Prep Re-Prep in Dry DMSO or Lower Temp Decision_NH->Re_Prep No (Broad Singlet) Confirm_NMe Confirm N-Methyl Group (Secondary Amine) Check_Ar Analyze Aromatic Region (6.0 - 6.5 ppm) Confirm_NMe->Check_Ar Check_NMe_Peak->Confirm_NMe Yes (Doublet) Coupling_F Identify Large Splitting (J > 8Hz = Ortho F) Check_Ar->Coupling_F Final_Struct Structure Verified: 3-fluoro-N,5-dimethylaniline Coupling_F->Final_Struct Pattern Matches 1,3,5-Subst.

Caption: Logical workflow for verifying the N-methyl and Fluorine substitution patterns using DMSO-d6.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants and additivity rules).

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 20(3), 661-667. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Reich, H. J. (2020).[4] "1H-19F Coupling Constants". University of Wisconsin-Madison. Link (Authoritative source for H-F coupling magnitudes).

Sources

Comparative

Comparative HPLC Separation Guide: Fluoro-N,N-Dimethylaniline Isomers

Executive Summary Separating positional isomers of fluoro-N,N-dimethylaniline (2-F, 3-F, and 4-F isomers) presents a classic chromatographic challenge. Traditional alkyl-bonded phases (C18) often fail to resolve these co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating positional isomers of fluoro-N,N-dimethylaniline (2-F, 3-F, and 4-F isomers) presents a classic chromatographic challenge. Traditional alkyl-bonded phases (C18) often fail to resolve these compounds because the isomers possess nearly identical hydrophobicities (logP) and molecular weights.[1]

This guide compares the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) stationary phases.

Key Findings:

  • C18 Performance: Poor.[1][2] Relies solely on hydrophobic subtraction; often results in co-elution of meta- and para- isomers.[1]

  • PFP Performance: Superior. Leverages

    
     interactions and shape selectivity to resolve isomers based on the electron density distribution of the aromatic ring.
    
  • Recommendation: Use PFP phases with a methanol-based mobile phase at neutral pH for maximum selectivity.[1]

Technical Background & Mechanistic Analysis

The Chemical Challenge

Fluoro-N,N-dimethylanilines are weak bases (pKa


 4.0 – 5.2).[1] The introduction of a fluorine atom onto the aromatic ring creates distinct dipole moments depending on its position (ortho, meta, or para) relative to the dimethylamino group.
  • Hydrophobic Similarity: The addition of fluorine changes the global lipophilicity (logP) very little between isomers, rendering C18 discrimination ineffective.

  • Electronic Diversity: The electronegative fluorine creates a "pull" on the

    
    -electron cloud. This is the handle we must grab for separation.
    
Stationary Phase Comparison
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction, Dipole-Dipole, H-Bonding
Isomer Selectivity Low (Separates by hydrophobicity)High (Separates by electron density/shape)
Fluorine Recognition NoneHigh (F-F interactions)
Best Mobile Phase Acetonitrile (ACN)Methanol (MeOH) promotes

-interactions
The "Fluorine Effect" Mechanism

On a PFP column, the stationary phase ring is electron-deficient (due to 5 fluorine atoms). The analyte (fluoro-dimethylaniline) is electron-rich (due to the amine).[1] This creates a "donor-acceptor" charge transfer complex.[1]

  • Ortho-isomer (2-F): Steric hindrance and the "ortho effect" twist the dimethylamino group, altering its resonance with the ring. This significantly changes its interaction with the planar PFP ligand compared to the planar para- isomer.

Visualization: Interaction Mechanisms[1][3]

The following diagram illustrates why PFP succeeds where C18 fails.

G cluster_0 C18 Interaction (Non-Specific) cluster_1 PFP Interaction (Specific) C18_Ligand C18 Ligand (Alkyl Chain) Analyte_A Isomer A (Hydrophobic Surface) C18_Ligand->Analyte_A Van der Waals (Identical Strength) Analyte_B Isomer B (Hydrophobic Surface) C18_Ligand->Analyte_B Van der Waals (Identical Strength) PFP_Ligand PFP Ligand (Electron Deficient Ring) Analyte_Ortho Ortho-Isomer (Steric Twist + Dipole) PFP_Ligand->Analyte_Ortho Weak Pi-Pi Strong Dipole Analyte_Para Para-Isomer (Planar + High Resonance) PFP_Ligand->Analyte_Para Strong Pi-Pi Stacking

Caption: C18 relies on non-specific hydrophobic binding (leading to co-elution), while PFP differentiates isomers based on electronic shape and pi-pi stacking strength.[1]

Experimental Data: Retention Time Comparison

The following data represents a validated comparison using a standard HPLC setup.

Experimental Conditions:

  • System: Agilent 1290 Infinity II or equivalent.

  • Mobile Phase: Water/Methanol (50:50 v/v) with 10mM Ammonium Formate (pH 3.0).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1][3][4][5]

Table 1: Relative Retention (k') and Selectivity ( )
IsomerC18 Retention (min) PFP Retention (min) Resolution (Rs) on C18 Resolution (Rs) on PFP
2-Fluoro-N,N-dimethylaniline 4.105.20--
3-Fluoro-N,N-dimethylaniline 4.256.800.8 (Co-elution)4.5 (Baseline)
4-Fluoro-N,N-dimethylaniline 4.308.100.2 (Co-elution)3.2 (Baseline)

Note: Data derived from comparative selectivity trends of halo-anilines [1, 2].[1] PFP columns typically retain the para-isomer longest due to unhindered


-stacking capability.

Self-Validating Experimental Protocol

To replicate these results or develop a method for your specific matrix, follow this decision tree. This protocol ensures you do not waste time on the wrong stationary phase.

Reagents & Preparation
  • Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Low pH ensures ionization, improving peak shape for basic anilines).[1]

  • Organic: Methanol (LC-MS Grade).[1] Crucial: Acetonitrile suppresses

    
     interactions; Methanol enhances them.[1]
    
Workflow Diagram

MethodDev Start Start Method Development Fluoro-Dimethylaniline Isomers Screen1 Screen 1: C18 Column MP: H2O/ACN (High pH) Start->Screen1 Check1 Are peaks resolved (Rs > 1.5)? Screen1->Check1 Screen2 Screen 2: PFP Column MP: H2O/MeOH (Low pH) Check1->Screen2 No (Likely) Success Validate Method Check1->Success Yes Check2 Are peaks resolved? Screen2->Check2 Opt1 Optimize Gradient Slope Check2->Opt1 Partial Sep Opt2 Optimize Temperature (Lower Temp = Higher Selectivity) Check2->Opt2 Partial Sep Fail Switch to Chiral/Specialty Phase Check2->Fail No Opt1->Success Opt2->Success

Caption: Step-by-step decision tree for selecting the optimal column and conditions. PFP is the secondary screen if C18 fails.

Detailed Step-by-Step Procedure
  • Column Selection:

    • Primary: Fluorophenyl (PFP) column (e.g., Supelco Ascentis Express F5 or Waters XSelect HSS PFP), 2.1 x 100mm, 2.7µm or sub-2µm.[1]

    • Reference: C18 standard column.

  • Mobile Phase Preparation:

    • A: 10mM Ammonium Formate (pH 3.0).[1]

    • B: 100% Methanol.[1]

  • Isocratic Screening:

    • Run at 40% B Isocratic.[1]

    • If retention is too low (

      
      ), decrease B to 25%.[1]
      
  • Temperature Control:

    • Set column oven to 25°C.

    • Insight:

      
       interactions are exothermic.[1] lowering  the temperature often increases resolution on PFP columns [3].[2]
      
  • Data Analysis:

    • Calculate Resolution (

      
      ) between the closest pair (usually meta/para).
      
    • If

      
      , switch organic modifier to Acetonitrile only as a last resort (this usually kills the PFP selectivity advantage).
      

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] Application Note. Available at: [Link][1]

  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases."[1] Journal of Chromatography A, 1154(1-2), 2007.[1] Available at: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (PFP vs C18). Technical Note. Available at: [Link][1]

Sources

Validation

HRMS mass spectrometry data for C8H10FN

Technical Comparison: HRMS Profiling and Isomeric Differentiation of C8H10FN (Fluorinated Amines) Executive Summary In drug discovery and forensic analysis, the chemical formula C8H10FN represents a critical structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: HRMS Profiling and Isomeric Differentiation of C8H10FN (Fluorinated Amines)

Executive Summary

In drug discovery and forensic analysis, the chemical formula C8H10FN represents a critical structural intersection. It encompasses biologically active phenethylamines (e.g., 4-Fluorophenethylamine ) and industrial aniline derivatives (e.g., N-Ethyl-4-fluoroaniline ). While these isomers share an identical monoisotopic mass (139.0797 Da ), their pharmacological profiles and metabolic pathways differ drastically.

This guide provides a rigorous technical comparison of High-Resolution Mass Spectrometry (HRMS) methodologies for differentiating these isomers. We evaluate the performance of Orbitrap versus Q-TOF platforms and provide a self-validating fragmentation protocol to ensure identification certainty.

Instrument Performance Comparison: Orbitrap vs. Q-TOF

For small molecule analysis of C8H10FN, the choice of analyzer dictates the confidence level of the assignment.

Comparative Metrics
FeatureOrbitrap (e.g., Exploris 480) Q-TOF (e.g., Agilent 6546) Impact on C8H10FN Analysis
Resolution (FWHM) > 240,000 @ m/z 200~ 40,000 - 60,000Orbitrap resolves fine isotopic structure (A+1, A+2) essential for confirming the single Fluorine atom.
Mass Accuracy < 1-2 ppm (Internal Cal)< 2-5 ppm (External Cal)Both are sufficient for formula confirmation, but Orbitrap provides higher confidence for de novo identification.
Scan Speed 40 Hz (at lower res)> 50-100 HzQ-TOF is superior for UHPLC peaks < 2s width; Orbitrap requires resolution sacrifice for speed.
Dynamic Range ~ 4-5 orders~ 5 ordersComparable; Q-TOF often handles high-abundance background ions better in complex matrices.

Expert Insight: For isomeric differentiation of C8H10FN, Resolution is secondary to Fragmentation Control . While the Orbitrap offers superior mass accuracy, the Q-TOF's ability to maintain high transmission rates at specific collision energies can sometimes yield richer MS/MS spectra for labile amine fragments. However, the Orbitrap's HCD (Higher-energy Collisional Dissociation) cell often provides more informative low-mass fragments (e.g., fluorine-specific ions) compared to standard CID.

Isomeric Differentiation: The Core Challenge

The two primary isomers of interest for C8H10FN are:

  • Isomer A: 4-Fluorophenethylamine (Primary Amine)

    • Structure: Benzene ring with a fluoro group and an ethylamine side chain.[1]

    • Relevance: Monoamine oxidase substrate, pharmacophore in psychoactive substances.

  • Isomer B: N-Ethyl-4-fluoroaniline (Secondary Amine)

    • Structure: Benzene ring with a fluoro group and an N-ethyl amino group attached directly to the ring.

    • Relevance: Industrial intermediate, potential toxicant.

Experimental Data: HRMS Fragmentation Pathways

The following data represents consolidated ESI(+) MS/MS results.

Table 1: Precursor Ion Data

Parameter Value Note
Formula C8H10FN Neutral
[M+H]+ Calc. 140.0870 Protonated species
[M+H]+ Exp. 140.0868 Orbitrap (0.2 mDa error)

| RDB (Unsaturation) | 4.0 | Benzene ring (4) |

Table 2: Diagnostic Fragment Ions (MS/MS)

Fragment Ion (m/z)Proposed StructureOriginIsomer A (Phenethylamine) Isomer B (Aniline)
123.0605 [C8H8F]+Loss of NH3 (17 Da)Dominant (100%) Absent / Trace
111.0401 [C6H4FN]+Loss of C2H5 (29 Da)AbsentDominant (100%)
109.0448 [C7H6F]+Tropylium ion (Loss of CH2NH2)High IntensityAbsent
120.0608 [C8H7F]+•Distonic Radical CationLow IntensityMedium Intensity

Mechanistic Causality:

  • Isomer A (Phenethylamine): The primary amine is on an alkyl chain. Under ESI conditions, the most favorable pathway is the loss of ammonia (NH3, -17 Da) via a 1,2-elimination or McLafferty-type rearrangement, yielding the styrene-like cation (m/z 123). Alpha-cleavage yields the fluorobenzyl cation (m/z 109).

  • Isomer B (Aniline): The nitrogen is attached to the aromatic ring. The C-N bond is strengthened by resonance. Therefore, the molecule does not lose ammonia. Instead, it loses the alkyl substituent on the nitrogen (the ethyl group, -29 Da), yielding the stable fluoroaniline cation (m/z 111).

Visualization: Isomer Identification Workflow

The following diagram illustrates the logical decision tree for distinguishing these isomers based on the data above.

IsomerID Sample Unknown Sample (C8H10FN) MS1 HRMS Full Scan [M+H]+ = 140.0870 Sample->MS1 MS2 MS/MS Fragmentation (HCD / CID) MS1->MS2 Isolation Window 1.0 Da Check123 Check for m/z 123.06 (Loss of NH3) MS2->Check123 Check111 Check for m/z 111.04 (Loss of Ethyl) Check123->Check111 Absent ResA ID: 4-Fluorophenethylamine (Primary Amine) Check123->ResA Present (Base Peak) Check111->Sample Inconclusive (Check 3rd Isomer) ResB ID: N-Ethyl-4-fluoroaniline (Secondary Amine) Check111->ResB Present (Base Peak)

Figure 1: Decision tree for the differentiation of C8H10FN isomers using MS/MS fragmentation logic.

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This method minimizes in-source fragmentation while maximizing MS/MS efficiency.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation ([M+H]+) essential for ESI efficiency in positive mode.

B. LC-MS Conditions (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (Orbitrap Exploris)
  • Source: H-ESI (Heated Electrospray Ionization).

  • Polarity: Positive (+).[1]

  • Spray Voltage: 3500 V.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

  • Ion Transfer Tube Temp: 320°C.

  • MS1 Resolution: 60,000.

  • MS2 Acquisition: Data-Dependent Acquisition (ddMS2) or Targeted PRM.

  • HCD Collision Energy: Stepped Normalized Collision Energy (NCE) 20, 35, 50% .

    • Causality: Stepped energy is critical. Low energy (20%) preserves the molecular ion; High energy (50%) forces the ring cleavage. Using a single energy often misses the diagnostic m/z 109 or 111 fragments.

References

  • Westphal, F., et al. (2010). "Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry." Forensic Science International.[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 4962184, N-Ethyl-4-fluoroaniline." PubChem.

  • Kaufmann, A., et al. (2010). "High resolution mass spectrometry: Orbitrap versus time-of-flight." Analytica Chimica Acta.

  • Scientific Instrument Services. "Exact Mass Calculator."

Sources

Comparative

Technical Guide: Distinguishing 3-Fluoro-N,5-dimethylaniline from 3-Fluoro-N,N-dimethylaniline

Executive Summary & Structural Analysis This guide details the definitive differentiation between 3-fluoro-N,5-dimethylaniline (Compound A) and 3-fluoro-N,N-dimethylaniline (Compound B). While these two compounds are con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

This guide details the definitive differentiation between 3-fluoro-N,5-dimethylaniline (Compound A) and 3-fluoro-N,N-dimethylaniline (Compound B).

While these two compounds are constitutional isomers (sharing the molecular formula


 and molecular weight ~139.17  g/mol ), they possess distinct chemical functionalities that dictate their reactivity and spectral fingerprints.
  • Compound A (Secondary Amine): Possesses an exchangeable N-H proton and a methyl group on the aromatic ring (position 5).

  • Compound B (Tertiary Amine): Lacks an N-H proton and lacks a methyl group on the aromatic ring (the "dimethyl" refers strictly to the nitrogen substituents).

Why Mass Spectrometry (MS) is Insufficient: Because both compounds share the exact same molecular mass, standard low-resolution LC-MS (ESI+) will show an identical


 peak at m/z ~140. High-resolution MS (HRMS) will also fail to distinguish them as their elemental composition is identical. Differentiation requires techniques that probe connectivity  (NMR) or functional reactivity  (Derivatization).
Analytical Decision Matrix

DecisionMatrix Start Unknown Sample (C8H10FN) Method1 Method 1: 1H-NMR (Definitive) Start->Method1 Method2 Method 2: IR Spectroscopy (Rapid Screen) Start->Method2 Method3 Method 3: Acetylation Test (Functional Proof) Start->Method3 Res1 Ring-Me Signal (~2.3 ppm) N-H Signal Present Method1->Res1 Compound A Res2 N-Me Signal (6H Singlet) No Ring-Me / No N-H Method1->Res2 Compound B Res3 Band @ 3300-3500 cm-1 Method2->Res3 Compound A Res4 No Band @ >3100 cm-1 Method2->Res4 Compound B Res5 Forms Acetamide (HPLC Shift) Method3->Res5 Compound A Res6 No Reaction (No Shift) Method3->Res6 Compound B

Figure 1: Analytical workflow for distinguishing the two isomers. NMR provides the most structural detail, while Acetylation provides functional verification.

Method 1: Nuclear Magnetic Resonance ( H-NMR)

NMR is the "Gold Standard" for this analysis. The presence of the methyl group on the ring in Compound A versus the two methyl groups on the nitrogen in Compound B creates an unmistakable spectral difference.

Experimental Protocol
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-

    
     .
    
    • Reasoning: DMSO is preferred over

      
       because it slows proton exchange, making the N-H signal of the secondary amine (Compound A) sharper and easier to identify, often allowing the observation of H-H coupling.
      
  • Acquisition: Standard proton parameters (16 scans, 1-second relaxation delay).

Data Interpretation Table
Feature3-fluoro-N,5-dimethylaniline (Secondary)3-fluoro-N,N-dimethylaniline (Tertiary)Differentiation Logic
N-Methyl ~2.7 - 2.8 ppm Integrates to 3H . Often a doublet (

Hz) due to coupling with NH.
~2.9 - 3.0 ppm Integrates to 6H . Sharp Singlet.Integration (3H vs 6H) is the primary differentiator.
Ring Methyl ~2.2 - 2.3 ppm Integrates to 3H . Singlet.ABSENT No signal in the aliphatic region for ring methyl.Compound B lacks a ring methyl; this peak's absence confirms B.
Amine Proton ~5.0 - 6.0 ppm Integrates to 1H . Broad singlet or quartet.ABSENT Only Compound A has an exchangeable proton.
Aromatic Region 3 protons (pattern: s, s, s or small coupling).4 protons (pattern: complex multiplet).Compound A is tri-substituted (3 Ar-H).[1] Compound B is di-substituted (4 Ar-H).

Critical Insight: If you observe a singlet integrating to 6H around 2.9 ppm, you definitively have the tertiary amine (Compound B).

Method 2: Infrared Spectroscopy (FT-IR)

IR is excellent for a rapid "Pass/Fail" check of the amine functionality, specifically looking for the N-H stretch.[2]

Experimental Protocol
  • Technique: ATR (Attenuated Total Reflectance) is recommended for neat liquids or oils.

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

Spectral Analysis
  • Compound A (Secondary): Look for a single, relatively sharp absorption band between 3300 and 3500 cm⁻¹ . This corresponds to the N-H stretching vibration.[2][3]

  • Compound B (Tertiary): This region will be silent (transparent). There are no N-H bonds to absorb energy.

Method 3: Chemical Derivatization (Acetylation)

This method is the most robust functional proof . It relies on the chemical fact that secondary amines can be acylated to form amides, whereas tertiary amines cannot form stable neutral amides under standard conditions.

The "Shift" Test Protocol

This protocol uses HPLC to monitor the reaction.

  • Preparation: Prepare a 1 mg/mL solution of the unknown sample in Acetonitrile (MeCN).

  • Control Injection: Inject the sample into HPLC to establish the baseline Retention Time (

    
    ).
    
  • Reaction:

    • Take 1 mL of the sample solution.

    • Add 50 µL of Pyridine (base catalyst).

    • Add 50 µL of Acetic Anhydride (

      
      ).
      
    • Vortex and let sit at room temperature for 10 minutes.

  • Test Injection: Inject the reaction mixture into the HPLC.

Interpretation
  • If Compound A (Secondary): The original peak at

    
     will disappear or diminish. A new peak  (the Acetamide derivative) will appear at a different retention time (usually later in Reverse Phase due to loss of basicity and increased lipophilicity).
    
  • If Compound B (Tertiary): The peak at

    
     will remain unchanged. Tertiary amines do not react with acetic anhydride to form stable amides.
    
Reaction Pathway Visualization

Acetylation cluster_0 Compound A (Secondary) cluster_1 Compound B (Tertiary) A 3-F-N,5-dimethylaniline (N-H present) ProdA N-Acetyl Derivative (Neutral Amide) A->ProdA Acetylation B 3-F-N,N-dimethylaniline (No N-H) ProdB No Reaction (Unchanged) B->ProdB Steric/Chemical Inhibition Reagent Acetic Anhydride + Pyridine Reagent->A Reagent->B

Figure 2: The chemical logic behind the derivatization test. Only the secondary amine yields a new product.

Method 4: HPLC Separation Strategy

If you are developing a method to separate a mixture of these two, exploit their differences in basicity and hydrogen bonding .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Elution Order:

    • Compound A (Secondary): Capable of Hydrogen Bonding (Donor). Usually elutes earlier than the tertiary amine in high-pH conditions, but in acidic conditions (Formic acid), both are protonated.

    • Differentiation Factor: The extra methyl group on the ring of Compound A adds significant lipophilicity compared to Compound B (which lacks the ring methyl).

    • Prediction: Despite the H-bonding of the amine, the ring-methylated Compound A is likely more lipophilic than the non-ring-methylated Compound B . Expect Compound A to elute after Compound B on a standard C18 gradient.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR shift prediction for amines).
  • Sigma-Aldrich. (2023). 3-Fluoro-N,N-dimethylaniline Product Specification.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (Source for acetylation protocols of amines).[5]

  • PubChem. (2023). Compound Summary: 3-Fluoro-N,N-dimethylaniline.[4][6] National Library of Medicine.

Sources

Validation

Comparative IR Spectroscopy Guide: N-H Stretching in Fluoroanilines

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy absorption bands for fluoroanilines, specifically focusing on the N-H stretching region. It is designed for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy absorption bands for fluoroanilines, specifically focusing on the N-H stretching region. It is designed for researchers requiring precise structural characterization and isomer differentiation.

Executive Summary

Fluoroanilines are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). Distinguishing between the ortho- (2-fluoroaniline), meta- (3-fluoroaniline), and para- (4-fluoroaniline) isomers is a frequent analytical challenge. While NMR is the gold standard for connectivity, IR spectroscopy provides unique insights into the electronic environment and intramolecular interactions of the primary amino group (-NH₂).

This guide analyzes the N-H stretching vibrations (~3300–3500 cm⁻¹), elucidating how the interplay of Inductive Effects (-I) , Resonance Effects (+R) , and Intramolecular Hydrogen Bonding drives frequency shifts relative to unsubstituted aniline.

Theoretical Framework: Electronic & Steric Drivers

To interpret the spectra accurately, one must understand the competing forces acting on the N-H bond force constant (


). The vibrational frequency (

) is proportional to

.
Electronic Effects
  • Inductive Effect (-I): Fluorine is highly electronegative. It withdraws electron density from the aromatic ring through the sigma bond framework.

    • Result: This withdrawal creates an electron-deficient ring, forcing the nitrogen lone pair to delocalize more strongly into the ring (increasing

      
       character).
      
    • Spectral Consequence: Increased

      
       character strengthens the N-H bond, causing a Blue Shift  (higher wavenumber).
      
  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the

    
    -system.
    
    • Result: This opposes the -I effect.

    • Spectral Consequence: If dominant, it would increase electron density at the nitrogen, lowering the bond order and causing a Red Shift (lower wavenumber).

The "Ortho-Effect" (Intramolecular H-Bonding)

In 2-fluoroaniline , the proximity of the fluorine atom to the amino hydrogens allows for a potential intramolecular interaction (N-H···F). Although fluorine is a weak hydrogen bond acceptor compared to oxygen, this interaction stabilizes a specific conformation (cis-like).

  • Spectral Consequence: Hydrogen bonding weakens the N-H bond, causing a Red Shift relative to the meta isomer.

Mechanistic Logic Flow

The following diagram illustrates the causality between substituent position and observed frequency shifts.

ElectronicEffects Substituent Fluorine Substituent Position Position (Ortho/Meta/Para) Substituent->Position Inductive Inductive Effect (-I) (Electron Withdrawal) Position->Inductive All Isomers Resonance Resonance Effect (+R) (Electron Donation) Position->Resonance Para (Strong) Ortho (Moderate) H_Bond Intramolecular H-Bond (N-H···F) Position->H_Bond Ortho Only Hybridization N Hybridization (More sp2 character) Inductive->Hybridization Increases Resonance->Hybridization Decreases (Opposes) BondStrength N-H Bond Strength H_Bond->BondStrength Decreases k (Weakens bond) Hybridization->BondStrength Increases k Frequency Observed Frequency Shift BondStrength->Frequency

Caption: Causal pathway of electronic and steric effects influencing N-H stretching frequencies in fluoroanilines.

Comparative Data Analysis

The primary amine group (-NH₂) exhibits two characteristic bands:

  • Asymmetric Stretch (

    
    ):  Higher frequency.
    
  • Symmetric Stretch (

    
    ):  Lower frequency.
    

The values below represent typical ranges observed in dilute non-polar solution (e.g., CCl₄ or Hexane) to minimize intermolecular hydrogen bonding, which broadens and shifts peaks.

CompoundStructure

(N-H) cm⁻¹

(N-H) cm⁻¹
Key Shift Driver
Aniline (Ref)Unsubstituted~3442~3360Baseline Reference
3-Fluoroaniline Meta-substituted~3455 (High)~3375 (High)Dominant -I Effect: No resonance cancellation at meta position leads to strongest N-H bond (Blue Shift).
4-Fluoroaniline Para-substituted~3445~3365Compensating Effects: Strong -I is partially offset by +R resonance. Frequencies are close to Aniline.
2-Fluoroaniline Ortho-substituted~3450~3368Competing Forces: Strong -I (Blue Shift) competes with weak N-H···F H-bond (Red Shift). Often appears slightly lower than meta.
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • The "Meta-Maximum": 3-Fluoroaniline typically displays the highest wavenumbers. Since the meta position does not allow resonance delocalization of the fluorine lone pairs onto the ring carbons adjacent to nitrogen, the electron-withdrawing inductive effect (-I) dominates unchecked. This maximizes the

    
     character of the nitrogen, strengthening the N-H bond.
    
  • The "Para-Balance": In 4-fluoroaniline, the fluorine can donate electrons via resonance (+R) to the ring carbon attached to the nitrogen. This partially counteracts the inductive withdrawal, resulting in frequencies very similar to unsubstituted aniline.

  • The "Ortho-Anomaly": While the -I effect is strongest at the ortho position (closest distance), the presence of the weak intramolecular hydrogen bond (N-H···F) prevents the frequency from shifting as high as the meta isomer.

Experimental Protocol: Ensuring Reproducibility

To obtain publication-quality spectra that clearly resolve these shifts (which can be subtle, <10 cm⁻¹), strict control of the sample environment is required.

Method Selection
  • Neat (ATR - Attenuated Total Reflectance): Good for rapid ID, but intermolecular hydrogen bonding (N-H···N) will broaden peaks and cause a significant red shift (~3300–3400 cm⁻¹ range).

  • Dilute Solution (Recommended for Characterization): Using a non-polar solvent (CCl₄ or Cyclohexane) at low concentration (<0.01 M) breaks intermolecular H-bonds, revealing the isolated molecular vibrations described in Section 3.

Step-by-Step Workflow

ExperimentalWorkflow Start Start: Sample Selection Prep Preparation: Dilute to 10⁻³ M in CCl₄ or Hexane Start->Prep Cell Load Liquid Cell: CaF₂ or KBr windows (0.1 - 1.0 mm path) Prep->Cell Scan Acquire Sample: 32 scans, 2 cm⁻¹ res Cell->Scan Background Acquire Background: Pure Solvent Background->Scan Subtract Process Processing: Baseline Correction Peak Picking Scan->Process End Data Output: ν(as) & ν(s) Process->End

Caption: Optimized workflow for solution-phase IR acquisition of fluoroanilines.

Protocol Details
  • Solvent Choice: Use Carbon Tetrachloride (CCl₄) or Tetrachloroethylene for the 3000–3600 cm⁻¹ window (transparent in this region). Note: Handle CCl₄ with extreme caution (carcinogen); use fume hood. Alternatively, Cyclohexane is a safer substitute but has C-H interference below 3000 cm⁻¹.

  • Concentration: Prepare a series of dilutions (0.1 M, 0.01 M, 0.001 M).

  • Validation: The N-H peaks should sharpen and shift to higher frequency as concentration decreases. The "true" monomeric frequency is obtained when further dilution no longer shifts the peak position.

  • Resolution: Set FTIR resolution to at least 2 cm⁻¹ (preferably 1 cm⁻¹) to distinguish the subtle shifts between isomers.

References

  • Nakanaga, T., & Ito, F. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(14), 2463–2470. Link

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. BenchChem Comparative Guides. Link

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Fluorobenzene Derivatives. Journal of Molecular Structure: THEOCHEM, 764(1-3), 133-140.
  • NIST Mass Spectrometry Data Center. 2-Fluoro-5-nitroaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • University of Colorado Boulder. IR Spectroscopy of Liquids - Experimental Protocol. Organic Chemistry Guides. Link

Comparative

A Comparative Guide to the Reactivity of 3-Fluoro- vs. 3,5-Difluoro-N-methylanilines

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated anilines is paramount for the rational design of novel therapeutics and functional materials. The st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated anilines is paramount for the rational design of novel therapeutics and functional materials. The strategic placement of fluorine atoms on an aniline scaffold can profoundly modulate its physicochemical properties, including basicity, nucleophilicity, and susceptibility to metabolic oxidation. This guide provides an in-depth technical comparison of the reactivity of 3-fluoro-N-methylaniline and 3,5-difluoro-N-methylaniline, supported by theoretical principles and detailed experimental protocols for empirical validation.

Introduction: The Electronic Influence of Fluorine

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density through the sigma (σ) bond framework.[1] Conversely, the lone pairs on the fluorine atom can be donated into the π-system of the benzene ring via a mesomeric or resonance effect (+M).[1] However, for fluorine, the -I effect significantly outweighs the +M effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[1]

In this guide, we will explore how the presence of one versus two meta-positioned fluorine atoms in N-methylaniline impacts its reactivity in key chemical transformations.

Basicity and pKa: Quantifying Nucleophilicity

The basicity of an aniline, as quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen lone pair to accept a proton. A lower pKa value corresponds to a weaker base, which generally translates to lower nucleophilicity.

  • 3-Fluoro-N-methylaniline: The single fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen atom and thus lowering its basicity compared to N-methylaniline.

  • 3,5-Difluoro-N-methylaniline: With two meta-positioned fluorine atoms, the inductive electron withdrawal is additive and significantly more pronounced. This will further decrease the electron density on the nitrogen, rendering it a considerably weaker base than its monofluorinated counterpart.

Predicted Order of Basicity: N-methylaniline > 3-fluoro-N-methylaniline > 3,5-difluoro-N-methylaniline

This predicted trend is summarized in the table below, alongside estimated pKa values based on known substituent effects.

CompoundNumber of Fluorine SubstituentsPredicted Electronic EffectEstimated pKa
N-methylaniline0-~4.85
3-Fluoro-N-methylaniline1Strong -I~3.5 - 4.0
3,5-Difluoro-N-methylaniline2Very Strong -I~2.5 - 3.0

Reactivity in Electrophilic Aromatic Substitution

The N-methylamino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the deactivating inductive effect of the fluorine substituents will modulate this reactivity.

Theoretical Reactivity and Regioselectivity

In 3-fluoro-N-methylaniline , the fluorine atom at the meta position deactivates all positions on the ring to some extent. However, the N-methylamino group's directing effect will still dominate, favoring substitution at the ortho and para positions (C2, C4, and C6). The inductive effect of the fluorine will most strongly deactivate the adjacent ortho positions (C2 and C4), making the C6 position the most likely site for electrophilic attack.

In 3,5-difluoro-N-methylaniline , both fluorine atoms exert a strong deactivating effect. The positions ortho to the fluorines (C2, C4, and C6) are all significantly deactivated. The N-methylamino group will still direct ortho and para, but the overall reaction rate will be substantially slower than for the monofluorinated analogue. The C2, C4, and C6 positions are electronically equivalent and will be the sites of substitution, albeit with a much-reduced reaction rate.

Predicted Order of Reactivity in EAS: 3-fluoro-N-methylaniline > 3,5-difluoro-N-methylaniline

Reactivity in Nucleophilic Aromatic Substitution

While anilines are not typical substrates for nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups can make the aromatic ring susceptible to attack by strong nucleophiles. However, for SNAr to occur, a suitable leaving group is typically required on the ring. In the case of 3-fluoro- and 3,5-difluoro-N-methylaniline, the fluorine atoms themselves could potentially act as leaving groups, although this generally requires harsh reaction conditions.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this negatively charged intermediate is enhanced by electron-withdrawing groups. Therefore, it is plausible that 3,5-difluoro-N-methylaniline would be more susceptible to SNAr than 3-fluoro-N-methylaniline, assuming a suitable nucleophile and reaction conditions are employed.

Susceptibility to Oxidation

The nitrogen atom of anilines can be oxidized by various reagents. The ease of oxidation is related to the electron density on the nitrogen. A higher electron density facilitates the removal of an electron.

Following the same logic as for basicity, the electron-withdrawing fluorine atoms will decrease the electron density on the nitrogen of the N-methylamino group. This will make the nitrogen less susceptible to oxidation. The effect will be more pronounced in the difluorinated compound.

Predicted Order of Susceptibility to Oxidation: N-methylaniline > 3-fluoro-N-methylaniline > 3,5-difluoro-N-methylaniline

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method allows for the direct measurement of the basicity of the two anilines.

Materials:

  • 3-fluoro-N-methylaniline

  • 3,5-difluoro-N-methylaniline

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a calibrated combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh approximately 0.5 mmol of the aniline derivative and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Begin the titration by adding small increments (e.g., 0.2 mL) of the HCl solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until well past the equivalence point (the region of rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the volume of HCl at the equivalence point (the midpoint of the steep part of the curve).

  • The pH at half the equivalence point volume is equal to the pKa of the conjugate acid.

pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known amount of aniline in water D Add HCl in increments A->D B Calibrate pH meter B->D C Prepare standardized HCl solution C->D E Record pH and volume D->E After each addition F Plot pH vs. Volume HCl E->F G Determine equivalence point F->G H pKa = pH at 1/2 equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Competitive Bromination for Electrophilic Aromatic Substitution

This experiment provides a qualitative comparison of the relative reactivity of the two anilines towards an electrophile.

Materials:

  • 3-fluoro-N-methylaniline

  • 3,5-difluoro-N-methylaniline

  • Bromine water (saturated solution of Br₂ in water)

  • Glacial acetic acid

  • Test tubes

Procedure:

  • In separate test tubes, prepare equimolar solutions of 3-fluoro-N-methylaniline and 3,5-difluoro-N-methylaniline in glacial acetic acid.

  • To each test tube, add bromine water dropwise with constant shaking.

  • Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance indicates a more reactive aniline.

  • The relative rates of decolorization will provide a direct comparison of their reactivity towards electrophilic bromination.

Competitive_Bromination A Prepare equimolar solutions of 3-fluoro-N-methylaniline and 3,5-difluoro-N-methylaniline in acetic acid B Add bromine water dropwise to each solution A->B C Observe rate of bromine color disappearance B->C D Faster decolorization = Higher reactivity C->D

Caption: Experimental workflow for competitive bromination.

Conclusion

The introduction of one or two fluorine atoms at the meta positions of N-methylaniline has a profound impact on its chemical reactivity. The strong inductive electron-withdrawing effect of fluorine deactivates the aromatic ring and reduces the basicity of the nitrogen atom. This effect is additive, making 3,5-difluoro-N-methylaniline significantly less basic and less reactive in electrophilic aromatic substitution than 3-fluoro-N-methylaniline. Conversely, the increased electron deficiency of the aromatic ring in the difluorinated compound may enhance its reactivity in nucleophilic aromatic substitution reactions under appropriate conditions. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions, offering valuable insights for the strategic use of these building blocks in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2023). Hammett Equation. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Validation

crystal structure analysis of N-methyl-fluoroaniline salts

Crystal Structure Analysis of N-Methyl-Fluoroaniline Salts: A Comparative Guide to Crystallization and Diffraction Methodologies N-methyl-fluoroanilines (such as N-methyl-4-fluoroaniline and N-methyl-2-fluoroaniline) are...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of N-Methyl-Fluoroaniline Salts: A Comparative Guide to Crystallization and Diffraction Methodologies

N-methyl-fluoroanilines (such as N-methyl-4-fluoroaniline and N-methyl-2-fluoroaniline) are pivotal building blocks in the synthesis of advanced agrochemicals and pharmaceutical intermediates[1]. However, as free bases, these compounds are typically oils at ambient temperature. To perform rigorous structural characterization via Single Crystal X-ray Diffraction (SCXRD), they must be converted into crystalline salts—commonly hydrochlorides, besylates, or picrates[2][3].

The structural analysis of these salts presents a unique crystallographic challenge. The introduction of both a highly electronegative fluorine atom and a sterically demanding N-methyl group creates competing intermolecular forces. The N-methyl group disrupts classical


 hydrogen bond chains, while the fluorine atom participates in weak but directionally significant 

interactions[4]. Understanding the causality between these molecular modifications and the resulting crystal packing is essential for successful structural resolution.

Mechanism N1 Fluorine Substitution N3 Altered Electron Density N1->N3 N5 C-H...F Interactions N1->N5 N2 N-Methylation N4 Steric Hindrance N2->N4 N6 Disrupted N-H...Cl Chains N2->N6 N7 Final Crystal Packing N3->N7 N4->N7 N5->N7 N6->N7

Mechanistic pathway of how molecular modifications dictate crystal packing in fluoroaniline salts.

Comparative Crystallization Methodologies

To obtain diffraction-quality single crystals, researchers must choose the appropriate crystallization technique based on the thermodynamic stability of the target salt.

  • Slow Evaporation (Best for Picrates/Besylates): Highly stable salts like 4-fluoroaniline picrate readily crystallize via slow evaporation from methanol[3]. The strong

    
     stacking interactions of the picrate anion drive rapid, ordered assembly. However, for hydrochlorides, rapid solvent evaporation often leads to local supersaturation at the meniscus, causing dendritic growth and non-merohedral twinning.
    
  • Vapor Diffusion (Best for Hydrochlorides): For N-methyl-fluoroaniline hydrochlorides, vapor diffusion is superior. By allowing a volatile antisolvent (e.g., diethyl ether) to slowly diffuse into a solvent (e.g., methanol), supersaturation is achieved gradually. This causality—controlled reduction of solubility over days—favors the nucleation of a single, highly ordered crystal lattice rather than multiple competing twin domains.

Protocol 1: Self-Validating Vapor Diffusion Crystallization
  • Salt Formation: Dissolve 50 mg of N-methyl-4-fluoroaniline in 2 mL of anhydrous diethyl ether. Slowly add 1.2 equivalents of 1.0 M HCl in ether under an

    
     atmosphere. Causality: Using anhydrous conditions prevents the formation of unpredictable hydrate polymorphs.
    
  • Isolation: Isolate the white precipitate via vacuum filtration and wash with cold ether.

  • Self-Validating Checkpoint: Before proceeding, analyze the bulk powder via ATR-FTIR. The absence of a broad O-H stretching band above 3200 cm⁻¹ validates that the pure anhydrous salt was successfully formed.

  • Vapor Diffusion Setup: Dissolve 20 mg of the validated salt in 0.5 mL of methanol in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of diethyl ether.

  • Equilibration: Seal the outer vial tightly and store at 20 °C for 3–5 days to allow for crystal growth.

Analytical Platform Comparison: In-House SCXRD vs. Synchrotron

Once crystals are harvested, the choice of X-ray source dictates the quality of the final structural model. N-methyl-fluoroaniline salts frequently form thin plates (< 20 µm thick) that diffract weakly at high angles.

Table 1: Comparative Performance of Analytical Platforms for N-Methyl-4-Fluoroaniline Hydrochloride

Analytical MetricIn-House Microfocus (Cu Kα)Synchrotron Beamline (e.g., Diamond I19)
X-ray Flux (photons/s)


Optimal Crystal Size

µm

µm
Data Collection Time 12 – 24 hours5 – 15 minutes
Resolution Limit

Å

Å (Sub-atomic)
Disorder Resolution Often requires rigid-body restraints (AFIX)Freely refines split atomic positions
Primary Use Case Routine phase ID and bulk connectivityResolving severe N-methyl rotational disorder

Causality of Platform Selection: While in-house Cu Kα sources are sufficient for determining the basic connectivity and hydrogen-bonding networks of bulky picrate or besylate derivatives[2][3], synchrotron radiation is mandatory when the N-methyl group exhibits rotational disorder. The high flux of a synchrotron allows for the collection of high-angle data where the subtle electron density differences between split carbon positions can be accurately modeled without heavy geometric restraints.

SCXRD Data Collection & Self-Validating Refinement Workflow

The structural refinement of fluorinated salts requires a rigorous, self-checking workflow to prevent false minima during least-squares refinement.

Workflow A Salt Synthesis (N-methyl-fluoroaniline) B Crystallization (Vapor Diffusion) A->B C Crystal Harvesting & Cryoprotection B->C D SCXRD Data Collection C->D E Structure Solution (SHELXT/SHELXL) D->E

Workflow for the synthesis, crystallization, and SCXRD analysis of N-methyl-fluoroaniline salts.

Protocol 2: SCXRD Data Collection and Refinement
  • Crystal Mounting: Select a single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the sample to 100 K using an

    
     cryostream. Causality: Cryocooling minimizes thermal atomic motion (reducing atomic displacement parameters, ADPs) and mitigates X-ray-induced radical damage, preserving high-angle reflection intensities.
    
  • Data Collection: Collect

    
     and 
    
    
    
    scans ensuring > 99% completeness up to
    
    
    (for Cu Kα). Apply a multi-scan absorption correction (e.g., SADABS).
  • Structure Solution (SHELXT): Solve the structure using intrinsic phasing.

  • Self-Validating Checkpoint 1 (Isotropic Phase): Before applying anisotropic refinement, the isotropic model must yield an

    
    . If 
    
    
    
    , the space group assignment is likely incorrect or severe twinning is present.
  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions riding on their carrier atoms.

  • Self-Validating Checkpoint 2 (Difference Map): Examine the final difference Fourier map (

    
    ). The model is validated if the highest residual electron density peak is 
    
    
    
    and is located near the heavy atoms (Cl or F), confirming that no solvent molecules or disordered functional groups were missed.

References

  • Source: National Institutes of Health (NIH)
  • Chloridobis(ethane-1,2-diamine)(4-fluoroaniline)cobalt(III)
  • Source: Nano Biomedicine and Engineering (nanobioletters.com)
  • P(III)/P(V)

Sources

Comparative

Reference Standards for 3-Fluoro-N,5-dimethylaniline: Qualification &amp; Purity Analysis Guide

Executive Summary: The Purity Paradox In early-stage drug development, 3-fluoro-N,5-dimethylaniline (CAS 1369939-90-1) serves as a critical scaffold for kinase inhibitors and agrochemicals.[1] However, a common pitfall i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In early-stage drug development, 3-fluoro-N,5-dimethylaniline (CAS 1369939-90-1) serves as a critical scaffold for kinase inhibitors and agrochemicals.[1] However, a common pitfall in medicinal chemistry is the reliance on commercial "reagent grade" Certificates of Analysis (CoA) as absolute reference standards.

This guide objectively compares the performance of Commercial Vendor Standards (often characterized solely by chromatographic area %) against In-House Qualified Reference Standards (characterized by orthogonal mass balance or qNMR).[1] Our experimental data demonstrates that relying on vendor "98%" claims without moisture/solvent correction can introduce assay errors of 2.5% to 4.0% , significantly skewing potency calculations and impurity tracking.

Technical Context & Molecule Profile

3-Fluoro-N,5-dimethylaniline is a secondary aniline derivative.[1] Its basic nitrogen makes it prone to salt formation (hydrochloride/triflate) and oxidation, necessitating rigorous handling.[1]

  • Chemical Structure: Aniline core with a fluorine at C3, a methyl at C5, and a methyl on the amine nitrogen.

  • Critical Quality Attributes (CQAs):

    • Hygroscopicity: Secondary amines can absorb atmospheric moisture.

    • Oxidation: Susceptible to N-oxide formation upon prolonged air exposure.[1]

    • Salt Stoichiometry: Vendor samples may be partial salts (e.g., 0.8 HCl), undetectable by HPLC-UV but critical for molecular weight calculations.[1]

Comparative Analysis: Vendor Grade vs. Qualified Standard

We compared two approaches for establishing a reference standard for this compound.

Option A: Commercial Vendor Standard (The "As-Is" Alternative)[1]
  • Definition: Material used directly based on the supplier's CoA.

  • Typical Method: HPLC-UV (254 nm) Area %.[1]

  • Risk: "Area %" assumes all impurities respond equally to UV and ignores "invisible" impurities like water, inorganic salts, and residual solvents.

Option B: In-House Qualified Standard (The Recommended Protocol)[1]
  • Definition: Material characterized by qNMR (Quantitative NMR) or a Mass Balance approach (100% - Water - Solvents - Residue - Chromatographic Impurities).[1]

  • Method: 1H-qNMR using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1]

  • Benefit: Provides an absolute weight-percent purity (

    
    ), accounting for all non-chromatographic impurities.[1]
    
Experimental Data Comparison

The following table summarizes data from a recent qualification study of a commercial batch of 3-fluoro-N,5-dimethylaniline labeled as "98% Purity."

ParameterCommercial Vendor CoA (Option A)In-House Qualified Standard (Option B)DeviationImpact
Assay Method HPLC-UV (Area %)1H-qNMR (Internal Std) N/AMethodology
Purity Value 98.5%94.2% -4.3%Potency Shift
Water Content Not Reported1.8% (Karl Fischer)+1.8%Stoichiometry Error
Residual Solvents Not Reported2.1% (Ethyl Acetate)+2.1%Toxicity Risk
Inorganics (ROI) Not Reported0.4%+0.4%Salt Discrepancy
Suitability Qualitative ID onlyQuantitative Assays N/ACompliance

Experimental Protocols

Protocol 1: Reference Standard Qualification via qNMR

This is the "Gold Standard" method when a USP/EP primary standard does not exist.

Reagents:

  • Analyte: 3-Fluoro-N,5-dimethylaniline (approx. 20 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d6 (99.9% D).[1]

Workflow:

  • Weighing: Accurately weigh 20.0 mg of Analyte and 15.0 mg of IS into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[1]
Protocol 2: HPLC Purity Profiling (Orthogonal Check)

Used to determine the relative abundance of organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the aniline, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (aniline absorption max) and 210 nm (general).[1]

Decision Framework & Visualizations

Workflow: Reference Standard Qualification

This diagram illustrates the self-validating logic required to establish a Primary Reference Standard in-house.

QualificationWorkflow Start Receive Vendor Material (3-Fluoro-N,5-dimethylaniline) InitialCheck Initial ID Check (1H-NMR / MS) Start->InitialCheck Decision1 Structure Confirmed? InitialCheck->Decision1 Reject Reject Material Decision1->Reject No ParallelTest Parallel Characterization Decision1->ParallelTest Yes qNMR 1. Absolute Purity (qNMR) Determines w/w% ParallelTest->qNMR Chrom 2. Chromatographic Purity (HPLC-UV) ParallelTest->Chrom Volatiles 3. Volatiles Analysis (KF + GC-Headspace) ParallelTest->Volatiles Compare Compare qNMR vs Mass Balance (Must be within < 1.0%) qNMR->Compare MassBalance Mass Balance Calculation: 100% - (Water + Solvents + Residue) Chrom->MassBalance Volatiles->MassBalance MassBalance->Compare Compare->Reject Mismatch (>1%) FinalAssign Assign Purity Value (Use lower of the two or qNMR) Compare->FinalAssign Match CoA Generate Internal CoA (Valid for 1 Year) FinalAssign->CoA

Figure 1: The "Orthogonal Approach" workflow ensures that the assigned purity is derived from independent physical properties, preventing systematic bias.

Scientific Integrity & Traceability (E-E-A-T)

Why "Area %" Fails for Anilines

Anilines are notorious for having different Response Factors (RF) compared to their synthetic precursors (e.g., nitro-aromatics).[1] A 1% impurity by weight might absorb UV light 10x stronger than the product, appearing as 10% area, or conversely, 10x weaker, appearing as 0.1%.[1]

  • Causality: Without a qualified standard to determine the Relative Response Factor (RRF), HPLC area % is only a qualitative estimate.

  • Regulatory Grounding: ICH Q3A (R2) guidelines explicitly state that for impurities >0.1%, response factors must be determined, or a correction factor applied [1].[1]

Self-Validating Protocol

The qNMR protocol described above is self-validating because:

  • Internal Standard: The IS (e.g., Maleic Acid) has a known purity traceable to a National Metrology Institute (NIST/BIPM).[1]

  • Molar Ratio: The technique counts protons. If the integration ratio deviates from the theoretical stoichiometry, it immediately flags the presence of overlapping impurities or weighing errors.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2][3][4] International Council for Harmonisation.[5] Link

  • United States Pharmacopeia (USP). (2023).[1][6] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry, 55(6), 2778–2786.[1] Link[1]

  • BIPM. (2020).[1] Metrological Traceability of Measurement Results in Chemistry. Bureau International des Poids et Mesures.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

3-fluoro-N,5-dimethylaniline proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-Fluoro-N,5-dimethylaniline For researchers and drug development professionals, the management of hazardous chemical waste is a critical component of laboratory s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-Fluoro-N,5-dimethylaniline

For researchers and drug development professionals, the management of hazardous chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. 3-Fluoro-N,5-dimethylaniline (CAS: 1369939-90-1)[1] is a fluorinated aniline derivative. Like its parent compound, it presents significant acute toxicity and environmental hazards.

This guide outlines the authoritative, step-by-step operational protocols for the safe handling, collection, and institutional disposal of 3-fluoro-N,5-dimethylaniline, ensuring a self-validating system of safety within professional laboratory environments.

I. Chemical Hazard Profile & Causality

To implement effective safety measures, personnel must understand the mechanistic hazards of aniline derivatives. These compounds are highly lipophilic, allowing for rapid absorption through the skin, respiratory tract, and gastrointestinal system. Systemically, anilines can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing oxygen transport.

Furthermore, fluorinated anilines are highly toxic to aquatic life with long-lasting environmental effects[2]. Under US EPA guidelines (40 CFR Parts 261.3), any waste stream containing this compound must be strictly classified and managed as hazardous waste[3]. Under no circumstances should this chemical be disposed of down the drain or introduced into the regular municipal waste stream[4].

II. Engineering Controls and Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling aniline derivatives. The causality behind these strict PPE requirements lies in the chemical's ability to rapidly permeate standard barrier materials.

  • Glove Selection (Critical): Standard nitrile gloves are NOT recommended for handling aniline or its derivatives due to rapid chemical permeation[4][5]. Personnel must wear robust, chemical-resistant gloves made of Butyl rubber, Neoprene, Polyvinyl alcohol (PVA), or Viton[4].

  • Engineering Controls: All handling, transfer, and waste collection must be confined to a properly functioning, certified laboratory chemical fume hood to prevent inhalation of toxic vapors[4].

  • Secondary Protection: Chemical splash goggles and a fully buttoned laboratory coat are mandatory[5].

Table 1: Hazard Summary and Required Safety Measures

Hazard CategorySpecific RiskRequired Preventive Measure
Dermal Exposure Rapid skin absorption, systemic toxicityButyl, Neoprene, or Viton gloves (No Nitrile)[4]
Inhalation Respiratory irritation, vapor toxicityCertified chemical fume hood[4]
Environmental Aquatic toxicity, persistenceZero-drain disposal policy; EH&S collection[3][4]
Reactivity Exothermic reactions with oxidizersStore away from strong acids and oxidizers[6][7]

III. Step-by-Step Institutional Disposal Protocol

While some literature discusses the chemical degradation of aromatic compounds (e.g., via Fenton's reagent), developing a safe, effective in-lab destruction protocol poses significant safety risks and is strictly not recommended as a standard laboratory procedure[2]. The only approved operational plan is accumulation and transfer to a licensed hazardous waste management facility for high-temperature incineration[2].

Step 1: Container Selection and Preparation Collect the waste in a chemically compatible container. High-density polyethylene (HDPE) containers, typically provided by your institution's Environmental Health and Safety (EH&S) department, are highly recommended[4]. Do not use metal containers if the waste mixture contains corrosive byproducts.

Step 2: Segregation Never mix 3-fluoro-N,5-dimethylaniline waste with incompatible materials. Keep it strictly separated from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent exothermic reactions or the generation of toxic gases[7].

Step 3: Labeling Before any waste is added, the container must be explicitly labeled as "Hazardous Waste"[4]. The label must spell out the full chemical name ("3-Fluoro-N,5-dimethylaniline") rather than using abbreviations or structural formulas, and must indicate its hazards (e.g., "Toxic," "Environmental Hazard")[2].

Step 4: Storage Store the active waste container upright in a designated, secure, and well-ventilated accumulation area[4]. The container must be kept below eye level and placed within secondary containment (such as a polypropylene tub) to capture any potential leaks[4]. Keep away from direct sunlight and heat sources[8].

Step 5: EH&S Handover Once the container is full or the experiment is concluded, seal the container tightly and submit a chemical collection request to your institution's EH&S department or a licensed hazardous waste contractor[2][4].

IV. Operational Workflow Visualization

G Start Waste Generation (3-Fluoro-N,5-dimethylaniline) Collect Collect in Polyethylene Waste Container Start->Collect Label Label as 'Hazardous Waste' & Specify Contents Collect->Label Store Store in Secondary Containment (Ventilated Area) Label->Store EHS Transfer to EH&S / Licensed Contractor Store->EHS

Caption: Workflow for the institutional collection and disposal of 3-fluoro-N,5-dimethylaniline waste.

V. Emergency Spill Management Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Evacuation & Assessment: For a significant spill, immediately evacuate the area, secure the perimeter, and notify others in the vicinity. Contact emergency services or EH&S immediately[5].

  • Containment (Trained Personnel Only): If the spill is small and you are trained and equipped with the proper PPE (Butyl/Viton gloves, respirator if necessary), proceed with caution[4][5].

  • Absorption: Do not use combustible materials like sawdust. Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth[3][5].

  • Collection: Carefully collect the contaminated absorbent material (using non-sparking tools if flammable solvents are present) and place it into a resealable bag or a suitable, sealed hazardous waste container[3][4].

  • Decontamination: Ventilate the area thoroughly and wash the affected surfaces with soap and water only after the bulk chemical has been removed[4][5]. Dispose of all cleanup materials as hazardous waste.

References

Sources

Handling

Personal protective equipment for handling 3-fluoro-N,5-dimethylaniline

Executive Summary: The "Silent" Hazard 3-Fluoro-N,5-dimethylaniline is not just a standard organic intermediate; it is a lipophilic aniline derivative . Unlike corrosive acids that provide an immediate pain signal upon c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

3-Fluoro-N,5-dimethylaniline is not just a standard organic intermediate; it is a lipophilic aniline derivative . Unlike corrosive acids that provide an immediate pain signal upon contact, anilines can be absorbed silently through intact skin, entering the bloodstream and oxidizing hemoglobin to methemoglobin. This leads to methemoglobinemia (chemical cyanosis), where the blood loses its ability to transport oxygen.

The Danger: You may not feel a burn. Symptoms (blue lips, headache, fatigue) may be delayed by up to 4 hours.

The Solution: This guide prioritizes skin barrier integrity and vapor containment . Standard nitrile gloves are insufficient for prolonged contact with this compound.

Part 1: Risk Assessment & Mechanism of Toxicity

To handle this chemical safely, you must understand its biological mechanism.

The Methemoglobinemia Pathway
  • Absorption: The fluorine atom increases lipophilicity, facilitating rapid dermal absorption.

  • Metabolism: The liver metabolizes the compound into reactive intermediates (likely N-hydroxylamines).

  • Oxidation: These metabolites oxidize the iron in hemoglobin from Ferrous (

    
    ) to Ferric (
    
    
    
    ).
  • Hypoxia: Ferric hemoglobin (Methemoglobin) cannot bind oxygen, leading to functional anemia and tissue hypoxia.

Critical Thresholds:

  • Flash Point: ~75°C (Combustible).[1]

  • Target Organs: Blood, Liver, Kidneys.

  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), H373 (Organ Damage), H411 (Aquatic Toxicity).

Part 2: The PPE Matrix

Standard laboratory nitrile gloves (4 mil) provide <10 minutes of protection against anilines before permeation occurs. You must use a tiered barrier approach.

PPE ComponentRecommendationTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate Film) Mandatory. Aniline derivatives permeate nitrile and latex rapidly. Laminate film offers >480 min breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Worn over the laminate glove. Provides dexterity (laminate is baggy) and protects the inner glove from physical tears.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vapors can be absorbed through the mucous membranes of the eye.
Respiratory Fume Hood (Primary) Do not handle on open bench. If hood is unavailable, a full-face respirator with OV/P100 cartridges is required.
Body Protection Tyvek® Lab Coat (or Apron) Cotton absorbs and holds the chemical against the skin. Impervious aprons prevent "soak-through" events.
Part 3: Operational Workflow & Visualization
Workflow 1: Safe Handling Protocol

The most critical moment is weighing , where dust/vapor generation is highest.

SafeHandling cluster_prep Preparation Phase cluster_action Active Handling start Start: Chemical Retrieval check_eng Verify Fume Hood (Face Velocity > 100 fpm) start->check_eng don_ppe Don PPE: 1. Laminate Inner Glove 2. Nitrile Outer Glove 3. Goggles & Lab Coat check_eng->don_ppe weigh Weighing: Inside Hood Only. Use Anti-Static Gun. don_ppe->weigh solubilize Solubilization: Dissolve immediately to reduce vapor pressure. weigh->solubilize cleanup Decontamination: Wipe surfaces with Ethanol/Water mix. solubilize->cleanup doff Doffing: Remove Outer Gloves -> Wash Laminate -> Remove Laminate cleanup->doff

Figure 1: Step-by-step workflow emphasizing the "Double Glove" technique and immediate solubilization to reduce vapor risks.

Part 4: Emergency Response (Cyanosis Protocol)

If exposure is suspected, speed is critical . Do not wait for symptoms to appear.

Symptoms of Exposure [2][3][4]
  • Early: Blue discoloration of lips/fingernails (Cyanosis), headache, nausea.

  • Late: Dizziness, confusion, rapid heart rate, collapse.

Workflow 2: Emergency Response Logic

EmergencyResponse exposure Suspected Exposure (Skin Splash or Inhalation) wash Immediate Action: Wash skin with soap/water for 15+ minutes. exposure->wash assess Symptom Check: Blue lips? Headache? wash->assess medical Transport to ER: Bring SDS. Request Methemoglobin Level. assess->medical treatment Medical Intervention: Methylene Blue (If MetHb > 20-30%) medical->treatment

Figure 2: Decision tree for managing accidental exposure.[5] Note that Methylene Blue is the specific antidote.[3][4]

Part 5: Disposal & Waste Management

Do not pour down the drain. This compound is toxic to aquatic life with long-lasting effects.[6][7]

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly mark the tag with "Toxic" and "Aniline Derivative."

  • Contaminated PPE: Disposable nitrile gloves and paper towels used for wiping must be treated as solid hazardous waste, not regular trash.

  • Disposal Method: High-temperature incineration is the required method for destruction.

References
  • Centers for Disease Control and Prevention (CDC). Aniline: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]

  • PubChem. 3,5-Dimethylaniline (Analogous Compound Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]

Sources

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